molecular formula C12H12IN3O4 B1394118 1-Boc-3-Iodo-5-nitro-1H-indazole CAS No. 459133-69-8

1-Boc-3-Iodo-5-nitro-1H-indazole

Cat. No.: B1394118
CAS No.: 459133-69-8
M. Wt: 389.15 g/mol
InChI Key: ZHDZMZIIIKQAGB-UHFFFAOYSA-N
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Description

1-Boc-3-Iodo-5-nitro-1H-indazole (CAS 459133-69-8) is a high-value synthetic building block extensively used in medicinal chemistry and drug discovery research. This compound features a protected indazole core (Boc group) and a nitro substituent, which facilitate further selective functionalization. Its primary research value lies in its application as a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex 1,3-disubstituted indazole libraries . The 3-iodo substituent acts as an excellent leaving group for C-C bond formation, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the C3 position of the indazole scaffold . This enables researchers to rapidly explore structure-activity relationships (SAR) around the indazole core. The Boc protecting group can be removed under specific reaction conditions, including during microwave-assisted cross-coupling, to reveal the free N-H indazole for subsequent N-arylation via Cu-catalyzed reactions, yielding 1,3-diarylsubstituted indazoles . Indazole derivatives are prized in probe development for their biological activity, particularly as kinase inhibitors, making this compound a critical intermediate for developing potential therapeutic agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-iodo-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZMZIIIKQAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676508
Record name tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459133-69-8
Record name tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-3-iodo-5-nitro-1H-indazole: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate, commonly referred to as 1-Boc-3-iodo-5-nitro-1H-indazole. It is designed for researchers, medicinal chemists, and drug development professionals who utilize advanced synthetic intermediates. We will delve into the compound's core chemical properties, provide a validated synthesis protocol, and explore its strategic applications as a versatile building block in modern organic synthesis and pharmaceutical research. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds, including protein kinase inhibitors.[1][2] This guide aims to equip scientists with the practical and theoretical knowledge necessary to effectively leverage this high-value intermediate.

Core Compound Profile

This compound is a strategically functionalized heterocyclic compound. The presence of the N-Boc protecting group, a C-3 iodo substituent, and a C-5 nitro group provides three distinct and orthogonal points for chemical modification. This trifecta of functionality makes it an exceptionally valuable starting material for constructing complex molecular architectures.

Below is a summary of its key identifiers and physicochemical properties.

Identifier & Property Value Reference
IUPAC Name tert-butyl 3-iodo-5-nitroindazole-1-carboxylate[3]
CAS Number 459133-69-8[3]
Molecular Formula C₁₂H₁₂IN₃O₄[3][4]
Molecular Weight 389.15 g/mol [4]
Appearance Pale yellow solid[5]
Melting Point 144-145 °C[5]
Solubility Slightly soluble in water (1.5 g/L at 25 °C)[4]

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of the title compound involves the N-protection of its precursor, 3-iodo-5-nitro-1H-indazole. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the indazole nitrogen. Its steric bulk generally directs the protection to the N-1 position, which is often the thermodynamic product, while preventing unwanted side reactions at this site during subsequent transformations.[6] Furthermore, the Boc group can be readily removed under acidic conditions, ensuring it is a temporary modification.[6]

The reaction proceeds via the deprotonation of the indazole N-H by a non-nucleophilic base, typically triethylamine (TEA). The resulting indazolide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) to form the N-protected product. The use of sonication has been reported to accelerate this reaction, leading to quantitative yields in a very short time frame.[5]

Synthesis Workflow Diagram

SynthesisWorkflow SM 3-iodo-5-nitro-1H-indazole (Starting Material) Conditions Ultrasonic Irradiation 10 minutes SM->Conditions Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) Reagents->Conditions Product This compound (Final Product) Conditions->Product ReactivityMap cluster_C3 C3-Iodo Reactions cluster_N1 N1-Boc Reactions cluster_C5 C5-Nitro Reactions Core This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Pd Cat. Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Pd Cat. Deprotection Acidic Deprotection (e.g., TFA, HCl) Core->Deprotection Reduction Reduction (e.g., SnCl₂, H₂/Pd) Core->Reduction Product_Aryl 3-Aryl-Indazole Derivative Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl-Indazole Derivative Sonogashira->Product_Alkynyl Product_Amino 3-Amino-Indazole Derivative Buchwald->Product_Amino Product_Deprotected 3-Iodo-5-nitro-1H-indazole Deprotection->Product_Deprotected Product_Reduced 5-Amino-Indazole Derivative Reduction->Product_Reduced

References

A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable three-step synthetic pathway, delving into the mechanistic underpinnings of each transformation and offering practical, field-tested insights for successful execution.

Introduction: The Significance of Substituted Indazoles

The 1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutics, including kinase inhibitors for cancer therapy.[3] The strategic introduction of substituents onto the indazole core allows for the fine-tuning of pharmacological properties. Specifically, the title compound, this compound, incorporates three key functionalities: a nitro group at the 5-position, an iodine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. This combination makes it a versatile intermediate for further chemical elaboration through reactions such as cross-coupling and nucleophilic aromatic substitution.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available precursors. This pathway is logical and ensures high purity of the final product.

Synthesis_Pathway Start 2-Fluoro-5-nitrobenzaldehyde Step1_reagents + Hydrazine hydrate (DMF) Start->Step1_reagents Indazole 5-Nitro-1H-indazole Step1_reagents->Indazole Step 1: Cyclization Step2_reagents + I₂, KOH (DMF) Indazole->Step2_reagents IodoIndazole 3-Iodo-5-nitro-1H-indazole Step2_reagents->IodoIndazole Step 2: Iodination Step3_reagents + Boc₂O, Et₃N IodoIndazole->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct Step 3: Boc Protection

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 5-Nitro-1H-indazole

The initial step involves the construction of the 5-nitro-1H-indazole core. A common and efficient method is the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.[4]

Experimental Protocol
  • To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.[4]

  • Stir the reaction mixture at the same temperature for 2 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[4]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).[4]

  • Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-nitro-1H-indazole.[4]

Mechanistic Insights

This transformation proceeds through a two-step sequence within a single pot:

  • Hydrazone Formation: The hydrazine initially acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde to form a hydrazone intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNA_r_): The terminal nitrogen of the hydrazone then displaces the ortho-fluorine atom in an intramolecular SNAr reaction, leading to the formation of the indazole ring. The nitro group at the para-position to the fluorine atom strongly activates the ring towards this nucleophilic attack.

Part 2: Synthesis of 3-Iodo-5-nitro-1H-indazole

The second step is the regioselective iodination of the 5-nitro-1H-indazole at the C3 position. This is an electrophilic aromatic substitution reaction.

Experimental Protocol
  • To a stirred solution of 5-nitro-1H-indazole (1.69 mmol) in DMF (10 mL), add iodine (3.38 mmol).[5]

  • Subsequently, add potassium hydroxide (KOH) pellets (6.77 mmol) and continue stirring the reaction mixture for 1 hour at room temperature.[5]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 3-iodo-5-nitro-1H-indazole.

Mechanistic Insights

The iodination of the indazole ring at the C3 position is an electrophilic substitution.[3] The indazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The use of a base like KOH is crucial as it deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring and enhancing its nucleophilicity, thereby facilitating the attack on the electrophilic iodine species. The nitro group is a deactivating group, but the iodination still proceeds at the C3 position due to the inherent reactivity of this position in the indazole ring system.

Part 3: Synthesis of this compound

The final step is the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to prevent unwanted side reactions at this position in subsequent synthetic steps.

Experimental Protocol
  • In a suitable reaction vessel, combine 3-iodo-5-nitro-1H-indazole (0.69 mmol), di-tert-butyl dicarbonate (Boc₂O, 0.78 mmol), and triethylamine (1 mL).[6]

  • The reaction can be facilitated by ultrasonic irradiation for 10 minutes or by stirring at room temperature until completion (monitored by TLC).[6]

  • After the reaction is complete, neutralize the mixture with 1 M HCl.[6]

  • Extract the product with dichloromethane (3 x 30 mL).[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Remove the solvent under vacuum to obtain the pure this compound as a pale yellow solid.[6]

Mechanistic Insights

The Boc protection of the indazole nitrogen is a nucleophilic acyl substitution reaction. The indazole nitrogen, in the presence of a base like triethylamine, acts as a nucleophile and attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and a molecule of carbon dioxide, resulting in the N-Boc protected indazole.

Data Summary

StepStarting MaterialReagentsProductYield (%)
12-Fluoro-5-nitrobenzaldehydeHydrazine hydrate, DMF5-Nitro-1H-indazoleQuantitative[4]
25-Nitro-1H-indazoleI₂, KOH, DMF3-Iodo-5-nitro-1H-indazoleHigh
33-Iodo-5-nitro-1H-indazoleBoc₂O, Et₃NThis compound100%[6]

Safety and Handling

  • Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Wear gloves and safety glasses.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

  • Dimethylformamide (DMF) is a combustible liquid and a potential teratogen. Use in a fume hood and avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible three-step process. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The strategic placement of the nitro, iodo, and Boc functionalities provides a versatile platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

References

1-Boc-3-iodo-5-nitro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-iodo-5-nitro-1H-indazole: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate, commonly known as this compound. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This document details the molecule's physicochemical properties, provides a validated protocol for its synthesis, explores its spectroscopic characterization, and discusses its critical role as a versatile intermediate in the synthesis of complex molecules for drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1][2] They exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and common isomer.[1] This core structure is a bioisostere of indole and is a key feature in numerous pharmaceuticals, including kinase inhibitors for oncology such as Pazopanib and Axitinib.[1] The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. The compound this compound is a strategically functionalized derivative designed for facile chemical elaboration, making it a highly valuable building block in synthetic chemistry.

Core Compound Profile: this compound

The subject of this guide is a specialized indazole derivative featuring three key functional groups that dictate its reactivity and utility:

  • A Boc-protected nitrogen (N1): The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic steps.[3] It can be readily removed under acidic conditions.

  • An iodo group (C3): The iodine atom at the 3-position is an excellent leaving group, making this position a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3][4] This enables the introduction of a wide range of molecular fragments.

  • A nitro group (C5): The nitro group is a strong electron-withdrawing group that modifies the electronic properties of the indazole ring. It can also serve as a synthetic handle, for instance, by being reduced to an amine, which can then be further functionalized.

Chemical Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference.

IdentifierValueSource
IUPAC Name tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate[5]
CAS Number 459133-69-8[5][6][7]
Molecular Formula C₁₂H₁₂IN₃O₄[5][6]
Molecular Weight 389.15 g/mol [6]
InChI Key ZHDZMZIIIKQAGB-UHFFFAOYSA-N[5]
Melting Point 144-145 °C[8]
Appearance Pale yellow solid[8]
Molecular Structure

The structural representation with standard atom numbering for the indazole core is crucial for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the N-acylation of 3-iodo-5-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding protection strategy.

Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of indazoles.[8]

Materials:

  • 3-iodo-5-nitro-1H-indazole (1.0 eq) [CAS: 70315-69-4]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

  • Triethylamine (Et₃N) or another suitable base like DMAP (catalytic to 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

  • To a solution of 3-iodo-5-nitro-1H-indazole in the chosen anhydrous solvent, add triethylamine.

  • Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product, a pale yellow solid, can be purified further by recrystallization or column chromatography if necessary.[8] A reported yield for this reaction is essentially quantitative (100%).[8]

Synthesis Workflow and Rationale

The choice of a base is critical; a non-nucleophilic base like triethylamine is used to deprotonate the indazole N-H, forming an indazolide anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate releases the desired N-Boc protected indazole, along with carbon dioxide, a tert-butoxide anion, and the protonated base.

SynthesisWorkflow Start 3-iodo-5-nitro-1H-indazole + Boc₂O + Et₃N Reaction N-H Deprotonation (Nucleophilic Attack on Boc₂O) Start->Reaction Mixing in Anhydrous Solvent Intermediate Tetrahedral Intermediate Reaction->Intermediate Mechanism Step 1 Product This compound Intermediate->Product Mechanism Step 2 (Loss of CO₂ & t-BuO⁻) Workup Aqueous Workup & Purification Product->Workup Reaction Completion Final Pure Product (Pale Yellow Solid) Workup->Final

Caption: Synthetic workflow for Boc-protection of 3-iodo-5-nitro-1H-indazole.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzene ring will show characteristic shifts and coupling patterns influenced by the nitro group. A singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.7 ppm.
¹³C NMR Signals for the Boc group carbons (quaternary and methyls) will be present, typically around 85 ppm and 28 ppm, respectively. The C3 carbon bearing the iodine will be significantly shifted upfield due to the heavy atom effect.[8]
IR Spectroscopy A strong carbonyl (C=O) stretch from the Boc group is expected around 1744 cm⁻¹.[8] Characteristic asymmetric and symmetric stretches for the nitro (NO₂) group should appear around 1528 cm⁻¹.[8]
Mass Spec (HRMS) High-Resolution Mass Spectrometry should confirm the molecular formula C₁₂H₁₂IN₃O₄ by providing a highly accurate mass measurement of the molecular ion.

Utility in Medicinal Chemistry and Organic Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in its capacity to serve as a scaffold for building more complex, potentially therapeutic agents.

A Versatile Building Block

The true power of this molecule is realized in its application in cross-coupling reactions. The C-I bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, most notably palladium. This opens the door to a variety of transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Heck Reaction: Reaction with alkenes to form substituted vinylindazoles.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the indazole core, a key strategy in lead optimization during drug development.[10][]

ApplicationWorkflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki (Ar-B(OH)₂) Coupling->Suzuki C-C bond Heck Heck (Alkene) Coupling->Heck C-C bond Sonogashira Sonogashira (Alkyne) Coupling->Sonogashira C-C bond Deprotection Boc Deprotection (Acidic Conditions) Suzuki->Deprotection Heck->Deprotection Sonogashira->Deprotection Reduction Nitro Reduction (e.g., H₂, Pd/C) Deprotection->Reduction Final Diverse Library of Functionalized Indazoles Reduction->Final Further Functionalization

Caption: Application of this compound in synthesis.

Conclusion

This compound is a high-value synthetic intermediate, expertly designed for modern organic synthesis and medicinal chemistry. Its combination of a stable protecting group, a reactive coupling handle, and an electron-modifying substituent makes it an indispensable tool for the construction of novel indazole-based compounds. This guide has provided the core knowledge required for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in the quest for new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility profile of 1-Boc-3-iodo-5-nitro-1H-indazole, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's physicochemical properties, predicted solubility in common laboratory solvents, and a detailed protocol for experimental solubility determination.

Introduction to this compound

This compound (tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate) is a substituted indazole derivative with the molecular formula C₁₂H₁₂IN₃O₄.[1][2] The indazole core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[3][4][5][6] The specific substitutions on this compound—a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a heavy iodine atom, and a polar nitro group—create a complex molecular architecture that significantly influences its solubility.

Understanding the solubility of this intermediate is critical for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and storage. This guide will delve into the theoretical and practical aspects of its solubility.

Predicted Solubility Profile

While extensive experimental data on the solubility of this compound is not widely published, a robust prediction can be made by analyzing its molecular structure. The molecule's solubility is governed by the interplay between its polar and nonpolar functionalities.

  • Polar Moieties : The nitro group (-NO₂) is strongly electron-withdrawing and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The indazole ring system also contributes to the molecule's polarity.

  • Nonpolar Moieties : The tert-butyloxycarbonyl (Boc) group is large and aliphatic, contributing significantly to the molecule's lipophilicity. The benzene ring of the indazole core and the large iodine atom also enhance its nonpolar character.

This duality suggests that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of organic solvents. One available source describes the compound as "slightly soluble," with a value of 1.5 g/L at 25°C, although the solvent is not specified.[2] Based on the structural analysis, a more detailed qualitative prediction is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions between the solvent and the nitro group, along with the overall polar nature of the indazole ring, are expected to facilitate dissolution.
Polar Protic Water, Ethanol, MethanolLow to Very LowThe large, nonpolar Boc group and the aromatic system are expected to dominate, limiting solubility in aqueous media. Limited solubility is anticipated in alcohols.
Chlorinated Dichloromethane (DCM), ChloroformHighThe ability of these solvents to dissolve a wide range of organic compounds, coupled with the nonpolar characteristics of the solute, suggests good solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF, being more polar than diethyl ether, is expected to be a better solvent. The nonpolar components of the molecule will favor dissolution in these solvents.
Esters Ethyl AcetateModerateThe moderate polarity of ethyl acetate should allow for reasonable dissolution of the compound.
Nonpolar Aromatic Toluene, BenzeneModerate to LowThe aromatic nature of the indazole core will interact favorably with these solvents, but the polar nitro group may limit overall solubility.
Nonpolar Aliphatic Hexanes, HeptaneVery LowThe significant polarity imparted by the nitro group and the indazole nitrogen atoms will likely result in poor solubility in highly nonpolar aliphatic solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vials to prevent evaporation A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow vials to stand for settling of undissolved solid C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot (e.g., 0.22 µm PTFE filter) to remove any remaining solid particles E->F G Quantify the concentration of the solute (e.g., via HPLC-UV, LC-MS, or gravimetric analysis) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents.

    • The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent any solvent loss through evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker or incubator (e.g., at 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

    • After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Analysis :

    • Carefully withdraw a clear aliquot from the supernatant of each vial, ensuring that no solid particles are disturbed.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) to remove any fine, suspended particles.

    • Quantify the concentration of this compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method for this purpose. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Data Interpretation and Reporting :

    • Calculate the solubility from the determined concentration. The results should be reported in standard units such as mg/mL or mol/L at the specified temperature.

    • It is advisable to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Conclusion

This compound is a molecule with a complex solubility profile, characterized by good solubility in polar aprotic and chlorinated solvents and poor solubility in aqueous media. The provided predictive framework, based on the analysis of its functional groups, serves as a valuable guide for its handling and use in a laboratory setting. For applications requiring precise solubility data, the detailed experimental protocol outlined in this guide offers a robust methodology for its determination. A thorough understanding and experimental validation of its solubility are paramount for optimizing reaction conditions, developing effective purification strategies, and advancing its application in pharmaceutical research.

References

A Senior Application Scientist’s Guide to the Comprehensive Purity Analysis of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-3-iodo-5-nitro-1H-indazole is a pivotal intermediate in contemporary drug discovery, valued for its uniquely functionalized indazole core. As with any critical building block in pharmaceutical development, its purity is not merely a quality metric but a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This in-depth guide provides a holistic framework for the purity analysis of this compound, moving beyond rote procedural descriptions to explain the scientific rationale behind methodological choices. We will explore the compound's synthetic origins to anticipate potential impurities and detail a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded approach to quality control.

The Strategic Importance of Purity for this compound

The this compound molecule is a trifecta of functionalities. The indazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors and other therapeutic agents. The iodo group at the C3 position serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex molecular elaborations.[1][2] The nitro group at C5 acts as a powerful electron-withdrawing group, modulating the electronics of the ring system, and can also be a precursor for an amino group, opening further synthetic avenues.[2] The tert-butyloxycarbonyl (Boc) group protects the N1 position, ensuring regioselectivity in subsequent reactions.[1]

Given this synthetic utility, the presence of impurities can have cascading negative effects:

  • Process-Related Impurities: Unreacted starting materials or isomeric by-products can compete in subsequent reactions, leading to difficult-to-separate impurities in the final API.

  • Reagent-Derived Impurities: Residual reagents from the synthesis can interfere with catalysis or introduce toxicity.

  • Degradation Products: Instability can lead to the loss of key functional groups (e.g., de-Boc or de-iodination), reducing yield and introducing new contaminants.

Therefore, a comprehensive analytical strategy is not just a final check but an integral part of process control and development.

Anticipating Impurities: A Synthesis-Forward Approach

To effectively analyze for impurities, we must first understand their origin. The most common synthesis for this compound involves the protection of 3-iodo-5-nitro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).[3]

cluster_impurities Potential Impurities SM 3-iodo-5-nitro-1H-indazole Product This compound SM->Product Boc Protection Reagent Boc₂O, Base (e.g., Et₃N) Reagent->Product Impurity1 Unreacted Starting Material (3-iodo-5-nitro-1H-indazole) Product->Impurity1 Source of Impurity2 Isomeric By-product (2-Boc-isomer) Product->Impurity2 Source of Impurity3 De-iodinated Product (1-Boc-5-nitro-1H-indazole) Product->Impurity3 Source of Impurity4 De-Boc'd Product (Degradation) Product->Impurity4 Source of

Caption: Synthetic pathway and potential process-related impurities.

Based on this pathway, we can predict a specific impurity profile that our analytical methods must be designed to detect and quantify.

Impurity Class Specific Example Origin Primary Detection Method
Starting Material 3-iodo-5-nitro-1H-indazoleIncomplete reactionHPLC, LC-MS
Isomeric By-product 2-Boc-3-iodo-5-nitro-1H-indazoleNon-regioselective N-alkylationHPLC, NMR
Side-Reaction Product 1-Boc-5-nitro-1H-indazoleReductive de-iodination during synthesis/workupHPLC, LC-MS
Degradation Product 3-iodo-5-nitro-1H-indazoleHydrolysis or thermal loss of Boc groupHPLC, LC-MS
Reagent Residue Di-tert-butyl dicarbonate, tert-butanolExcess reagent, workupGC (for volatile by-products)
Residual Solvents Dichloromethane, Acetonitrile, etc.Reaction and purificationGC-Headspace

A Multi-Modal Analytical Workflow

No single analytical technique is sufficient for a complete purity assessment. A robust workflow leverages the orthogonal strengths of chromatography and spectroscopy to build a comprehensive quality profile.

cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results Sample 1-Boc-3-iodo-5-nitro- 1H-indazole Batch HPLC HPLC-UV (Purity, Related Substances) Sample->HPLC LCMS LC-MS (Impurity ID) Sample->LCMS NMR ¹H & ¹³C NMR (Structural ID) Sample->NMR Purity Purity Assay (%) HPLC->Purity ImpurityProfile Impurity Profile HPLC->ImpurityProfile LCMS->ImpurityProfile Identity Structural Confirmation NMR->Identity

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Expertise & Experience: Reverse-phase HPLC is the cornerstone for purity analysis of moderately polar, non-volatile compounds like our target molecule. The key is to develop a method with sufficient resolution to separate the main peak from all potential process-related impurities. The nitroaromatic system provides a strong chromophore, making UV detection highly sensitive.[4]

Trustworthiness: A self-validating HPLC protocol includes a system suitability test (SST) before analysis. The SST typically involves injecting a standard mixture to verify resolution, peak symmetry (tailing factor), and reproducibility, ensuring the system is performing correctly before sample analysis.

Experimental Protocol: HPLC-UV for Purity and Related Substances

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent hydrophobic retention for the Boc group and the indazole core.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any residual acidic or basic sites, improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

  • Detector Wavelength: Monitor at 254 nm, a common wavelength for aromatic compounds. A DAD allows for peak purity analysis by comparing spectra across the peak.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
20.010901.0
25.010901.0
25.190101.0
30.090101.0

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Impurities are reported as area percent. For accurate quantification, reference standards for known impurities should be used to determine relative response factors.

NMR Spectroscopy: Unambiguous Structural Verification

Expertise & Experience: While HPLC provides quantitative purity, it reveals little about the structure of the components. NMR is the definitive tool for structural elucidation.[5] For this compound, ¹H NMR confirms the presence and ratio of the Boc group to the aromatic protons and can quickly identify the N1-Boc isomer versus the N2-Boc isomer due to distinct differences in the aromatic proton chemical shifts.

Trustworthiness: The protocol's integrity is maintained by using a high-purity deuterated solvent and referencing the chemical shifts to a known internal standard like tetramethylsilane (TMS).

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indazole derivatives.[5]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition:

    • ¹H NMR: Acquire 16-64 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans using proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Predicted NMR Data Summary (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic~8.9 - 9.1dH-4
Aromatic~8.4 - 8.6ddH-6
Aromatic~8.1 - 8.3dH-7
Boc~1.7s (9H)-C(CH₃)₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~148Boc C=O
Aromatic~145C-5 (attached to NO₂)
Aromatic~143C-7a
Aromatic~127C-7
Aromatic~121C-6
Aromatic~118C-4
Aromatic~115C-3a
Iodo-substituted~90-95C-3
Boc~87-C(CH₃)₃
Boc~28-C(CH₃)₃

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.

Mass Spectrometry: Confirming Identity and Detecting Unknowns

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Trustworthiness: The instrument is calibrated using a known standard before analysis to ensure mass accuracy. This allows for the confident assignment of molecular formulas to observed peaks.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an ESI source.

  • LC Method: Use the same HPLC method as described in Section 3.1. This allows for direct correlation of UV peaks with mass signals.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 100 - 800

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow and temperature optimized for signal.

  • Data Interpretation:

    • The primary component should show a strong signal at m/z 390.0, corresponding to [C₁₂H₁₂IN₃O₄ + H]⁺.

    • Analyze the mass spectra of minor peaks from the chromatogram to propose structures for impurities. For example, an impurity with m/z 264.1 would correspond to the de-iodinated product [C₁₂H₁₃N₃O₄ + H]⁺.

Conclusion

The purity analysis of this compound is a critical activity in drug development that demands a scientifically rigorous and multi-faceted approach. By understanding the compound's synthetic vulnerabilities, we can proactively design a suite of orthogonal analytical methods—HPLC for quantification, NMR for structural verification, and MS for identity confirmation—that together provide a high-confidence assessment of its quality. This guide provides the foundational strategy and detailed protocols to empower researchers and analytical scientists to ensure that this vital building block meets the exacting standards required for pharmaceutical research.

References

A Technical Guide to the Stability and Storage of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Boc-3-iodo-5-nitro-1H-indazole (CAS No: 459133-69-8). As a crucial building block in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its physicochemical properties is paramount to ensure its integrity, purity, and performance in downstream applications. This document synthesizes information from chemical suppliers, analogous compound stability studies, and fundamental chemical principles to provide a robust framework for handling and storing this reagent.

Chemical Profile and Physicochemical Properties

This compound, with the IUPAC name tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate, is a substituted indazole derivative.[1][2] Its structure incorporates several functional groups that dictate its reactivity and stability: a Boc-protected indazole core, an iodo group at the 3-position, and a nitro group at the 5-position.

PropertyValueSource
CAS Number 459133-69-8[1][2]
Molecular Formula C12H12IN3O4[1]
Molecular Weight 389.15 g/mol [1]
Appearance Pale yellow solid[3]
Purity Typically ≥95%[1]
Melting Point 144-145 °C[3]

The presence of the nitro group, a strong electron-withdrawing group, and the labile carbon-iodine bond are key determinants of the molecule's stability profile.[4] The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can be susceptible to cleavage under strong acidic conditions.

Stability Profile and Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively published, an analysis of its constituent functional groups allows for an informed assessment of its stability.

Key Factors Influencing Stability:

  • Light: The carbon-iodine bond is known to be labile under photolytic conditions.[4] Exposure to UV or ambient light can induce C-I bond cleavage, leading to the formation of radical species and subsequent decomposition. Nitroaromatic compounds can also be light-sensitive.[4]

  • Heat: Elevated temperatures can promote the degradation of nitro compounds and may lead to the cleavage of the Boc protecting group.[4] While the melting point is relatively high, thermal stress should be avoided for long-term storage.

  • Moisture and Acidity: The Boc protecting group is sensitive to acidic conditions, which catalyze its removal to yield the unprotected indazole. While stable in neutral and basic conditions, prolonged exposure to moisture, especially if acidic, can lead to hydrolysis.

  • Oxidation: While not highly susceptible to oxidation under normal conditions, storage under an inert atmosphere is a good practice to prevent potential oxidative degradation over extended periods.[5]

Predicted Degradation Pathways:

  • De-Boc-Protection: The most likely degradation pathway under acidic conditions is the loss of the Boc group, yielding 3-iodo-5-nitro-1H-indazole.

  • Deiodination: Photolytic or thermal stress can lead to the cleavage of the C-I bond, resulting in the formation of 1-Boc-5-nitro-1H-indazole.

  • Nitro Group Reduction: While requiring specific reducing agents, the nitro group can be reduced to an amino group.[6] This is less likely to occur during storage but is a consideration in synthetic applications.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve long-term stability.[5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent potential oxidation and degradation from atmospheric moisture.[5]
Container Tightly sealed, amber glass vialTo protect from light and moisture.[5]
Location Dry, well-ventilated, dark placeTo prevent moisture absorption and light exposure.[7]

While some suppliers suggest room temperature storage for short periods, long-term storage at refrigerated temperatures is advisable to maximize shelf life.

Handling:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

  • Avoid contact with strong acids and oxidizing agents.

  • When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Experimental Protocol: Accelerated Stability Assessment

To empirically determine the stability of a new batch or lot of this compound, an accelerated stability study can be performed. This protocol is designed to identify potential degradation pathways under stress conditions.

Objective: To assess the stability of this compound under thermal, photolytic, and hydrolytic stress.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the compound into four separate amber glass vials.

    • Label the vials: "Control," "Thermal," "Photolytic," and "Hydrolytic."

    • For the "Hydrolytic" sample, add 1 mL of a 1:1 acetonitrile/water solution. For all others, store the compound as a solid.

    • The "Control" sample should be stored at the recommended 2-8°C in the dark.

  • Stress Conditions:

    • Thermal: Place the "Thermal" vial in an oven at 40°C for 2 weeks.

    • Photolytic: Expose the "Photolytic" vial to a broad-spectrum light source (e.g., ICH-compliant photostability chamber) for a period equivalent to not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Hydrolytic: Store the "Hydrolytic" vial at room temperature for 2 weeks.

  • Analysis:

    • After the stress period, allow all samples to return to room temperature.

    • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Analyze each sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradants) and quantify the remaining parent compound.

Data Interpretation:

  • A significant decrease in the peak area of the parent compound in the stressed samples compared to the control indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products. These can be further characterized by mass spectrometry (MS) to elucidate their structures.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Weigh this compound vials Aliquot into 4 Vials: Control, Thermal, Photolytic, Hydrolytic start->vials control Control (2-8°C, Dark) thermal Thermal (40°C) photo Photolytic (ICH Light Source) hydro Hydrolytic (ACN/Water) dissolve Dissolve Samples control->dissolve thermal->dissolve photo->dissolve hydro->dissolve hplc HPLC-UV Analysis dissolve->hplc compare Compare Chromatograms hplc->compare quantify Quantify Degradation compare->quantify characterize Characterize Degradants (MS) quantify->characterize

Caption: Workflow for the accelerated stability assessment of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns arise from its sensitivity to light, elevated temperatures, and acidic environments due to the presence of the iodo, nitro, and Boc functional groups, respectively. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the chemical integrity of this important synthetic intermediate, leading to more reliable and reproducible experimental outcomes. For critical applications, an accelerated stability study is recommended to verify the quality of each batch.

References

A Senior Application Scientist's Guide to 1-Boc-3-iodo-5-nitro-1H-indazole: Sourcing, Specification, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. The focus of this document is the strategic building block, tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate (commonly referred to as 1-Boc-3-iodo-5-nitro-1H-indazole), CAS Number 459133-69-8 . We will delve into the nuanced considerations for sourcing this critical reagent, provide a comprehensive overview of its technical specifications based on validated analytical data, and present a detailed, field-tested protocol for its application in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the importance of material quality will be emphasized throughout to ensure reproducible and successful synthetic outcomes.

Introduction: The Strategic Value of the Indazole Core

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous protein kinases.[1] This makes it a foundational core for the development of targeted therapeutics in oncology and inflammatory diseases. The subject of this guide, this compound, is a highly functionalized and versatile intermediate designed for maximum synthetic utility.

The strategic placement of its functional groups is key to its value:

  • The 3-iodo Group: Serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, vinyl, and alkynyl moieties to build molecular complexity.[2]

  • The 5-nitro Group: As a strong electron-withdrawing group, it influences the electronic properties of the indazole ring, potentially modulating binding affinities of the final compound. It also serves as a synthetic handle for further transformations, such as reduction to an amine, which can then be functionalized.

  • The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the indazole N1-position, preventing unwanted side reactions during cross-coupling and other transformations. Its lability under acidic conditions allows for a clean deprotection step, revealing the N-H group which is often crucial for hinge-binding in kinase inhibitors.[2]

The logical relationship between the structure of this reagent and its application in drug discovery is visualized below.

G cluster_0 This compound cluster_1 Synthetic Utility cluster_2 Application in Drug Discovery A 3-Iodo Group D Cross-Coupling Handle (Suzuki, Heck, etc.) A->D B 5-Nitro Group E Electronic Modulation & Further Functionalization B->E C 1-Boc Group F N-H Protection & Selective Deprotection C->F G Kinase Inhibitor Scaffolds D->G E->G F->G

Caption: Logical workflow from reagent structure to application.

Commercial Sourcing and Supplier Evaluation

The quality of your starting materials is paramount to the success of any multi-step synthesis. Impurities can lead to poor yields, difficult purification, and in the worst case, incorrect structural assignments of downstream compounds. When sourcing this compound, it is crucial to move beyond simple catalog listings and evaluate suppliers based on the quality and transparency of their data.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 459133-69-8)

SupplierCatalog NumberStated PurityAvailabilityNotes
Fluorochem F21378095%250 mg, 1 g, 5 gProvides downloadable SDS with basic hazard information.[3]
Matrix Scientific 090799Not specifiedInquireProvides a specific, detailed Safety Data Sheet (SDS) upon request.[4]
Apollo Scientific OR305066Not specifiedInquireListed as a product available for technical inquiry.
Reagentia R00DBUCNot specified100 mg, 250 mg, 500 mg, 1 gAvailable in various pack sizes.[2]
ChemBuyersGuide.com -Varies by listerInquireLists multiple potential suppliers, such as Neostar United Industrial Co., Ltd.[3]

Senior Scientist's Recommendation: For initial exploratory work, a supplier like Fluorochem provides ready availability in small quantities. However, for scale-up or work where absolute certainty of structure and purity is required, it is imperative to contact suppliers directly and request a batch-specific Certificate of Analysis (CoA). A reputable supplier should readily provide data from techniques such as ¹H NMR, HPLC, and Mass Spectrometry. The absence of such data should be considered a red flag.

Technical Specifications and Quality Control

A mere purity statement of ">95%" is insufficient for rigorous scientific work. The identity and nature of the remaining <5% can be critical. Based on published literature, a high-quality batch of this compound should conform to the following analytical specifications.[2]

Table 2: Analytical Specifications for this compound

ParameterSpecification
Appearance Pale yellow solid
Molecular Formula C₁₂H₁₂IN₃O₄
Molecular Weight 389.15 g/mol
Melting Point 144-145 °C
¹H NMR (DMSO-d₆) δ (ppm): 8.49 (1H, br s), 8.32 (1H, br s), 8.25 (1H, br s), 1.66 (9H, s)
¹³C NMR (DMSO-d₆) δ (ppm): 147.11, 144.13, 141.57, 129.78, 124.83, 118.31, 115.39, 105.88, 86.23, 27.56
HRMS (ESI) Calculated for C₁₂H₁₂IN₃O₄: 388.9872, Found: 388.9871 [M-H]⁻
Infrared (KBr) ν (cm⁻¹): 1744 (C=O), 1528 (NO₂ asymm.), 1381 & 1342 (NO₂ symm.), 1258 (C-O), 617 (C-I)

Self-Validating System: When a new batch of this reagent is received, it is best practice to perform at least a ¹H NMR and compare it against this reference data. This simple QC step validates the material's identity and can prevent the loss of valuable time and resources on downstream reactions. The Boc-protons at ~1.66 ppm should integrate to 9H and serve as a good internal reference against the three distinct aromatic protons.

Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. The Safety Data Sheet provided by Matrix Scientific for this specific compound is the most authoritative source for this information.[4]

  • Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed or inhaled. It can cause irritation to the skin, eyes, and respiratory tract.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid creating dust. Use caution when weighing and transferring the solid. Ensure adequate ventilation.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Proven Application: Suzuki-Miyaura Vinylation

The 3-iodo functionality makes this reagent an excellent substrate for palladium-catalyzed cross-coupling reactions. A well-documented application is its use in a Suzuki-Miyaura reaction to introduce a vinyl group at the C3 position, a common step in the synthesis of kinase inhibitors. The following protocol is adapted from a validated procedure published in the scientific literature.[2]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Combine Reagents: - this compound - Pinacol vinyl boronate - Pd(PPh₃)₄ - Na₂CO₃ (2N aq.) - 1,4-Dioxane B 2. Degas Mixture: Purge with Argon or N₂ for 15-20 min A->B C 3. Microwave Heating: 120 °C for 40 min B->C D 4. Quench & Extract: - Add Water - Extract with EtOAc C->D E 5. Dry & Concentrate: - Dry organic layer (Na₂SO₄) - Remove solvent in vacuo D->E F 6. Purify: Column Chromatography E->F

Caption: Experimental workflow for Suzuki-Miyaura vinylation.

Detailed Experimental Protocol: Synthesis of tert-butyl 5-nitro-3-vinyl-1H-indazole-1-carboxylate

Materials:

  • tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate (1.0 equiv)

  • Pinacol vinyl boronate (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave reaction vial, add tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate.

  • Reagent Addition: Add the pinacol vinyl boronate, Pd(PPh₃)₄ catalyst, 1,4-dioxane, and the aqueous Na₂CO₃ solution.

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Reaction: Place the sealed vial in a microwave reactor and heat to 120 °C for 40 minutes with stirring. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the pure product.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings. Its four phosphine ligands provide a stable catalytic species.

  • Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions like hydrolysis of the Boc group.

  • Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki reactions, as it effectively solubilizes both the organic-soluble reagents and the inorganic base.

  • Microwave Heating: Microwave irradiation dramatically accelerates the reaction, reducing the time from many hours to under an hour. This is due to efficient and uniform heating of the polar solvent mixture.

Conclusion

This compound is a high-value, strategically designed building block for synthetic and medicinal chemistry. Its successful application hinges on careful sourcing from reputable suppliers who provide transparent analytical data, adherence to safe handling protocols, and the use of robust, well-understood reaction conditions. By treating this reagent not as a simple commodity but as a precision tool, researchers can confidently and efficiently construct the complex molecular architectures required to drive modern drug discovery programs forward.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic pathways leading to 1-Boc-3-iodo-5-nitro-1H-indazole, a key building block in medicinal chemistry and drug development. We will dissect the strategic selection of starting materials and provide detailed, field-proven protocols, emphasizing the chemical principles that govern each transformation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this versatile indazole derivative.

Strategic Overview: The Primary Synthetic Pathway

The most common and efficient synthesis of this compound is a three-step sequence commencing from a commercially available or readily synthesized precursor. The core logic of this pathway is to first establish the indazole ring system with the nitro group correctly positioned, followed by regioselective iodination at the C-3 position, and concluding with the protection of the N-1 nitrogen with a tert-butyloxycarbonyl (Boc) group.

The sequence is as follows: Starting Material → 5-Nitro-1H-indazole → 3-Iodo-5-nitro-1H-indazole → this compound

This strategic order is critical. Introducing the iodine atom before the Boc-protection step is advantageous because the unprotected indazole N-H proton can be removed by a base, facilitating electrophilic substitution at the electron-rich C-3 position. The final Boc protection then renders the molecule suitable for a wide range of subsequent cross-coupling reactions where a free N-H could interfere.

cluster_0 Core Synthetic Workflow A Starting Material (e.g., 2-Amino-5-nitrotoluene) B Step 1: Indazole Formation A->B NaNO₂, Acetic Acid C 5-Nitro-1H-indazole B->C D Step 2: C-3 Iodination C->D I₂, Base (e.g., KOH) Polar Solvent (e.g., DMF) E 3-Iodo-5-nitro-1H-indazole D->E F Step 3: N-1 Boc Protection E->F Boc₂O, Base (e.g., Et₃N) G Final Product (this compound) F->G

Caption: Primary synthetic pathway for this compound.

Sourcing the Core: Synthesis of 5-Nitro-1H-indazole (CAS: 5401-94-5)

The cornerstone of this synthesis is 5-nitro-1H-indazole. This intermediate can be prepared via several established methods, with the choice often depending on the availability and cost of the initial starting material.

Method A: Diazotization of 2-Amino-5-nitrotoluene

This classic route involves an intramolecular diazotization and cyclization. It is a robust and high-yielding procedure.[1]

Expertise & Experience: The critical step in this protocol is the addition of the sodium nitrite solution. It must be added in one portion. Slow addition can lead to the formation of a significant amount of a yellow precipitate, presumed to be a diazoamino compound, which is difficult to process and reduces the overall yield.[1]

Experimental Protocol:

  • In a 5-L round-bottomed flask equipped with a high-efficiency mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature of the mixture will rise. It is advisable to pre-cool the acetic acid solution to 15–20°C to ensure the reaction temperature does not exceed 25°C.[1]

  • Allow the reaction mixture to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure until spattering begins.

  • Add 200 mL of water to the residue and transfer the slurry to a beaker.

  • Filter the crude product, wash thoroughly with cold water, and dry at 80–90°C. The yield of crude material is typically 47–57 g (80–96%).[1]

  • For purification, recrystallize the crude solid from approximately 650 mL of boiling methanol with 5 g of decolorizing charcoal to yield 42–47 g (72–80%) of pale yellow needles with a melting point of 208–209°C.[1]

Method B: Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde

An alternative pathway involves the reaction of a substituted benzaldehyde with hydrazine. This method is also effective and avoids the use of large volumes of acetic acid.[2]

Experimental Protocol:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in N,N-Dimethylformamide (DMF) (5 mL) in a reaction vessel at room temperature (23°C).[2]

  • Add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution.[2]

  • Continue stirring at the same temperature for 2 hours, monitoring the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[2]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).[2]

  • Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride, and then dry over anhydrous magnesium sulfate.[2]

  • Filter the solution and concentrate under reduced pressure to yield pure 5-nitro-1H-indazole.[2]

Starting MaterialKey ReagentsTypical YieldReference
2-Amino-5-nitrotolueneSodium Nitrite, Acetic Acid72-80% (recrystallized)--INVALID-LINK--[1]
2-Fluoro-5-nitrobenzaldehydeHydrazine Hydrate, DMFQuantitative (crude)--INVALID-LINK--[2]
Table 1: Comparison of synthetic routes to 5-Nitro-1H-indazole.

Step 2: Regioselective Iodination of 5-Nitro-1H-indazole

With the 5-nitro-1H-indazole core secured, the next step is the introduction of an iodine atom at the C-3 position. This reaction is an electrophilic substitution on the pyrazole ring.

Trustworthiness: The protocol's reliability hinges on the in-situ generation of the indazolide anion. The use of a suitable base deprotonates the N-1 position, increasing the electron density of the heterocyclic ring system and activating the C-3 position towards electrophilic attack by iodine.[3]

Experimental Protocol: A general procedure adapted from literature for the iodination of indazoles is as follows:[3][4]

  • Dissolve 5-nitro-1H-indazole (1.0 eq) in DMF.

  • Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (approx. 1.5-2.0 eq) to the solution and stir.

  • Slowly add a solution of iodine (I₂) (approx. 1.1-1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature until TLC analysis confirms the complete consumption of the starting material.

  • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • The product, 3-iodo-5-nitro-1H-indazole (CAS: 70315-69-4), will often precipitate from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization may be necessary for further purification.

Final Step: Boc Protection of 3-Iodo-5-nitro-1H-indazole

The final transformation is the protection of the N-1 position of the indazole ring. The Boc group is ideal as it is stable to a wide range of reaction conditions (e.g., Suzuki, Heck, Sonogashira couplings) yet can be readily removed under acidic conditions.

Experimental Protocol: This protocol is based on a reported procedure for the synthesis of the target compound.[5]

  • In a suitable reaction vessel, combine 3-iodo-5-nitro-1H-indazole (0.2 g, 0.69 mmol), di-tert-butyl dicarbonate (Boc₂O) (0.17 g, 0.78 mmol), and triethylamine (1 mL).[5]

  • Stir the mixture at room temperature. The original source utilizes ultrasonic irradiation for 10 minutes to accelerate the reaction, but conventional stirring will also suffice, albeit potentially requiring a longer reaction time.[5]

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with 1 M HCl solution to neutralize the excess triethylamine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the pure product, This compound (tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate, CAS: 459133-69-8), as a pale yellow solid. The reported yield for this step is quantitative.[5]

Alternative Strategies and Mechanistic Considerations

While the primary pathway is highly effective, it is instructive to consider alternative sequences and potential challenges.

Iodination Prior to Nitration: One could envision a route starting from a different indazole, such as 6-methyl-1H-indazole, performing the iodination first, followed by nitration.[4] However, this approach carries significant risk. Nitration conditions (e.g., fuming nitric acid and sulfuric acid) are strongly oxidizing and can lead to undesired side reactions or even decomposition, particularly with an electron-rich, iodinated substrate. Furthermore, the directing effects of the substituents must be carefully considered to achieve the desired 5-nitro regiochemistry.

The Specter of De-iodination: The carbon-iodine bond at the C-3 position can be labile under certain conditions. For instance, if the 5-nitro group of the final product or its precursors were to be reduced, care must be taken. Catalytic hydrogenation using palladium on carbon (Pd/C), a common method for nitro group reduction, is well-known to cause hydrodehalogenation (loss of iodine).[6] In such cases, milder reducing agents like tin(II) chloride (SnCl₂) are recommended to preserve the C-I bond.[6][7]

cluster_1 Process Logic & Pitfall Avoidance Start 3-Iodo-5-nitro-1H-indazole Scaffold Process Subsequent Reaction (e.g., Nitro Group Reduction) Start->Process Reagent1 Choice 1: Pd/C, H₂ Process->Reagent1 Incorrect Choice Reagent2 Choice 2: SnCl₂ Process->Reagent2 Correct Choice Outcome1 De-iodination Side Reaction (Product Loss) Reagent1->Outcome1 Outcome2 Selective Nitro Reduction (Desired Product) Reagent2->Outcome2

Caption: Logic diagram for selecting reagents to avoid de-iodination.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Arylated 5-Nitroindazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the indazole ring system is a cornerstone strategy in the discovery of novel therapeutic agents. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[2][3]

This application note focuses on 1-Boc-3-iodo-5-nitro-1H-indazole , a highly functionalized and electron-deficient substrate. The iodine atom at the C-3 position serves as an excellent leaving group for the initial oxidative addition step in the palladium catalytic cycle.[4] The presence of the electron-withdrawing nitro group at the C-5 position enhances the reactivity of the C-I bond, often facilitating this rate-determining step.[5][6] The Boc (tert-butyloxycarbonyl) protecting group on the indazole nitrogen (N1) is crucial for preventing side reactions and potential catalyst inhibition that can occur with the free N-H group.[4][5]

The 3-aryl-5-nitro-1H-indazole derivatives synthesized via this methodology are of significant interest in drug development. For instance, substituted indazoles are key components of kinase inhibitors, which are critical in cancer therapy for targeting dysregulated signaling pathways like the PI3K/Akt/mTOR pathway.[2] The ability to efficiently diversify the C-3 position using the Suzuki coupling enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, including mechanistic insights, detailed experimental protocols, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The overall process results in the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.[8]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. This is often the rate-determining step of the reaction.[3] The palladium atom inserts itself into the carbon-iodine bond, forming a square planar Pd(II) intermediate.[7] The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in our substrate, generally accelerates this step.[6]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II) intermediate to exchange its halide or other ligand for the aryl group from the boronic acid.[10][11]

  • Reductive Elimination : This is the final step where the two organic ligands on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][12] Bulky, electron-rich phosphine ligands on the palladium catalyst often promote this step.[8][13]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_iodide Ar-I (this compound) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part A: Synthesis of this compound

While this compound is commercially available from suppliers like Fluorochem, this section provides a representative synthesis protocol starting from 5-nitro-1H-indazole for completeness.[14]

Materials:

  • 5-Nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step 1: Iodination of 5-Nitro-1H-indazole to form 3-Iodo-5-nitro-1H-indazole

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (3.75 eq) and iodine (2.0 eq).[2]

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine. A precipitate should form.[2]

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-iodo-5-nitro-1H-indazole.

Step 2: N-Boc Protection

  • Combine 3-iodo-5-nitro-1H-indazole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (catalytic amount, ~0.05 eq), and triethylamine (1.5 eq) in acetonitrile.[15]

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to afford this compound.

Part B: General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.[16]

Materials and Reagents:

  • Aryl Halide: this compound (1.0 eq)

  • Organoboron Reagent: Arylboronic acid (1.2–2.0 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2–5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) (2.0-3.0 eq) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., Na₂CO₃, 2.2 eq).[16]

  • Inert Atmosphere: Seal the vessel with a septum or cap and thoroughly degas the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles. Proper degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[16]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times (e.g., 120 °C for 40 minutes).[16][18]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-nitro-1H-indazole product.

Optimization and Data Presentation

The success of a Suzuki coupling reaction is highly dependent on the specific substrates and reaction conditions. A systematic screening of parameters is often necessary to achieve optimal results.

Table 1: Representative Conditions for Suzuki Coupling of Iodoindazoles
Catalyst (mol%)Ligand (if any)Base (eq)SolventTemp (°C)TimeNotesReference
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.2)Dioxane/H₂O120 (µW)40 minHigh yields for various arylboronic acids.[16]
PdCl₂(dppf) (5%)-K₂CO₃ (2.0)Dioxane/H₂O10012 hGood for electron-deficient halides.[5][19]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O8016 hEffective for challenging or hindered substrates.[19]
Pd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃ (2.0)DMF1108 hBulky ligands can improve reductive elimination.[19]

Note: This table summarizes conditions used for various iodoindazoles and serves as a starting point for optimization with this compound.

Troubleshooting and Field-Proven Insights

Low conversion or the formation of side products are common challenges in cross-coupling reactions. A logical approach to troubleshooting is essential for success.[17]

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Aryl Iodide Purity - Boronic Acid Stability (Protodeboronation?) - Catalyst Activity (Use fresh) - Base Anhydrous/Purity - Solvent Degassed & Anhydrous start->reagent_check condition_check 2. Review Reaction Conditions - Adequate Degassing? - Optimal Temperature? - Sufficient Mixing? reagent_check->condition_check side_product_analysis 3. Analyze for Side Products - Homocoupling of Boronic Acid? - Dehalogenation of Aryl Iodide? condition_check->side_product_analysis component_screening 4. Systematic Component Screening - Screen Catalysts/Ligands - Screen Bases (e.g., Cs₂CO₃, K₃PO₄) - Screen Solvents (e.g., Toluene, DMF) side_product_analysis->component_screening success Successful Optimization component_screening->success

References

Application Notes and Protocols: Heck Reaction Conditions for 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful method for carbon-carbon bond formation.[1] This palladium-catalyzed reaction couples unsaturated halides with alkenes, proving indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] The indazole scaffold is a privileged heterocyclic motif, frequently found in biologically active compounds and approved drugs, making the functionalization of this core a key interest for medicinal chemists.[1]

This document provides a detailed guide to the Heck reaction of 1-Boc-3-iodo-5-nitro-1H-indazole. The presence of an iodine atom at the C-3 position renders this substrate highly suitable for transition metal-catalyzed cross-coupling reactions.[1] The electron-withdrawing nitro group at the C-5 position further influences the electronic properties and reactivity of the molecule.[3] The Boc (tert-butyloxycarbonyl) protecting group on the indazole nitrogen is often crucial for preventing side reactions and catalyst inhibition that can occur with the free N-H group.[3]

The Heck Reaction: Mechanism and Rationale

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[5][6] This is often the rate-determining step.[3]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.[5] This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final product.[7]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a halide salt, thus completing the catalytic cycle.[7][8]

Heck_Reaction_Mechanism Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) (Oxidative Adduct) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition Alkene_Complex Alkene Coordination Complex Ar-Pd(II)-I(Ln)->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Pd-H Complex Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)Ln Reductive Elimination Product Coupled Product Product_Complex->Product Base_HX Base-H+ X- Product_Complex->Base_HX Substrate 1-Boc-3-iodo- 5-nitro-1H-indazole (Ar-I) Substrate->Ar-Pd(II)-I(Ln) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0)Ln Base->Base_HX

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Heck coupling of this compound with a generic activated alkene, such as methyl acrylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Alkene (e.g., Methyl Acrylate)≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially Available
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
WaterDeionizedLaboratory Supply
Brine (Saturated NaCl solution)-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Schlenk flask or sealed reaction vial-Laboratory Glassware
Magnetic stirrer and hotplate-Laboratory Equipment
Inert gas line (Argon or Nitrogen)High PurityLaboratory Supply
Standard laboratory glassware-Laboratory Glassware
Rotary evaporator-Laboratory Equipment
Column chromatography system-Laboratory Equipment
Step-by-Step Methodology
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) Acetate (0.05 equiv.), and a suitable phosphine ligand such as Tri(o-tolyl)phosphine (0.1 equiv.).[9]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Reagent Addition : Under the inert atmosphere, add anhydrous DMF as the solvent. Then, add the alkene (1.2-1.5 equiv.) and a base such as triethylamine (2.0 equiv.) or sodium carbonate (2.0 equiv.) via syringe.[9][10]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at a temperature ranging from 80-120 °C.[10] Stir the reaction mixture vigorously. Reaction times can vary from 4 to 24 hours.

  • Monitoring the Reaction : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to yield the pure product.[1][9]

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add solid reagents to Schlenk flask. Inert 2. Establish inert atmosphere (Ar/N₂). Setup->Inert Addition 3. Add anhydrous solvent, alkene, and base. Inert->Addition Heating 4. Heat reaction mixture (80-120 °C) with stirring. Addition->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Quench 6. Cool and perform aqueous work-up. Monitoring->Quench Purify 7. Purify by column chromatography. Quench->Purify Product Pure Coupled Product Purify->Product

Optimization of Reaction Conditions

The success of the Heck reaction is highly dependent on the careful optimization of several parameters. For a substrate like this compound, the following factors should be considered:

ParameterGeneral RecommendationRationale and Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precatalyst. The choice of catalyst can influence reaction rates and yields.
Ligand Phosphine-based (e.g., PPh₃, P(o-tol)₃, BINAP)Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphines can be beneficial for challenging substrates.[11] Chiral ligands like BINAP can be used for asymmetric Heck reactions.[8]
Base Organic (e.g., Et₃N, DIPEA) or Inorganic (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[6] The choice of base can affect the reaction rate and selectivity. Inorganic bases are often used to avoid potential side reactions with organic amines.
Solvent Polar aprotic (e.g., DMF, DMAc, Acetonitrile)The solvent must be able to dissolve the reactants and catalyst. Anhydrous conditions are generally preferred.
Temperature 80-120 °CHigher temperatures often lead to faster reaction rates, but can also promote side reactions and catalyst decomposition. Optimization is key.[12]
Alkene Substrate Electron-deficient alkenes (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene generally enhance the reaction rate.[2]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use fresh catalyst and anhydrous solvents.- Increase the reaction temperature in increments.- Ensure the purity of starting materials.
Formation of Side Products - Reaction temperature too high- Incorrect base selection- Optimize the reaction temperature.- Screen different bases (e.g., switch from an organic to an inorganic base).
De-iodination of Starting Material - Presence of a hydride source- Inappropriate ligand choice- Use a weaker base or a different solvent.- Employ a more sterically hindered ligand to disfavor the reductive pathway.[3]
Low Yields with Unprotected Indazole - N-H interference with the catalytic cycle- Protect the indazole nitrogen with a suitable group (e.g., Boc, SEM) prior to the Heck reaction.[3]

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases like triethylamine and sodium carbonate can be corrosive or irritant.

  • The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The Heck reaction is a robust and versatile tool for the functionalization of the this compound core. By carefully selecting and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of 3-vinyl-indazole derivatives. These compounds serve as valuable intermediates in the development of novel therapeutics and other advanced materials. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral properties.[1] A critical strategy in drug discovery involves the targeted functionalization of the indazole core to modulate potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

This guide focuses on a highly versatile building block: 1-Boc-3-iodo-5-nitro-1H-indazole . We will provide an in-depth analysis of its reactivity and detailed protocols for its use in three seminal cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

Substrate Analysis: Deconstructing this compound

The successful application of this substrate hinges on understanding the role of each constituent part. The strategic placement of the iodo, nitro, and Boc groups creates a highly reactive yet controllable electrophile for cross-coupling.

  • 3-Iodo Group: Iodine serves as an excellent leaving group in the palladium catalytic cycle. The Carbon-Iodine bond is weaker than corresponding C-Br or C-Cl bonds, facilitating the crucial oxidative addition step, often allowing for milder reaction conditions and lower catalyst loadings.[2][3]

  • 5-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro moiety significantly influences the substrate's electronic properties. It renders the C-3 position more electron-deficient, further activating the C-I bond towards oxidative addition by the electron-rich Pd(0) catalyst.[4][5] While EWGs can sometimes introduce side reactions, modern catalyst systems exhibit high functional group tolerance.[6]

  • 1-Boc Protecting Group: The N-H proton of an unprotected indazole is acidic and can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.[5] The tert-butyloxycarbonyl (Boc) group effectively masks this proton, preventing these issues.[3][7] It is important to note that under certain conditions, particularly with prolonged heating or specific basic conditions, the Boc group can be cleaved in situ.[8][9] This can be either a convenient tandem reaction or an unwanted side reaction, depending on the desired outcome.

Synthetic Strategy Overview

The overall workflow for utilizing this building block typically involves a multi-step sequence. The modularity of this approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Final Product A 5-Nitro-1H-indazole B 3-Iodo-5-nitro-1H-indazole A->B Iodination C This compound B->C N-Protection D {Suzuki | Heck | Sonogashira} C->D Pd-Catalyzed Cross-Coupling E Coupled Product (N-Boc) D->E F Deprotection E->F G Final Functionalized Indazole F->G Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd2_biaryl Ar-Pd(II)L₂(R') pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex->pd2_biaryl transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) product_complex [HPd(II)L₂(I)] • Alkene pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion pd2_complex->pd2_alkyl migratory_insertion->pd2_alkyl beta_elimination β-Hydride Elimination pd2_alkyl->beta_elimination pd2_alkyl->product_complex beta_elimination->product_complex product_complex->pd0 product Ar-CH=CH-R product_complex->product base Base product_complex->base + Base - Base•HI aryl_halide Ar-I aryl_halide->oxidative_addition alkene H₂C=CHR alkene->migratory_insertion base->pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide + R'C≡CH + Base cu_acetylide->pd2_complex cu_acetylide->cu_halide aryl_halide Ar-I aryl_halide->pd2_complex

References

The Strategic Application of 1-Boc-3-iodo-5-nitro-1H-indazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational protein kinase inhibitors.[1] Its bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, is adept at forming key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The strategic functionalization of the indazole core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of a highly versatile building block, 1-Boc-3-iodo-5-nitro-1H-indazole , in the synthesis of kinase inhibitors. The strategic placement of the iodo, nitro, and Boc-protecting groups provides a powerful platform for medicinal chemists to generate diverse libraries of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

The Role of Key Functional Groups

The efficacy of this compound as a synthetic intermediate stems from the distinct roles of its functional groups:

  • The 3-Iodo Group: This serves as a versatile synthetic handle for introducing molecular complexity. The carbon-iodine bond is readily activated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile installation of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for exploring the chemical space around the kinase active site to enhance potency and selectivity.[2]

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indazole nitrogen serves two primary purposes. Firstly, it prevents potential side reactions at the N-H position during cross-coupling reactions. Secondly, it can influence the regioselectivity of certain reactions. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, often without affecting other sensitive functional groups.[3][4]

  • The 5-Nitro Group: The electron-withdrawing nature of the nitro group can enhance the reactivity of the 3-iodo position towards oxidative addition in palladium-catalyzed coupling reactions.[5] Furthermore, the nitro group can be a key pharmacophoric element or a precursor to an amino group. The resulting 5-aminoindazole can serve as a crucial hydrogen bond donor or a point for further derivatization to improve interactions with the target kinase.[6] In some contexts, the 5-nitroindazole moiety itself has been identified as a multitargeted inhibitor of kinases.

Targeting Key Kinase Signaling Pathways

Derivatives of this compound are particularly well-suited for the synthesis of inhibitors targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[7][8] Kinases such as Akt are prime targets for therapeutic intervention.

  • The VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]

Below are schematic representations of these pathways, highlighting potential points of inhibition by indazole-based compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Akt Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

VEGF_VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR Inhibits

Caption: The VEGF/VEGFR Signaling Pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for synthesizing 3-aryl-5-nitro-1H-indazole derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Add the PdCl₂(dppf) catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Causality
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄These catalysts are effective for a broad range of substrates and are commercially available.
Base K₂CO₃ or Cs₂CO₃A base is required to activate the boronic acid for transmetalation. Carbonate bases are generally mild and effective.
Solvent Dioxane/water or DME/waterThe aqueous mixture is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with a primary or secondary amine, a key step in synthesizing 3-amino-5-nitro-1H-indazole derivatives.[11][12]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 equivalents)

  • Xantphos or other suitable biarylphosphine ligand (0.04 - 0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommendation Causality
Catalyst/Ligand Pd₂(dba)₃ with Xantphos or a Buchwald pre-catalystBulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing beta-hydride elimination.
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Anhydrous toluene or dioxaneAnhydrous and aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Protocol 3: Reduction of the Nitro Group

The 5-nitro group can be readily reduced to a 5-amino group, providing a key attachment point for further derivatization.

Reaction Scheme:

Materials:

  • 1-Boc-3-substituted-5-nitro-1H-indazole

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (5.0 equivalents)

  • Ethanol

  • Water

Procedure:

  • To a solution of the 5-nitro-1H-indazole derivative in a mixture of ethanol and water (e.g., 3:1), add iron powder and ammonium chloride.[6]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-amino-1H-indazole derivative, which can often be used without further purification.

Protocol 4: N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the indazole N-H, which is often crucial for binding to the kinase hinge region.

Reaction Scheme:

Materials:

  • N-Boc protected indazole derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Dichloromethane (DCM) or 1,4-dioxane

Procedure using TFA:

  • Dissolve the N-Boc protected indazole in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc protected indazole in 1,4-dioxane or methanol.

  • Add a 4M solution of HCl in dioxane.

  • Stir at room temperature until the reaction is complete (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected indazole.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of kinase inhibitors. Its well-defined points of functionalization allow for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors of key signaling pathways. The protocols outlined in this guide provide a robust starting point for researchers in the field of drug discovery to leverage this versatile intermediate in their quest for novel therapeutics.

References

Application Notes and Protocols for the Functionalization of the Indazole C3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in modern drug discovery.[3] Specifically, the functionalization of the C3 position of the indazole ring system is a critical strategy for modulating the pharmacological profile of lead compounds, influencing their potency, selectivity, and pharmacokinetic properties.[6][7][8] However, the direct functionalization of the C3 position presents a significant synthetic challenge due to its lower reactivity compared to the N1 and N2 positions.[6][7][9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the targeted functionalization of the indazole C3 position. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to guide your experimental design.

Methodology Overview: A Multi-faceted Approach to C3 Functionalization

The strategic derivatization of the indazole C3 position can be broadly categorized into several key approaches. The choice of method is often dictated by the desired functional group, the substitution pattern of the indazole core, and the overall synthetic strategy.

G cluster_main Approaches to Indazole C3 Functionalization C-H Activation C-H Activation Direct Arylation Direct Arylation C-H Activation->Direct Arylation e.g., Pd-catalyzed Direct Acylation Direct Acylation C-H Activation->Direct Acylation e.g., Ni-catalyzed Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling Suzuki-Miyaura Suzuki-Miyaura Metal-Catalyzed Cross-Coupling->Suzuki-Miyaura from 3-haloindazole Negishi Negishi Metal-Catalyzed Cross-Coupling->Negishi from 3-zincated indazole Halogenation-Functionalization Halogenation-Functionalization Iodination/Bromination Iodination/Bromination Halogenation-Functionalization->Iodination/Bromination Precursor for cross-coupling Radical Reactions Radical Reactions Minisci-type Reactions Minisci-type Reactions Radical Reactions->Minisci-type Reactions Alkylation Photoredox Catalysis Photoredox Catalysis Radical Reactions->Photoredox Catalysis Arylation/Carbamoylation G 1H-Indazole 1H-Indazole 3-Iodo-1H-Indazole 3-Iodo-1H-Indazole 1H-Indazole->3-Iodo-1H-Indazole Iodination (I₂, KOH, DMF) N-Protected-3-Iodo-1H-Indazole N-Protected-3-Iodo-1H-Indazole 3-Iodo-1H-Indazole->N-Protected-3-Iodo-1H-Indazole N-Protection (e.g., Boc₂O) C3-Arylated-1H-Indazole C3-Arylated-1H-Indazole N-Protected-3-Iodo-1H-Indazole->C3-Arylated-1H-Indazole Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base)

References

Application Notes and Protocols: Sonogashira Coupling with 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynylated Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The introduction of an alkyne moiety at the 3-position of the indazole ring via Sonogashira coupling dramatically expands the chemical space available for drug design.[1] This transformation provides a robust and flexible route to novel indazole derivatives, which can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including tryptamine analogues.[1][2]

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, has become an indispensable tool in modern organic synthesis.[3][4][5] Its mild reaction conditions, broad functional group tolerance, and high efficiency make it particularly well-suited for the late-stage functionalization of complex heterocyclic systems like indazoles.[3] This application note provides a comprehensive guide to the Sonogashira coupling of 3-iodoindazoles, covering the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice.

Understanding the Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a solid framework for understanding and optimizing the reaction.[5][6]

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide (3-iodoindazole) with the alkyne. This cycle is believed to be the rate-limiting part of the reaction.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoindazole, forming a Pd(II) intermediate.[3][4]

  • Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide species (generated in the copper cycle) in a transmetalation step. This transfers the alkyne group to the palladium center and regenerates the copper(I) catalyst.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 3-alkynylindazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.[3]

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[5]

  • Deprotonation: In the presence of a base, this complex is deprotonated to form a copper(I) acetylide.[5] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center.[3]

The use of a copper co-catalyst significantly increases the reaction rate and allows the reaction to proceed under milder conditions.[3] However, it can also lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the terminal alkyne.[3][7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR PdII_Alkynyl->Product_out CuI Cu(I)X Cu_Alkyne [Cu(I)-π-Alkyne]⁺ CuI->Cu_Alkyne Alkyne Coordination Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Transfers Alkyne Cu_Acetylide->CuI Regenerates Cu(I)

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of a 3-iodoindazole with a terminal alkyne. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • 3-Iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 equiv)

  • Solvent (e.g., THF, DMF, or toluene, anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 3-iodoindazole, palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C). The optimal temperature will depend on the reactivity of the substrates.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Wash further with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) reagents Add: 1. 3-Iodoindazole 2. Pd Catalyst 3. CuI start->reagents solvent_base Add Solvent & Base (e.g., THF, TEA) reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat (25-80 °C) alkyne->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (NH₄Cl, Brine) monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product: 3-Alkynylindazole purification->product

Figure 2: General experimental workflow for the Sonogashira coupling of 3-iodoindazoles.

Optimization and Key Parameters

The success of the Sonogashira coupling with 3-iodoindazoles can be highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their potential impact on the reaction outcome.

ParameterCommon ChoicesConsiderations and Impact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃The choice of ligand can significantly affect catalyst stability and activity. Bulky, electron-rich phosphine ligands often improve yields.[4] For some substrates, N-heterocyclic carbene (NHC) palladium complexes can be highly effective.[3]
Copper Co-catalyst CuIEssential for high reaction rates at mild temperatures.[3] However, it can promote alkyne homocoupling (Glaser coupling).[3][7] In some cases, a copper-free protocol may be advantageous.[7][9]
Base TEA, DIPA, K₂CO₃, Cs₂CO₃An amine base is typically used to neutralize the HX byproduct and facilitate the deprotonation of the alkyne.[3][7] The choice of base can influence the reaction rate and the extent of side reactions.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[7] The polarity of the solvent can influence reaction rates.[10]
Temperature Room Temperature to 80 °C3-Iodoindazoles are generally reactive enough for coupling at or near room temperature.[7] Less reactive aryl bromides or chlorides may require higher temperatures.[7][11]
Indazole N-H Unprotected or ProtectedFor some 3-iodoindazoles, N-protection (e.g., with a Boc group) may be necessary to achieve good yields and avoid side reactions.[1][2]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems encountered during the Sonogashira coupling of 3-iodoindazoles and suggests potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate reaction temperature- Use fresh, high-quality catalysts and reagents.[7]- Ensure rigorous exclusion of oxygen and moisture by properly degassing the solvent and maintaining a positive pressure of inert gas.[7]- Screen different temperatures; some substrates may require heating.[7][11]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[7]- Consider a different solvent; THF has been anecdotally reported to promote palladium black formation.[12]- Use a more stable palladium catalyst or ligand.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under strictly anaerobic conditions.[7]- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[7][9]
Low Yield with Bulky Substrates - Steric hindrance- Use a more active catalyst system, potentially with bulkier phosphine ligands or an NHC-palladium complex.- Increase the reaction temperature and/or time.

Conclusion

The Sonogashira coupling of 3-iodoindazoles is a powerful and versatile method for the synthesis of novel 3-alkynylated indazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and development. This application note provides a solid foundation for successfully implementing this important transformation in the laboratory.

References

The Strategic Application of 1-Boc-3-iodo-5-nitro-1H-indazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Role of a Versatile Building Block

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," forming the core of numerous approved and investigational drugs.[1][2] Its unique bicyclic aromatic structure allows it to mimic the purine core of ATP, enabling potent and selective inhibition of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4] Furthermore, the indazole framework is a key pharmacophore in a new generation of highly successful PARP (Poly(ADP-ribose) polymerase) inhibitors, which exploit the concept of synthetic lethality to treat cancers with specific DNA repair deficiencies.[5][6]

The successful development of indazole-based therapeutics hinges on the ability to strategically functionalize the core structure to optimize potency, selectivity, and pharmacokinetic properties. This is where 1-Boc-3-iodo-5-nitro-1H-indazole (CAS 459133-69-8) emerges as a highly valuable and versatile building block for drug discovery programs.[7][8][9] This guide provides an in-depth exploration of its application, detailing not just the "how" but the critical "why" behind its use in the synthesis of advanced intermediates for kinase and PARP inhibitors.

Molecular Profile and Strategic Rationale

This compound is engineered with three key functional groups, each serving a distinct and strategic purpose in a multi-step synthetic campaign.

  • The Indazole Core: Provides the foundational pharmacophore for engaging with the active sites of target enzymes like kinases and PARP.

  • The 3-Iodo Group: Serves as a versatile synthetic handle for introducing molecular diversity. Its primary role is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[10][11] This allows for the efficient installation of a wide array of aryl, heteroaryl, and alkynyl moieties, which are crucial for tuning target affinity and selectivity.

  • The 5-Nitro Group: This powerful electron-withdrawing group serves two main purposes. Firstly, it can be a key interaction point within a target's binding site. Secondly, and more commonly, it acts as a synthetic precursor to an amino group. The resulting 5-amino-indazole is a common feature in many kinase and PARP inhibitors, where the amine can be further functionalized or act as a critical hydrogen bond donor.[12]

  • The 1-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the N1 position of the indazole ring.[8] This is often crucial for directing reactivity, preventing unwanted side reactions, and improving solubility. However, as we will discuss, the lability of the Boc group under certain cross-coupling conditions is a critical consideration that demands expert control.[13]

Core Synthetic Applications: Cross-Coupling Reactions

The C-I bond at the 3-position is the primary site for elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, enabling the construction of complex biaryl and heteroaryl systems that are hallmarks of modern inhibitors.

Suzuki-Miyaura Coupling: Building the Biaryl Core

The Suzuki-Miyaura reaction is arguably the most important transformation for this building block, used to create C(sp²)-C(sp²) bonds by coupling the iodoindazole with a boronic acid or ester. This is a foundational step in the synthesis of numerous kinase inhibitors.[10][14]

  • Catalyst/Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like this iodo-nitro-indazole, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is often effective. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base and Solvent: A base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the boronic acid. The choice of base can influence reaction rate and side reactions. A mixed solvent system, often dioxane/water or DMF/water, is used to dissolve both the organic and inorganic reagents.[10]

  • The Boc Group's Lability: A crucial consideration is the stability of the Boc protecting group. The basic and sometimes thermal conditions of the Suzuki coupling can lead to premature deprotection. One study on the closely related 3-iodo-5-nitro-1H-indazole found that when the N-Boc protected version was used in a Suzuki vinylation, it resulted in a very poor yield of the desired product, with the major product being the deprotected starting material.[13] This is attributed to the electron-withdrawing nitro group, which stabilizes the indazole anion formed upon Boc cleavage.[13] This finding is pivotal: for this specific substrate, it is often more efficient to perform the Suzuki coupling on the unprotected 3-iodo-5-nitro-1H-indazole directly.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Functionalization A 1-Boc-3-iodo- 5-nitro-1H-indazole B Boc Deprotection (e.g., TFA/DCM) A->B C 3-Iodo-5-nitro- 1H-indazole B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D Aryl/Heteroaryl Boronic Acid D->E F 3-Aryl-5-nitro- 1H-indazole (Kinase Scaffold) E->F G Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) F->G H 3-Aryl-5-amino- 1H-indazole G->H I Further Functionalization (Amide coupling, etc.) H->I J Final Kinase Inhibitor I->J G A 1-Boc-3-iodo- 5-nitro-1H-indazole C Sonogashira Coupling (Pd/Cu Catalyst, Base) A->C B Terminal Alkyne (R-C≡CH) B->C D 1-Boc-3-alkynyl- 5-nitro-1H-indazole C->D E Subsequent Chemistry (e.g., Click Reaction, Reduction) D->E F Diverse Scaffolds E->F

References

Application Notes and Protocols for the Regioselective Functionalization of Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitroindazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of substituent placement on the indazole ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. However, the regioselective functionalization of this heterocycle presents significant synthetic challenges due to the presence of two reactive nitrogen atoms (N1 and N2) and the influence of the strongly deactivating nitro group on the benzene ring. This comprehensive guide provides an in-depth analysis of strategies and detailed protocols for achieving high regioselectivity in the functionalization of nitroindazoles. We will explore the causal factors governing selectivity in N-alkylation and C-H functionalization, offering field-proven protocols and mechanistic insights to guide researchers in drug discovery and development.

Introduction: The Significance of Nitroindazoles

Indazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a nitro group (NO₂) to the indazole core further enhances its utility, often serving as a critical pharmacophore or a synthetic handle for further elaboration.[2][3] The position of the nitro group and other substituents dictates the molecule's interaction with biological targets. Consequently, mastering the regioselective synthesis of substituted nitroindazoles is a critical skill for medicinal chemists.

This document addresses the primary challenges in this field:

  • N1 versus N2 Selectivity: The indazole anion, formed upon deprotonation, is an ambident nucleophile, often leading to mixtures of N1 and N2 alkylated products.[4]

  • C-H Functionalization: The electron-withdrawing nitro group deactivates the carbocyclic ring towards traditional electrophilic aromatic substitution, necessitating alternative strategies like directed metalation or cross-coupling reactions.

We will dissect these challenges and provide robust, reproducible protocols to selectively functionalize the nitroindazole scaffold.

Regioselective N-Functionalization: Mastering the N1/N2 Challenge

The alkylation of the indazole NH proton is a fundamental transformation. The ratio of N1 to N2 isomers is highly dependent on reaction conditions, with the N1-substituted product generally being the more thermodynamically stable isomer.[4][5]

Factors Governing N1 vs. N2 Selectivity

The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, influenced by several key factors:

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor.

    • For N1-Selectivity (Thermodynamic Control): A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective.[4][5][6][7] The sodium cation can coordinate with the N2 nitrogen and a nearby electron-rich group (like an ester or nitro group), sterically blocking the N2 position and directing the electrophile to N1.[1][4]

    • For N2-Selectivity (Kinetic Control): Conditions that favor the more nucleophilic N2 atom, such as polar aprotic solvents (e.g., DMF, acetone) with bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), often lead to the N2 product.[8] Mitsunobu conditions are also known to favor N2-alkylation.[5]

  • Substituent Effects: The position and electronic nature of substituents on the indazole ring play a significant directing role.

    • C3 Substituents: Bulky or coordinating groups at the C3 position (e.g., -CO₂Me, -C(CH₃)₃) strongly favor N1-alkylation, especially with NaH/THF, achieving >99% selectivity.[5][6][7]

    • C7 Substituents: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can dramatically shift the selectivity towards the N2 position, achieving ≥96% regioselectivity.[4][6][7] This is attributed to electronic effects that increase the nucleophilicity of the adjacent N2 atom.

Visualization of N-Alkylation Selectivity

The following diagram illustrates the decision-making process for achieving selective N-alkylation.

N_Alkylation_Strategy cluster_conditions Reaction Conditions cluster_outcome Predicted Outcome cluster_substituents Substituent Effects Start Nitroindazole Substrate Base_Solvent Base / Solvent Choice Start->Base_Solvent NaH_THF Strong Base (NaH) Non-Polar Solvent (THF) Base_Solvent->NaH_THF Seeking N1 K2CO3_DMF Weaker Base (K2CO3, Cs2CO3) Polar Solvent (DMF, Acetone) Base_Solvent->K2CO3_DMF Seeking N2 N1_Product Major Product: N1-Alkylated Isomer (Thermodynamic) NaH_THF->N1_Product  Favors  Coordination/Steric Block N2_Product Major Product: N2-Alkylated Isomer (Kinetic) K2CO3_DMF->N2_Product  Favors  Kinetic Deprotonation C7_EWG C7 Electron-Withdrawing Group (e.g., -NO2) C7_EWG->K2CO3_DMF Strongly directs to N2 C3_Bulky C3 Bulky/Coordinating Group (e.g., -CO2Me) C3_Bulky->NaH_THF Strongly directs to N1

Caption: Decision workflow for regioselective N-alkylation of nitroindazoles.

Protocol: Selective N1-Alkylation of 5-Nitroindazole

This protocol is optimized for achieving high N1 selectivity, leveraging thermodynamic control.

Materials:

  • 5-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a precipitate.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Validation: The regiochemistry should be confirmed using 1D and 2D NMR techniques, particularly HMBC, to establish the correlation between the N-alkyl protons and the indazole ring carbons.[5]

Regioselective C-Functionalization: Navigating the Deactivated Ring

The nitro group's strong electron-withdrawing nature makes the carbocyclic ring of nitroindazole resistant to classical electrophilic aromatic substitution.[9] Therefore, modern synthetic methods are required to achieve regioselective C-H functionalization.

Halogenation: Gateway to Cross-Coupling

Introducing a halogen atom onto the nitroindazole ring is a key strategic step, as it provides a handle for subsequent palladium-catalyzed cross-coupling reactions.[10]

  • Electrophilic Halogenation: While challenging, direct halogenation is possible. The nitro group directs incoming electrophiles to the meta positions (C4 and C6). However, the harsh conditions often required (e.g., strong Lewis acids, fuming acids) can lead to side reactions or decomposition.[9][11]

  • Directed Halogenation: A more controlled approach involves using a directing group, often attached at the N1 position, to guide halogenation to a specific C-H bond, such as the C7 position.

Protocol: Regioselective C3-Bromination of 1-Aryl-5-nitro-1H-indazole

This protocol exemplifies a common transformation where the C3 position is halogenated.

Materials:

  • 1-Aryl-5-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1-aryl-5-nitro-1H-indazole (1.0 eq) in anhydrous MeCN in a round-bottom flask.

  • Add NBS (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting crude material via column chromatography or recrystallization to yield the 3-bromo-1-aryl-5-nitro-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated nitroindazole in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.[10][12]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the halo-nitroindazole with a boronic acid or ester. This is one of the most robust and widely used methods.[12][13]

  • Sonogashira Coupling: Creates C-C triple bonds by reacting with a terminal alkyne.[10]

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amine functionalities.

Visualization of C-Functionalization Workflow

This diagram outlines the strategic pathway from a simple nitroindazole to complex, functionalized derivatives.

C_Func_Workflow cluster_coupling Step 2: Pd-Catalyzed Cross-Coupling Start Nitroindazole Halogenation Step 1: Regioselective Halogenation (e.g., with NBS, NCS) Start->Halogenation Halo_Indazole Halo-Nitroindazole (Key Intermediate) Halogenation->Halo_Indazole Suzuki Suzuki Coupling (+ R-B(OH)2) Halo_Indazole->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Halo_Indazole->Sonogashira Buchwald Buchwald-Hartwig (+ R2NH) Halo_Indazole->Buchwald Final_Aryl Aryl/Alkenyl Substituted Product Suzuki->Final_Aryl Final_Alkyne Alkynyl Substituted Product Sonogashira->Final_Alkyne Final_Amine Amino Substituted Product Buchwald->Final_Amine

Caption: Strategic workflow for C-functionalization of nitroindazoles.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-nitro-1H-indazole

Materials:

  • 3-Bromo-5-nitro-1H-indazole (protected at N1 if necessary) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Toluene

Procedure:

  • To a Schlenk flask, add the 3-bromo-5-nitro-indazole, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with toluene or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired C3-arylated nitroindazole.

Summary of Key Regioselective Strategies

Target PositionPreferred StrategyKey Reagents & ConditionsCausality for Selectivity
N1 Alkylation/ArylationNaH, Anhydrous THF, 0 °C to RTThermodynamic control; Na⁺ coordinates with N2 and a C3/C7 substituent, sterically hindering N2 attack.[4][5][6]
N2 Alkylation/ArylationCs₂CO₃ or K₂CO₃, Polar aprotic solvent (DMF, Acetone)Kinetic control; favors reaction at the more nucleophilic N2 atom, especially with directing EWGs at C7.[6][7][8]
C3 HalogenationNBS, NCS in MeCN or DMFThe C3 position is often the most activated C-H bond for substitution on the heterocyclic portion of the ring.
C4, C6, C7 Halogenation followed by Cross-Coupling1. Halogenation (NBS/NCS); 2. Pd(PPh₃)₄, boronic acid, baseThe initial halogenation provides a versatile handle for introducing diverse functionality via robust Pd-catalyzed methods.[10][12]

Conclusion

The regioselective functionalization of nitroindazoles is a challenging yet essential task for the synthesis of novel therapeutic agents. By understanding the underlying principles of kinetic versus thermodynamic control and leveraging modern synthetic methodologies, researchers can achieve high selectivity. For N-functionalization, the choice of base and solvent system is paramount for directing substitution to either the N1 or N2 position. For C-functionalization, a two-step strategy involving initial halogenation followed by palladium-catalyzed cross-coupling provides a reliable and versatile route to a wide array of complex derivatives. The protocols and strategies outlined in this guide offer a validated framework for navigating the intricate reactivity of the nitroindazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity material.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the multi-step synthesis of this compound.

Problem 1: Low yield during the iodination of 5-nitro-1H-indazole.

Q: My iodination of 5-nitro-1H-indazole to form 3-iodo-5-nitro-1H-indazole is resulting in a low yield and recovery of starting material. What factors could be contributing to this, and how can I improve the conversion?

A: Low yields in the C-3 iodination of the indazole ring are a common issue. The reactivity of the C-3 position is influenced by the electron-withdrawing nature of the nitro group and the reaction conditions. Here are the primary causes and solutions:

  • Insufficient Basicity: The iodination of indazoles with molecular iodine (I₂) typically requires a base to generate a more nucleophilic indazolide anion, which then attacks the iodine.[1] If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be slow and incomplete.

    • Solution: Switch to a stronger base like potassium hydroxide (KOH) or potassium tert-butoxide. Ensure at least one equivalent of the base is used. A common and effective method involves using I₂ and KOH in a polar aprotic solvent like DMF.[1]

  • Choice of Iodinating Agent: While molecular iodine is common, other electrophilic iodinating agents can offer better reactivity, especially for less reactive substrates.

    • Solution: Consider using N-Iodosuccinimide (NIS), which can be more reactive than I₂ under basic conditions.[1] Another powerful reagent is 1,3-Diiodo-5,5-dimethylhydantoin (DIH), which has shown high reactivity and selectivity in the iodination of aromatic compounds, including deactivated systems.[2]

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a moderate increase in temperature (e.g., to 40-50 °C) might improve the rate, but be cautious of potential side reactions.

  • Workup Issues: The product, 3-iodo-5-nitro-1H-indazole, can be lost during the workup if not handled correctly.

    • Solution: After quenching the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine, ensure the pH is adjusted appropriately to precipitate the product.[3] The product is a solid and can be collected by filtration, washed with water, and dried.[3]

Problem 2: Formation of N-2 Boc-protected isomer and other side products during Boc protection.

Q: During the Boc protection of 3-iodo-5-nitro-1H-indazole, I am observing the formation of multiple products, leading to a difficult purification and reduced yield of the desired N-1 isomer. How can I improve the regioselectivity of the Boc protection?

A: The regioselectivity of N-acylation on the indazole ring is a well-documented challenge. The indazole nitrogen atoms (N-1 and N-2) have different electronic and steric environments, and the reaction conditions can significantly influence which nitrogen is acylated.

  • Kinetic vs. Thermodynamic Control: The N-2 position is often the kinetically favored site of attack under mildly acidic conditions, while the N-1 position is the thermodynamically more stable product.[4]

    • Solution: To favor the formation of the thermodynamically stable N-1 isomer, the reaction should be run under conditions that allow for equilibration. This typically involves using a base and allowing the reaction to proceed for a sufficient amount of time.

  • Reaction Conditions for N-1 Selectivity:

    • Base: A common and effective method for N-1 Boc protection is to use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

    • Reagent: Use di-tert-butyl dicarbonate (Boc₂O) as the Boc-anhydride.

    • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction and improve the yield of the N-1 isomer.

  • Purification: Even under optimized conditions, a small amount of the N-2 isomer may form.

    • Solution: The two isomers can typically be separated by column chromatography on silica gel. The polarity difference between the N-1 and N-2 isomers is usually sufficient for a clean separation.

Problem 3: De-iodination during subsequent reaction steps.

Q: I am successfully synthesizing this compound, but I am observing the loss of the iodine atom (de-iodination) in subsequent reactions, particularly during attempts to reduce the nitro group. How can I prevent this?

A: The carbon-iodine bond at the C-3 position of the indazole ring can be labile under certain conditions, especially reductive conditions.

  • Choice of Reducing Agent for the Nitro Group: Catalytic hydrogenation, a common method for nitro group reduction, is known to cause dehalogenation of aryl halides.[6]

    • Solution: Use a milder and more selective reducing agent. Tin(II) chloride (SnCl₂) in a solvent like ethanol is a classic and effective method for the selective reduction of nitro groups in the presence of aryl halides.[6][7] Another option is using iron powder with ammonium chloride in a mixture of ethanol and water.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The conditions used for reactions like Suzuki or Heck couplings can sometimes lead to a competing hydrodehalogenation side reaction, where the iodine is replaced by a hydrogen atom.[6]

    • Solution: This requires careful optimization of the cross-coupling conditions. Factors to consider include the choice of palladium catalyst, ligand, base, and solvent. Sometimes, using a different cross-coupling reaction, such as a Stille or Negishi coupling, might be more suitable.

  • General Stability: Aryl iodides can be sensitive to strong bases and light.[6]

    • Solution: Store the this compound protected from light.[8] When performing reactions, use the mildest basic conditions possible and minimize reaction times.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process starting from 5-nitro-1H-indazole:

  • Iodination: The C-3 position of 5-nitro-1H-indazole is iodinated using an electrophilic iodine source, typically molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF.[1][3]

  • Boc Protection: The resulting 3-iodo-5-nitro-1H-indazole is then protected at the N-1 position with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (Et₃N).[5]

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Iodine: Iodine is corrosive and can cause burns. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: The synthesis may involve the use of strong acids (e.g., for workup) and bases (e.g., KOH, K₂CO₃). Handle these with care to avoid chemical burns.

  • Solvents: Use flammable organic solvents like DMF, DCM, and ethanol in a fume hood and away from ignition sources.

Q3: What are the expected yields for each step?

A3: Yields can vary depending on the scale and specific conditions used. However, with optimized procedures, you can generally expect:

  • Iodination: Yields for the iodination of 5-nitro-1H-indazole can range from moderate to good, typically in the 60-85% range.

  • Boc Protection: The Boc protection step is usually high-yielding, often exceeding 90% when performed under optimal conditions.[5]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the Boc group and the positions of the iodo and nitro substituents.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

  • Melting Point: A sharp melting point is an indicator of high purity. The reported melting point for tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate is 144-145 °C.[5]

III. Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Conditions
StepReactant 1Reactant 2Base/CatalystSolventTemperatureTimeTypical Yield
Iodination 5-nitro-1H-indazole (1 eq)Iodine (I₂) (1.1 eq)K₂CO₃ (2 eq)DMFRoom Temp.12-24 h60-85%
Boc Protection 3-iodo-5-nitro-1H-indazole (1 eq)Boc₂O (1.2 eq)Et₃N (1.5 eq) / cat. DMAPDCMRoom Temp.2-4 h>90%
Detailed Experimental Protocol: Boc Protection of 3-iodo-5-nitro-1H-indazole

This protocol is adapted from a literature procedure.[5]

  • To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • To this stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

IV. Visualizing the Process

Synthetic Workflow

Synthetic Workflow Figure 1. Synthetic Pathway to this compound Start 5-nitro-1H-indazole Step1 Iodination (I₂, K₂CO₃, DMF) Start->Step1 Intermediate 3-iodo-5-nitro-1H-indazole Step1->Intermediate Step2 Boc Protection (Boc₂O, Et₃N, DMAP, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree: Low Iodination Yield

Troubleshooting Iodination Figure 2. Decision Tree for Low Iodination Yield Start Low Yield in Iodination Step Check_Base Is the base strong enough? (e.g., K₂CO₃, KOH) Start->Check_Base Check_Reagent Is the iodinating agent reactive enough? Check_Base->Check_Reagent Yes Action_Base Use a stronger base (KOH or K-tBuO) Check_Base->Action_Base No Check_Completion Has the reaction gone to completion? Check_Reagent->Check_Completion Yes Action_Reagent Consider using NIS or DIH Check_Reagent->Action_Reagent No Action_Workup Review workup procedure for product loss Check_Completion->Action_Workup Yes Action_TimeTemp Increase reaction time or moderately increase temperature. Monitor by TLC/LC-MS. Check_Completion->Action_TimeTemp No

Caption: Troubleshooting guide for low yield in the iodination step.

V. References

  • Sun, L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5527-5533. --INVALID-LINK--

  • Humphries, C. E., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(39), 5246-5249. --INVALID-LINK--

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(30), 5349-5352. --INVALID-LINK--

  • Biosynth (n.d.). 3-(Bromomethyl)-1H-indazole, N1-BOC protected. --INVALID-LINK--

  • ChemicalBook (n.d.). 3-IODO-5-NITRO (1H)INDAZOLE synthesis. --INVALID-LINK--

  • Wallace, O. B., et al. (2006). Methods for preparing indazole compounds. Google Patents. --INVALID-LINK--

  • TCI AMERICA (n.d.). Iodination [Synthetic Reagents]. --INVALID-LINK--

  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(18), 13049-13056. --INVALID-LINK--

  • BenchChem (2025). Technical Guide: Synthesis and Applications of Substituted Iodo-Nitro-Indazoles. --INVALID-LINK--

  • ChemicalBook (n.d.). 1-Boc-3-iodoindazole synthesis. --INVALID-LINK--

  • The Royal Society of Chemistry (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (APAC) (n.d.). Iodination [Synthetic Reagents]. --INVALID-LINK--

  • ChemicalBook (n.d.). 5-Nitroindazole synthesis. --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. --INVALID-LINK--

  • BenchChem (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. --INVALID-LINK--

  • Bakthavatchalam, R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 699. --INVALID-LINK--

  • Fluorochem (n.d.). This compound. --INVALID-LINK--

  • MedchemExpress.com (n.d.). 1-Boc-3-iodoazetidine | Biochemical Reagent. --INVALID-LINK--

  • Liu, Z., et al. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 48(70), 8802-8804. --INVALID-LINK--

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 41(1), 1-25. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable (2016). Iodination. Wordpress. --INVALID-LINK--

  • Park, J. K., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 221-230. --INVALID-LINK--

  • Bouhfid, R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(20), 12051-12061. --INVALID-LINK--

  • Organic Chemistry Portal (n.d.). Synthesis of indazoles. --INVALID-LINK--

  • AChemBlock (n.d.). 1-Boc-3-iodoindazole 95% | CAS: 290368-00-2. --INVALID-LINK--

  • ChemicalBook (n.d.). 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4. --INVALID-LINK--

  • BenchChem (2025). Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole. --INVALID-LINK--

  • CN103570624A (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. --INVALID-LINK--

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56(19), 3108-3118. --INVALID-LINK--

  • ChemicalBook (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis. --INVALID-LINK--

  • Organic Syntheses Procedure (n.d.). 5-nitroindazole. --INVALID-LINK--

  • Guidechem (n.d.). 3-iodo-5-nitro-1h-indazole-1-carboxylic acid tert-butyl ester. --INVALID-LINK--

References

Technical Support Center: Chromatographic Purification of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-3-iodo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the chromatographic purification of this key synthetic intermediate. The following sections are structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a flash chromatography method for this compound?

A1: A good starting point for method development is to use Thin-Layer Chromatography (TLC) to identify a suitable solvent system.[1] For a molecule like this compound, which possesses both non-polar (Boc group) and polar (nitro group) functionalities, a solvent system of intermediate polarity is typically effective. Begin by screening solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes.[2][3] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1] This Rf range generally translates well to flash column chromatography, providing good separation from both more polar and less polar impurities.

Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?

A2: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 3-iodo-5-nitro-1H-indazole is a likely impurity if the Boc-protection reaction is incomplete.[4]

  • Byproducts of the Boc-protection: Di-tert-butyl dicarbonate and its byproducts may be present.

  • Isomers: Depending on the synthetic route to the indazole core, regioisomers (e.g., 4-iodo, 6-iodo, 7-iodo) could be present from the iodination step.[3][5]

  • Degradation Products: Nitro-containing aromatic compounds can be sensitive to light and heat, potentially leading to degradation products.[6] The carbon-iodine bond can also be labile under certain conditions.[6]

Q3: Is this compound stable on silica gel?

A3: While many compounds are stable on silica gel, it's a valid concern, especially with multifunctional molecules. The acidic nature of silica gel can potentially cause degradation of sensitive compounds.[7] To test for stability, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will observe degradation products that are not on the diagonal. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[7]

Troubleshooting Guide for Flash Chromatography

This section addresses specific problems you might encounter during the flash chromatography purification of this compound.

Problem 1: Poor Separation of the Desired Product from Impurities.

Question: I'm seeing co-elution of my product with a closely-running impurity on the TLC and column. How can I improve the separation?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Optimize the Solvent System:

    • Fine-tune the Polarity: If your Rf is in the ideal 0.2-0.3 range and separation is still poor, try slightly adjusting the solvent ratio to see if resolution improves.

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/hexanes.[7] Different solvents interact differently with the compound and the stationary phase, which can alter the elution order and improve separation.

  • Consider a Gradient Elution:

    • If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is highly effective.[8] Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar impurities on the column.

  • Sample Loading Technique:

    • Dry Loading: For compounds with limited solubility in the column eluent, dry loading is recommended.[9] Dissolve your crude product in a suitable solvent (like dichloromethane), add silica gel (2-3 times the weight of your crude material), and evaporate the solvent to obtain a free-flowing powder.[1] This powder can then be loaded onto the top of your packed column. This technique prevents band broadening that can occur when dissolving the sample in a strong solvent.[9]

Problem 2: The Product is Tailing or Streaking on the Column.

Question: My product is coming off the column over many fractions, resulting in broad peaks and dilute solutions. What causes this and how can I fix it?

Answer:

Tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Increase Mobile Phase Polarity: Once your product starts to elute, you can often reduce tailing by increasing the polarity of the eluting solvent.[7] This helps to more effectively displace the compound from the active sites on the silica gel. It is crucial to maintain the same two solvent components and only adjust their ratio.[7]

  • Check for Compound Overloading: Loading too much crude material onto the column can lead to band broadening and tailing. A general rule of thumb is to use a silica gel to crude product ratio of at least 20:1 for easy separations, and potentially up to 100:1 or more for difficult separations.[8]

  • Acid/Base Additives: Although less common for this specific molecule, if the tailing is severe, it could be due to interactions with acidic silanol groups on the silica. Adding a very small amount of a modifier to the mobile phase, such as triethylamine for a basic compound or acetic acid for an acidic compound, can sometimes improve peak shape. However, this should be done cautiously as it can affect the stability of the Boc protecting group.

Problem 3: The Compound Appears to be Decomposing on the Column.

Question: I'm getting a lower than expected yield, and I see new, unexpected spots on the TLC of my collected fractions. I suspect my compound is degrading. What should I do?

Answer:

Compound decomposition on silica gel is a significant issue that requires a change in purification strategy.[7]

  • Confirm Instability: As mentioned in the FAQs, perform a 2D TLC to confirm instability on silica gel.[7]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, like triethylamine, in your non-polar solvent before packing the column.

  • Switch the Stationary Phase: If deactivation is not sufficient, consider alternative stationary phases.

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina could be a good alternative to prevent degradation of acid-sensitive compounds.

    • Reverse-Phase Silica: If the compound is sufficiently non-polar, reverse-phase (C18) flash chromatography could be an option.[7] This would require developing a new solvent system, typically involving water and an organic solvent like acetonitrile or methanol.

Problem 4: No Compound is Eluting from the Column.

Question: I've run a significant volume of solvent through the column, but I can't detect my product in any of the fractions. Where could it be?

Answer:

There are several possibilities when a compound fails to elute as expected.

  • It Already Eluted: The compound may have a much higher Rf in the column solvent system than anticipated and came out in the very first fractions (the solvent front).[7] Always check the first few fractions, even if you don't expect your compound to be there.

  • The Fractions are Too Dilute: Your compound may have eluted, but it is too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[7]

  • Incorrect Solvent System: Double-check that you have used the correct solvents and prepared the mobile phase in the correct ratio. An accidental reversal of the polar and non-polar components is a common mistake.[7]

  • Decomposition: As discussed in the previous problem, the compound may have decomposed on the column and will not elute.[7]

Experimental Protocols and Data

Table 1: Recommended TLC Solvent Systems for Method Development
Solvent SystemTypical Starting Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes10-50% Ethyl AcetateNormalA good first choice for many organic compounds.[2]
Dichloromethane / Hexanes20-60% DichloromethaneNormalOffers different selectivity compared to ethyl acetate.
Acetone / Hexanes10-40% AcetoneNormalAnother alternative for optimizing selectivity.[7]
Step-by-Step Protocol for Flash Column Chromatography
  • Method Development: Using TLC, determine the optimal solvent system that gives an Rf of 0.2-0.3 for this compound.

  • Column Packing (Wet-Packing):

    • Choose an appropriately sized column for the amount of crude material.[8]

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or channels form.[8][9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (2-3 times the weight of the crude material) and mix.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample layer.[9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure (1-2 psi) to begin the elution.[9]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[8]

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualized Workflows

Chromatography Troubleshooting Logic

Troubleshooting_Workflow Start Problem Identified During Chromatography Q1 Poor Separation? Start->Q1 Q2 Product Tailing? Q1->Q2 No Sol1 Optimize Solvents Use Gradient Improve Loading Q1->Sol1 Yes Q3 Decomposition? Q2->Q3 No Sol2 Increase Polarity Check Loading Consider Additives Q2->Sol2 Yes Q4 No Elution? Q3->Q4 No Sol3 Confirm Instability (2D TLC) Deactivate Silica Change Stationary Phase Q3->Sol3 Yes Sol4 Check Early Fractions Concentrate Fractions Verify Solvent System Q4->Sol4 Yes End Purified Product Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A decision-making workflow for troubleshooting common chromatography issues.

General Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Load Dry Load Sample on Column TLC->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: The standard workflow for purification by flash column chromatography.

References

Technical Support Center: Optimization of Catalyst Loading for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst loading optimization in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to common challenges encountered in the lab. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of optimizing catalyst loading.

Q1: What is a typical starting catalyst loading for a cross-coupling reaction? A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For many enantioselective reactions, beginning with 1-2 mol% is a good baseline.[2] Once the reaction conditions are optimized, it is often possible to systematically decrease this loading to 0.5-1 mol% or even lower for highly active systems.[1] Conversely, for particularly challenging substrates, such as sterically hindered electrophiles or less reactive aryl chlorides, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1][3]

Q2: Why is it critical to optimize catalyst loading beyond just achieving product formation? A2: Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and purity.

  • Cost-Effectiveness: Palladium and its associated ligands are expensive. Reducing catalyst loading, especially on a larger scale, significantly cuts costs and makes a synthetic route more economically viable.[4][5]

  • Minimizing Side Reactions: Excessively high catalyst concentrations can sometimes favor undesired side reactions, such as homocoupling or product degradation, which complicates purification and lowers the overall yield of the desired product.[1][6]

  • Process Sustainability: Lowering the amount of catalyst and associated solvents reduces waste, contributing to a greener, more environmentally sustainable process.[4]

  • Turnover Number (TON) and Turnover Frequency (TOF): Optimization aims to maximize the TON (moles of product per mole of catalyst) and TOF (TON per unit time), which are key metrics of catalyst efficiency.[7][8]

Q3: How does my choice of ligand impact the optimal catalyst loading? A3: The ligand is not just a spectator; it is fundamental to the catalyst's stability and activity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the active Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate reductive elimination.[1][9] This enhanced reactivity and stability often allows for significantly lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine (PPh₃).[1] The ligand-to-metal ratio is also a critical parameter to optimize, as excess ligand can sometimes inhibit the reaction.[3]

Q4: When should I use a pre-catalyst versus generating the active catalyst in situ? A4: Using a well-defined pre-catalyst is often preferable for reproducibility and efficiency. Pre-catalysts are air-stable Pd(II) complexes that are designed for easy and clean reduction to the active Pd(0) species under the reaction conditions.[10] This avoids the often unreliable and inefficient in situ reduction of standard Pd(II) sources like Pd(OAc)₂, which can lead to the need for higher catalyst loadings and the formation of inactive palladium black.[5][10] While in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern pre-catalysts provide a more consistent concentration of the active catalyst, leading to more reliable results, especially at low loadings.[1][11]

Q5: What are common catalyst poisons I should be aware of? A5: Catalyst poisons are substances that bind to the catalyst's active sites and deactivate it.[12] Even trace amounts can be detrimental. Common poisons include:

  • Sulfur Compounds: Thiols and other sulfur-containing functional groups can irreversibly bind to palladium.

  • Impurities in Reagents: Poor-quality starting materials, solvents, or bases can contain impurities that inhibit catalysis.[1] Boronic acids, for instance, are prone to decomposition.[1]

  • Coordinating Functional Groups: Certain functional groups on the substrate or in the solvent, such as nitriles or some nitrogen-containing heterocycles, can coordinate to the metal center and inhibit the catalytic cycle.[2]

  • Oxygen: Although many modern systems have some tolerance, oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[11][13] Rigorous degassing of solvents and reagents is a crucial step to ensure reproducibility.[1]

Troubleshooting Guide: Catalyst-Related Issues

This guide addresses specific experimental problems in a question-and-answer format, focusing on catalyst-centric causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is sluggish, showing low yields or recovering only unreacted starting material. What are the likely catalyst-related causes and how can I fix this?

A: This is the most common issue in cross-coupling reactions. Before extensively modifying other parameters, it's essential to verify the catalytic system's integrity and activity.

  • Potential Cause 1: Inactive or Degraded Catalyst. The palladium source may have degraded upon storage. Pd(OAc)₂ is particularly known to be unreliable for generating the active species consistently.[14]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If in doubt, open a new bottle. Consider switching to a more robust and reliable pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that provides more consistent generation of the active Pd(0) species.[1][11]

  • Potential Cause 2: Insufficient Catalyst Loading. For challenging or unoptimized reactions, the initial loading may simply be too low to drive the reaction to completion in a reasonable time.

    • Solution: Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then 4 mol%) to establish a baseline and determine if catalyst concentration is the limiting factor.[1][6] While low catalyst loadings are the ultimate goal, for initial troubleshooting, using a higher loading can help confirm that the desired transformation is feasible.[3]

  • Potential Cause 3: Inefficient Oxidative Addition. For sterically hindered or electron-rich substrates, the oxidative addition step is often the rate-determining step and can be very slow.[13]

    • Solution: Switch to a catalyst system with more electron-rich and bulky ligands (e.g., Buchwald or NHC ligands) designed to accelerate oxidative addition.[9][13] Increasing the reaction temperature can also help overcome the activation energy barrier for this step.[11]

  • Potential Cause 4: Catalyst Poisoning. As mentioned in the FAQs, impurities in the starting materials, solvents, or base can poison the catalyst.

    • Solution: Ensure all reagents are of the highest possible purity. Use anhydrous, degassed solvents.[1] If using a boronic acid, which can degrade, consider using a freshly opened bottle, purifying it, or using more stable alternatives like boronic esters or trifluoroborate salts.[1]

G Start Low or No Conversion Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 2-5 mol%) Check_Catalyst->Increase_Loading Is loading sufficient? Change_Catalyst Use Fresh Catalyst or Switch to Pre-catalyst Check_Catalyst->Change_Catalyst Is catalyst active? Optimize_Ligand 2. Optimize Ligand & Conditions Increase_Loading->Optimize_Ligand Change_Catalyst->Optimize_Ligand Bulky_Ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald, NHCs) Optimize_Ligand->Bulky_Ligand Increase_Temp Increase Temperature Optimize_Ligand->Increase_Temp Check_Purity 3. Verify Reagent Quality Bulky_Ligand->Check_Purity Increase_Temp->Check_Purity Purify_Reagents Use High-Purity, Anhydrous, and Degassed Reagents Check_Purity->Purify_Reagents Success Improved Yield Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Reaction Stalls & Forms Black Precipitate

Q: My reaction begins, but after some time, it stalls, and I observe the formation of a black precipitate. What is this, and how can I prevent it?

A: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[13] Its formation is a clear sign of catalyst deactivation through aggregation.[13]

  • Potential Cause 1: Inappropriate Ligand or Ligand-to-Metal Ratio. In so-called "ligandless" systems or with ligands that do not sufficiently stabilize the Pd(0) intermediate, the catalyst can easily aggregate and precipitate out of solution.[6]

    • Solution: The addition of a suitable phosphine ligand is a key troubleshooting step to stabilize the catalytic species.[6] Ensure an adequate ligand-to-palladium ratio, which is typically between 1:1 and 2:1 for bulky monophosphine ligands.[11]

  • Potential Cause 2: High Reaction Temperature. While heat can be necessary to drive a reaction, excessively high temperatures can accelerate catalyst decomposition and aggregation.[6][13]

    • Solution: Try running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[13] A temperature screen is often a valuable optimization experiment.

  • Potential Cause 3: Presence of Oxygen. As noted previously, inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, which can lead to decomposition.[13]

    • Solution: Ensure all solvents and reagents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]

Issue 3: Formation of Significant Byproducts

Q: I am observing significant byproducts, such as homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How is this related to catalyst loading?

A: The formation of byproducts indicates that undesired reaction pathways are competing with your desired transformation. While many factors can contribute, catalyst loading can play a direct role.

  • Potential Cause 1: High Catalyst Loading. High concentrations of the palladium catalyst can sometimes catalyze undesired side reactions.[6]

    • Solution: Once you have identified conditions that provide good conversion, a key optimization step is to systematically lower the catalyst loading to find the minimum amount required. This often suppresses the rate of side reactions relative to the desired product formation.[6]

  • Potential Cause 2: Reaction-Specific Mechanisms. Certain byproducts are inherent to specific reaction types. For example, the homocoupling of alkynes in Sonogashira reactions (Glaser coupling) is often promoted by the copper co-catalyst and the presence of oxygen.[1][15]

    • Solution: For Sonogashira reactions, the most effective solution is often to switch to a copper-free protocol.[1] For Suzuki reactions, where boronic acid homocoupling can occur, ensuring strict anaerobic conditions and using the optimal base and solvent system is critical.[1]

Best Practices & Methodologies for Optimization

A systematic approach is key to efficiently determining the optimal catalyst loading.

Systematic Optimization Workflow

A robust optimization strategy involves more than just reducing the catalyst amount. It's a multi-parameter process.

G Start Reaction Concept Screening Initial Screening (1-3 mol% Catalyst Loading) Start->Screening Identify_Hits Identify Promising Ligand/Base/Solvent Conditions Screening->Identify_Hits Optimization Optimization Phase Identify_Hits->Optimization Reduce_Loading Systematically Reduce Catalyst Loading (e.g., 2% → 1% → 0.5%) Optimization->Reduce_Loading Vary_Ratio Vary Ligand:Metal Ratio (e.g., 1:1, 1.5:1, 2:1) Optimization->Vary_Ratio Vary_Temp Optimize Temperature Optimization->Vary_Temp Verification Verification & Scale-up Reduce_Loading->Verification Vary_Ratio->Verification Vary_Temp->Verification Confirm_Optimal Confirm Optimal Conditions with multiple runs Verification->Confirm_Optimal Scale_Up Scale-up Reaction Confirm_Optimal->Scale_Up End Final Protocol Scale_Up->End

Caption: A systematic workflow for catalyst loading optimization.

Data-Driven Approaches

For complex systems, consider more advanced methodologies:

  • High-Throughput Experimentation (HTE): Utilize 96-well plates to rapidly screen numerous combinations of catalysts, ligands, bases, solvents, and loadings in parallel.[16][17] This data-rich approach allows for the efficient identification of optimal conditions that might be missed by traditional one-factor-at-a-time screening.[4]

  • Design of Experiments (DoE): This statistical method allows you to study the interactions between multiple variables (e.g., catalyst loading, temperature, concentration) simultaneously. DoE algorithms guide the selection of the most informative experiments, reducing the total number required to identify a robust optimum.[4]

Typical Catalyst Loading Ranges

The following table provides general starting points for catalyst loading in common palladium-catalyzed coupling reactions. These are guidelines, and the optimal loading is always substrate-dependent.

Reaction TypeTypical Starting Loading (mol%)Potential Optimized Loading (mol%)Key Considerations
Suzuki-Miyaura Coupling 1 - 3%0.01 - 1%Highly dependent on ligand choice; pre-catalysts often allow for very low loadings.[1][7]
Heck Coupling 1 - 2%0.1 - 1%High temperatures can lead to catalyst decomposition (palladium black formation).[6]
Buchwald-Hartwig Amination 1 - 3%0.5 - 2%Ligand choice is critical and depends heavily on the amine class; pre-catalysts are highly recommended.[10][18][19]
Sonogashira Coupling 1 - 5%0.5 - 2%Copper-free conditions can improve reproducibility and prevent alkyne homocoupling.[1]

Experimental Protocol: Parallel Screening for Suzuki Coupling

This protocol outlines a method for screening catalyst loading and ligands in parallel using a 96-well plate format.

Objective: To identify the optimal catalyst loading for the coupling of a representative aryl bromide with a boronic acid.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Aryl bromide (Ar-Br)

  • Phenylboronic acid

  • Base (e.g., K₃PO₄, finely powdered)

  • Solvent (e.g., 1,4-Dioxane, anhydrous and degassed)

  • 96-well reaction plate with sealing mat

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation (inside a glovebox):

    • Prepare a stock solution of the aryl bromide (e.g., 0.2 M in dioxane).

    • Prepare a stock solution of the palladium pre-catalyst (e.g., 0.01 M in dioxane). This concentration corresponds to a 5 mol% loading relative to the 0.2 M substrate.

  • Reagent Dispensing:

    • To each designated well of the 96-well plate, add the solid reagents: phenylboronic acid (1.2 - 1.5 equiv.) and K₃PO₄ (2.0 - 3.0 equiv.). An automated solid dispenser can be used for high-throughput workflows.

    • Dispense the aryl bromide stock solution to each well.

    • Create a serial dilution of the catalyst stock solution to achieve target loadings (e.g., 5, 2.5, 1, 0.5, 0.1 mol%).

    • Add the appropriate volume of the different catalyst stock solutions to the corresponding wells.

    • Add additional solvent to each well to bring them all to the same final reaction volume and concentration.

  • Reaction Execution:

    • Seal the 96-well plate securely with a chemically resistant sealing mat.

    • Remove the plate from the glovebox and place it on a heated stirring block (e.g., 80-100 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After cooling to room temperature, unseal the plate.

    • Add an internal standard to each well.

    • Add a quenching solvent (e.g., ethyl acetate) and an aqueous solution (e.g., water or brine).

    • Seal and shake the plate to perform the extraction.

    • Take an aliquot from the organic layer of each well for analysis by LC-MS or GC-MS to determine the conversion and yield.

  • Data Interpretation:

    • Plot the reaction yield as a function of catalyst loading.

    • Identify the lowest catalyst loading that provides a high and reproducible yield. This is your optimal loading under these conditions.

References

Technical Support Center: Navigating the Challenges of 3-Iodoindazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodoindazoles. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge: the unwanted dehalogenation of 3-iodoindazoles during synthetic transformations. As a privileged scaffold in medicinal chemistry, the successful functionalization of the indazole core is paramount.[1] This resource, structured in a question-and-answer format, offers field-proven insights to help you maximize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-iodoindazole prone to dehalogenation?

The carbon-iodine bond at the C-3 position of the indazole ring is susceptible to cleavage, leading to the formation of an undesired indazole byproduct where the iodine is replaced by a hydrogen atom. This process, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3]

Several factors contribute to the lability of the C-I bond in 3-iodoindazoles:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit behind dehalogenation is often the in-situ formation of a palladium-hydride species. This highly reactive intermediate can arise from the reaction of the palladium catalyst with various components in the reaction mixture, including bases, solvents (like alcohols), or even trace amounts of water.[3]

  • Electron-Deficient Nature: The indazole ring system can influence the electronic properties of the C-I bond, making it more susceptible to certain side reactions.

  • N-H Acidity: For unprotected indazoles, the acidic proton on the nitrogen can be deprotonated by the base, which can alter the electron density of the ring and potentially complicate the catalytic cycle.[3]

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first things I should check?

Dehalogenation is a notorious side reaction in Suzuki-Miyaura couplings.[3] If you're seeing a significant amount of the dehalogenated indazole byproduct, here are the initial parameters to investigate:

  • The Base: Strong alkoxide bases, while effective for promoting the desired coupling, can also facilitate the formation of Pd-H species, leading to dehalogenation.

  • The Solvent: Protic solvents, such as alcohols, can be a direct source of hydrides. Even seemingly aprotic solvents can contain trace amounts of water, which can contribute to this side reaction.[4]

  • The Ligand: The choice of phosphine ligand is critical. Ligands that are not sufficiently electron-rich or are sterically undemanding may not effectively stabilize the palladium center, allowing for competing dehalogenation pathways.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for specific palladium-catalyzed cross-coupling reactions involving 3-iodoindazoles.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "My Suzuki-Miyaura coupling of a 3-iodoindazole with an arylboronic acid is giving me a mixture of the desired biaryl product and the dehalogenated indazole. How can I optimize my reaction to favor the desired product?"

Root Cause Analysis:

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron reagent to the palladium center, might be slow relative to the competing hydrodehalogenation pathway. Our goal is to accelerate the desired catalytic cycle while suppressing the formation of the Pd-H species.

Suzuki_Dehalogenation

Optimization Strategies:

ParameterRecommendationRationale
Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]Bulky ligands promote reductive elimination, the final step in the desired product formation, and can sterically hinder the approach of hydride sources. Electron-rich ligands stabilize the Pd(0) state, favoring oxidative addition over side reactions.
Base Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]These bases are less prone to generating Pd-H species compared to strong alkoxide bases like NaOtBu or KOtBu.
Solvent Use anhydrous aprotic solvents like dioxane, THF, or toluene.[3]This minimizes the presence of protic sources that can lead to the formation of Pd-H species. Ensure solvents are rigorously dried.
Temperature Carefully increase the reaction temperature.A higher temperature can sometimes accelerate the rate of transmetalation more than the rate of dehalogenation, tipping the balance in favor of the desired product.[3]
N-Protection For NH-indazoles, consider protecting the nitrogen with a group like Boc.N-protection can prevent coordination of the indazole nitrogen to the palladium center and avoid issues related to the acidity of the N-H proton.[5] However, some methods have been developed for unprotected 3-iodoindazoles.[6][7][8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

  • To a dry reaction vessel, add 3-iodo-1H-indazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).[9]

  • Add a degassed, anhydrous solvent such as dioxane.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Sonogashira Coupling

Problem: "I am attempting a Sonogashira coupling of a 3-iodoindazole with a terminal alkyne, but I am getting a significant amount of the dehalogenated starting material and some alkyne homocoupling (Glaser coupling)."

Root Cause Analysis:

In Sonogashira couplings, dehalogenation competes with the desired C-C bond formation. The catalytic cycle involves both palladium and copper (in the traditional method). Unwanted side reactions can be influenced by the stability of the catalytic intermediates and the reaction conditions. For some 3-iodoindazoles, N-protection has been shown to be crucial for the success of the Sonogashira coupling.[10]

Sonogashira_Troubleshooting

Optimization Strategies:

ParameterRecommendationRationale
Catalyst System Consider copper-free Sonogashira conditions.[11]The copper co-catalyst can sometimes promote alkyne homocoupling. Copper-free systems, often employing more sophisticated palladium catalysts, can provide a cleaner reaction profile.
Ligand Use bulky, electron-rich phosphine ligands.Similar to the Suzuki coupling, these ligands can accelerate the desired catalytic cycle and suppress side reactions.
Base Use a bulky amine base like diisopropylethylamine (DIPEA).Less nucleophilic and bulky bases can minimize side reactions while still effectively deprotonating the terminal alkyne.
N-Protection Protect the indazole nitrogen if working with an NH-indazole.This has been shown to be critical in some cases to achieve good yields in the Sonogashira coupling of 3-iodoindazoles.[10]

Experimental Protocol: Optimized Copper-Free Sonogashira Coupling of N-Boc-3-iodoindazole

  • To a dry Schlenk flask, add N-Boc-3-iodoindazole (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a degassed solvent like toluene.

  • Add a degassed amine base, such as triethylamine (3.0 equiv.).

  • Purge the flask with an inert gas.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Scenario 3: Buchwald-Hartwig Amination

Problem: "My Buchwald-Hartwig amination of a 3-iodoindazole is resulting in a low yield of the desired 3-aminoindazole, with a significant amount of the dehalogenated starting material."

Root Cause Analysis:

The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation.[12] The key is to facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step, over the competing dehalogenation pathway. The choice of ligand is paramount in this reaction.

Optimization Strategies:

ParameterRecommendationRationale
Ligand Screen a panel of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands are specifically designed to promote the reductive elimination step in C-N bond formation and are often highly effective in suppressing dehalogenation.
Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[13]These bases are generally effective for Buchwald-Hartwig aminations. However, if your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[13]
Catalyst Precursor Use a palladium pre-catalyst.Pre-catalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.
Solvent Ensure the use of anhydrous, degassed solvents like toluene or dioxane.[14]As with other cross-coupling reactions, minimizing water is crucial to prevent the formation of Pd-H species.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of 3-Iodoindazole

  • In a glovebox, charge a reaction tube with a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the appropriate biarylphosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the 3-iodoindazole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

By systematically addressing the key reaction parameters outlined in this guide, you can significantly improve the outcomes of your cross-coupling reactions with 3-iodoindazoles, minimizing dehalogenation and maximizing the yield of your desired functionalized products.

References

Technical Support Center: Troubleshooting Boc Deprotection of Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc deprotection of nitro-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this transformation. The presence of a nitro group on the indazole ring introduces electronic effects and potential side reactions that require careful consideration during the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of nitro-substituted indazoles challenging?

The primary challenge arises from the electron-withdrawing nature of the nitro group. This functionality can deactivate the indazole ring, potentially leading to slower reaction rates for Boc deprotection compared to electron-rich aromatic systems. Furthermore, the strongly acidic conditions typically used for Boc removal can sometimes lead to undesired side reactions on the sensitive nitro-indazole core.

Q2: What are the standard conditions for Boc deprotection of a nitro-substituted indazole?

Standard conditions typically involve treating the N-Boc protected nitro-indazole with a strong acid in an inert solvent.[1] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] Reaction times can vary from 30 minutes to several hours at room temperature.[2]

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection can be effectively monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected product, a free amine, is more polar than the Boc-protected starting material and will exhibit a lower Rf value. The disappearance of the starting material spot and the appearance of a new, more polar spot indicate that the reaction is proceeding.[3] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method for quantifying the consumption of the starting material and the formation of the desired product and any byproducts.[1] A successful deprotection will show a mass decrease of 100.12 amu corresponding to the loss of the Boc group.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[4] In ¹³C NMR, the disappearance of signals for the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm) confirms the removal of the Boc group.[4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of nitro-substituted indazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My N-Boc deprotection of a nitro-indazole is sluggish or fails to go to completion, even after extended reaction times with standard TFA/DCM conditions. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection of nitro-substituted indazoles can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nitro group can decrease the lability of the Boc group, requiring stronger acidic conditions for efficient cleavage.[2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[2]

  • Steric Hindrance: Bulky substituents on the indazole ring near the Boc-protected nitrogen may hinder the approach of the acid.

Recommended Solutions:
SolutionRationale
Increase Acid Concentration or Temperature Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v). If the reaction is slow at room temperature, gentle warming (e.g., to 40 °C) may be beneficial, but should be monitored carefully for side product formation.[1]
Use a Stronger Acid System A solution of 4M HCl in 1,4-dioxane is a more potent reagent for Boc deprotection and can be effective for more resistant substrates.[2]
Extend Reaction Time Continue to monitor the reaction by TLC or LC-MS for a longer period. Some substrates may simply require more time for complete conversion.[1]
Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC or peaks in my LC-MS chromatogram after the deprotection reaction. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is often due to the reactivity of the tert-butyl cation generated during the deprotection mechanism.[5][6] This carbocation can be trapped by nucleophiles or undergo elimination.

Mechanism of Boc Deprotection and Side Product Formation

The deprotection is initiated by protonation of the carbamate oxygen by the acid, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[5][7]

Boc_Deprotection Start Boc-Protected Nitro-Indazole Protonated Protonated Carbamate Start->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Product Deprotected Nitro-Indazole CarbamicAcid->Product - CO2 Side_Products Side Products tBu_Cation->Side_Products Trapping by Nucleophiles Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation Troubleshooting_Workflow decision decision Start Start: Boc-Protected Nitro-Indazole Standard_Conditions Protocol 1: TFA in DCM, RT Start->Standard_Conditions Monitor Monitor by TLC/LC-MS Standard_Conditions->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Success Successful Deprotection Workup->Success Side_Products Side Products Observed? Workup->Side_Products Increase_Conditions Increase TFA Conc. or Temperature Incomplete->Increase_Conditions Stronger_Acid Protocol 2: 4M HCl in Dioxane Incomplete->Stronger_Acid Increase_Conditions->Monitor Stronger_Acid->Monitor Side_Products->Success No Add_Scavenger Add Cation Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Add_Scavenger->Standard_Conditions Lower_Temp Lower Reaction Temperature to 0°C Add_Scavenger->Lower_Temp Lower_Temp->Standard_Conditions

References

Scaling up the synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers scaling up the synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole . As a key intermediate in medicinal chemistry, particularly for kinase inhibitor development, a robust and reproducible synthesis is paramount. This guide moves beyond a simple protocol, offering causal explanations for procedural choices and a comprehensive troubleshooting framework designed for scientists by scientists.

Recommended Synthetic Workflow

The synthesis of this compound is most effectively approached as a two-step sequence starting from the commercially available 5-nitro-1H-indazole. This strategy involves an initial regioselective iodination at the C3 position, followed by the protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 3-iodo-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution under basic conditions. The reaction proceeds by deprotonation of the indazole N-H, which increases the electron density of the heterocyclic ring system, activating it towards iodination.

Experimental Protocol:

  • In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the solution and stir the resulting suspension. The base is crucial for deprotonating the indazole.[1]

  • Slowly add a solution of iodine (I₂) (1.1-1.5 eq.) in DMF to the mixture at room temperature. The reaction is typically exothermic and may require occasional cooling.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts and residual DMF, and then dried under vacuum to yield 3-iodo-5-nitro-1H-indazole, typically as a solid.[2] This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

With the C3 position functionalized, the final step is to protect the N1 nitrogen. The Boc group is ideal as it enhances solubility in organic solvents and prevents unwanted reactivity of the N-H proton in subsequent reactions, such as metal-catalyzed cross-couplings.[1][3]

Experimental Protocol:

  • Suspend the crude 3-iodo-5-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add triethylamine (TEA) (2.0-3.0 eq.) as a base, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq.).

  • Stir the reaction mixture at room temperature. The reaction can be accelerated with gentle heating or sonication if progress is slow.[4]

  • Monitor the reaction by TLC or LC-MS. A successful reaction will show the disappearance of the starting material and the formation of a new, less polar spot.

  • Once the reaction is complete, neutralize the mixture with a dilute acid solution (e.g., 1 M HCl).[4]

  • Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).[4][5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.[4]

Reagent and Reaction Summary
StepStarting MaterialReagentsBaseSolventTypical YieldProduct CAS
15-Nitro-1H-indazoleIodine (I₂)K₂CO₃DMF>85%70315-69-4[6]
23-Iodo-5-nitro-1H-indazoleDi-tert-butyl dicarbonate (Boc₂O)Et₃NDCM / THF>90%459133-69-8[7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: Boc Protection SM 5-Nitro-1H-indazole INT 3-Iodo-5-nitro-1H-indazole SM->INT  I₂, K₂CO₃  DMF, RT PROD This compound INT->PROD  Boc₂O, Et₃N  DCM, RT

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Issue 1: Low or No Conversion During Iodination (Step 1)

  • Question: I've followed the protocol, but my TLC/LC-MS analysis shows mostly unreacted 5-nitro-1H-indazole after several hours. What's going wrong?

  • Answer: This is a common issue that typically points to insufficient activation of the indazole ring or an issue with the iodinating agent.

    • Possible Cause 1: Ineffective Base. The deprotonation of the indazole N-H is critical for the reaction to proceed.[8] Potassium carbonate can be hygroscopic and lose its potency if not stored properly.

      • Solution: Use freshly opened or properly dried K₂CO₃. Consider using a stronger base like potassium hydroxide (KOH) or potassium tert-butoxide, although these may require more careful temperature control.[8]

    • Possible Cause 2: Deactivated Iodine. Iodine can sublime over time. If you are using old stock, its effective concentration may be lower than expected.

      • Solution: Use fresh iodine crystals. Ensure the reaction is well-sealed to prevent iodine from sublimating out of the reaction mixture.

    • Possible Cause 3: Solvent Quality. Anhydrous DMF is recommended. Water content can interfere with the base and the reaction's efficiency.

      • Solution: Use a new bottle of anhydrous DMF or dry the solvent over molecular sieves before use.

Issue 2: Formation of Multiple Products in Iodination Step

  • Question: My reaction appears to work, but I see multiple product spots on the TLC plate that are difficult to separate. What are these byproducts?

  • Answer: The formation of multiple products often indicates a lack of regioselectivity or over-reaction.

    • Possible Cause 1: Over-iodination. Although less common for this substrate, harsh conditions (high temperature, large excess of iodine) could potentially lead to di-iodinated products.[9]

      • Solution: Maintain the reaction at room temperature and use a smaller excess of iodine (e.g., 1.1 eq.). Add the iodine solution slowly to avoid localized high concentrations.

    • Possible Cause 2: Impure Starting Material. The purity of the initial 5-nitro-1H-indazole is crucial. Isomeric impurities in the starting material will lead to a mixture of iodinated products.

      • Solution: Verify the purity of your 5-nitro-1H-indazole by NMR or melting point before starting.[10] If necessary, recrystallize it.

Issue 3: Incomplete Boc Protection (Step 2)

  • Question: The Boc protection step is very slow or stalls, leaving a significant amount of 3-iodo-5-nitro-1H-indazole. How can I drive the reaction to completion?

  • Answer: Incomplete N-acylation is usually related to reaction kinetics or reagent stoichiometry.

    • Possible Cause 1: Insufficient Reagent. Ensure that at least 1.1 equivalents of Boc₂O are used. If the reaction has stalled, a small additional charge of Boc₂O and TEA can sometimes push it to completion.

    • Possible Cause 2: Low Reactivity. The starting material, 3-iodo-5-nitro-1H-indazole, has poor solubility in some organic solvents.

      • Solution: Ensure the material is well-suspended or dissolved. Gentle warming (to ~40 °C) can often increase the reaction rate. Alternatively, using a more polar solvent like THF or adding a co-solvent can improve solubility. The use of sonication has also been reported to accelerate this reaction.[4]

    • Possible Cause 3: Base Choice. Triethylamine is generally sufficient. However, for a stubborn reaction, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) could be trialed.

Issue 4: Product Loss During Workup and Purification

  • Question: My reaction yield is high according to LC-MS, but I'm losing a lot of product during the aqueous workup or column chromatography. Why?

  • Answer: Product loss is often mechanical or due to unforeseen solubility or stability issues.

    • Possible Cause 1: Emulsion Formation. During the extraction phase of Step 2, emulsions can form, trapping the product in the interface.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the layers to separate over a longer period.

    • Possible Cause 2: Product Precipitation. If the product is highly crystalline, it may precipitate prematurely during extraction or solvent swaps.

      • Solution: Use a larger volume of solvent during extraction. If a precipitate forms, filter it separately and combine it with the material recovered from the filtrate later.

    • Possible Cause 3: Instability on Silica Gel. While generally stable, some N-Boc compounds can show partial degradation on acidic silica gel over long periods.

      • Solution: To minimize contact time, use flash column chromatography rather than gravity chromatography. You can also neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

Troubleshooting Logic Diagram

G start Problem Observed p1 Low Yield in Iodination start->p1 p2 Incomplete Boc Protection start->p2 p3 Purification Issues start->p3 c1 Cause: Ineffective Base/Reagent? p1->c1 c2 Cause: Poor Solubility? p2->c2 c3 Cause: Product Loss/Degradation? p3->c3 s1 Solution: - Use fresh/dry reagents - Consider stronger base c1->s1 s2 Solution: - Gentle heating (40°C) - Change solvent (THF) - Add more Boc₂O c2->s2 s3 Solution: - Use brine in workup - Neutralize silica gel - Use flash chromatography c3->s3

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is the iodination performed before the Boc protection?

    • A1: Performing the iodination first is a more robust strategy. The N-H of 5-nitro-1H-indazole is acidic and readily deprotonated by a base like K₂CO₃ to activate the ring for electrophilic substitution.[8] Attempting to iodinate after Boc protection would require harsher conditions or a different mechanistic pathway (e.g., directed ortho-metalation), which is more complex and may have lower regioselectivity.

  • Q2: Can I use N-Iodosuccinimide (NIS) instead of Iodine for Step 1?

    • A2: Yes, NIS is an excellent alternative electrophilic iodine source.[11] It is often considered a milder reagent and can be easier to handle than I₂. The reaction would still typically require a base and an aprotic polar solvent. A direct comparison would be needed to determine if it offers a significant advantage in yield or purity for this specific substrate.

  • Q3: How critical is the "anhydrous" condition for the iodination step?

    • A3: It is highly recommended. Potassium carbonate is a moderately strong base, and its effectiveness can be significantly reduced by the presence of water. Water can also compete with the indazole for interaction with the base and solvent, potentially slowing down the reaction. For reproducible results, especially at scale, using anhydrous solvents and reagents is best practice.

  • Q4: My final product shows two sets of peaks in the NMR, especially for the Boc group. Is it impure?

    • A4: This is not necessarily an indication of impurity. It is often due to rotational isomers (rotamers) around the N-C(O) bond of the Boc group. This phenomenon is common for carbamates and results in two distinct magnetic environments for the protons near the Boc group, which can appear as doubled peaks in the NMR spectrum at room temperature. Recording the spectrum at an elevated temperature can often cause these peaks to coalesce into single, sharp signals.

  • Q5: What are the key safety precautions for this synthesis?

    • A5: Standard laboratory safety protocols should be followed.

      • Iodine: Corrosive and can cause stains. Handle in a fume hood and wear appropriate PPE.

      • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

      • Boc₂O: Can decompose upon heating. Store in a cool place.

      • Quenching/Neutralization: Both the iodine quench with sodium thiosulfate and the acid neutralization of the Boc protection reaction can be exothermic. Perform these steps slowly and with cooling if necessary.

References

Technical Support Center: Characterization of Impurities in 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Boc-3-iodo-5-nitro-1H-indazole. Here, we address common challenges and questions related to the identification and characterization of impurities that may arise during the synthesis and handling of this important chemical intermediate.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter in the lab.

Question 1: My final product shows a lower melting point (around 144-145°C) than expected and appears as a pale yellow solid. How do I confirm the identity and purity of my product?

Answer: A melting point of 144-145°C is consistent with what has been reported for pure this compound.[1] However, melting point alone is not a definitive measure of purity. To confirm the identity and assess the purity of your product, a combination of spectroscopic and chromatographic techniques is essential.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC method will allow you to quantify the main product and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the main component and help identify the structure of any significant impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the Boc-carbonyl (C=O) and the nitro group (NO₂).

Question 2: I see an unexpected peak in my HPLC chromatogram. What could it be and how can I identify it?

Answer: An unexpected peak in your HPLC chromatogram could be one of several common impurities. The identity of the impurity will depend on its retention time relative to the main product. Here is a systematic approach to identifying the unknown peak:

Impurity Identification Workflow:

G cluster_0 Start: Unexpected HPLC Peak cluster_1 Initial Assessment cluster_2 Potential Impurities & Identification start Unexpected Peak Observed retention_time Compare Retention Time (RT) start->retention_time early_eluting Early Eluting Peak (More Polar) retention_time->early_eluting Shorter RT late_eluting Late Eluting Peak (Less Polar) retention_time->late_eluting Longer RT (or similar) starting_material Impurity A: 3-iodo-5-nitro-1H-indazole (Unreacted Starting Material) early_eluting->starting_material de_boc Impurity C: 3-iodo-5-nitro-1H-indazole (De-Boc Product) early_eluting->de_boc n2_isomer Impurity B: 2-Boc-3-iodo-5-nitro-1H-indazole (N-2 Isomer) late_eluting->n2_isomer lcms Analyze by LC-MS starting_material->lcms Confirm MW nmr Isolate & Analyze by NMR n2_isomer->nmr Confirm Structure de_boc->lcms Confirm MW

Caption: Workflow for identifying unknown HPLC peaks.

Common Impurities and Their Identification:

  • Impurity A: Unreacted Starting Material (3-iodo-5-nitro-1H-indazole)

    • Expected Elution: Earlier than the product due to higher polarity (presence of N-H).

    • Identification: Use LC-MS to confirm the molecular weight (exact mass: 288.93 g/mol ). You can also run a standard of the starting material to confirm the retention time.

  • Impurity B: N-2 Isomer (2-Boc-3-iodo-5-nitro-1H-indazole)

    • Expected Elution: May have a similar or slightly different retention time to the N-1 isomer. Baseline separation may require method optimization.

    • Identification: This is best confirmed by NMR spectroscopy. The chemical shifts of the aromatic protons will be different for the N-1 and N-2 isomers. While specific data for the N-2 iodo-nitro version is scarce, in general, N-2 protected indazoles show different aromatic proton shifts compared to their N-1 counterparts.

  • Impurity C: De-Boc Product (3-iodo-5-nitro-1H-indazole)

    • Expected Elution: This is the same as the starting material and will elute earlier than the product.

    • Identification: This impurity can form if the product is exposed to acidic conditions or excessive heat. It can be identified by LC-MS and by co-injection with the starting material.

  • Impurity D: Byproducts from Boc Anhydride

    • Expected Elution: Byproducts like tert-butanol are highly volatile and may not be observed by HPLC.

    • Identification: These are typically removed during workup and purification and are less likely to be present in the final product.

Question 3: My ¹H NMR spectrum shows a complex aromatic region. How can I differentiate between the desired N-1 product and the N-2 isomeric impurity?

Answer: Differentiating between the N-1 and N-2 Boc-protected isomers of 3-iodo-5-nitro-1H-indazole can be challenging, but there are key differences to look for in the ¹H NMR spectrum. While specific data for the target compound is not widely published, we can predict the spectral features based on related structures.

Predicted ¹H NMR Data Summary (in CDCl₃)

ProtonExpected Chemical Shift (ppm) for N-1 IsomerExpected Chemical Shift (ppm) for N-2 Isomer (Predicted)Multiplicity
H-4~8.8 - 9.0Likely different, potentially upfieldd
H-6~8.3 - 8.5Likely differentdd
H-7~8.1 - 8.3Likely differentd
Boc-CH₃~1.7~1.7s

Key Differentiating Features:

  • The chemical shifts of the aromatic protons (H-4, H-6, and H-7) are highly sensitive to the position of the Boc group. The electron-withdrawing effect of the Boc-carbonyl group will influence the aromatic protons differently in the N-1 and N-2 positions.

  • In general, the N-1 isomer is the thermodynamically more stable and expected major product under standard basic conditions.[2] The N-2 isomer is the kinetic product and may be favored under mildly acidic conditions.[2]

  • For a definitive assignment, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish correlations between the Boc-carbonyl carbon and the aromatic protons, which will differ between the two isomers.

Frequently Asked Questions (FAQs)

What is the typical synthesis route for this compound?

The most common laboratory synthesis involves the protection of the indazole nitrogen of 3-iodo-5-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

Synthetic Pathway:

G SM 3-iodo-5-nitro-1H-indazole product This compound SM->product Boc Protection reagents Boc₂O, TEA DCM or THF

Caption: Synthesis of this compound.

What are the recommended storage and handling conditions for this compound?
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Stability: The Boc group on indazoles can be labile to both strong acids and some basic conditions.[3][4] The nitroaromatic and iodo-substituted systems can be sensitive to heat and light. Avoid exposure to high temperatures and direct sunlight to prevent degradation.

What is a good starting point for an HPLC method for purity analysis?

A good starting point for a reverse-phase HPLC method would be:

Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[5]
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 10-90% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm or based on the UV spectrum of the compound
Injection Volume 5-10 µL

This method should be optimized for your specific system and to achieve baseline separation of the main peak from any impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the Boc-protection of indazoles.[1]

  • To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in dry dichloromethane (DCM), add triethylamine (TEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pale yellow solid.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Intermediates such as 1-Boc-3-iodo-5-nitro-1H-indazole are pivotal building blocks in the synthesis of a diverse range of biologically active molecules.[1][2] A thorough understanding of their structure and purity is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares this powerful technique with alternative analytical methods, and offers a detailed protocol for acquiring high-quality NMR data.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool for synthetic chemists. For a molecule like this compound, ¹H NMR allows for the precise assignment of each proton on the indazole core and the Boc protecting group, confirming the success of a synthesis and providing insights into the electronic effects of the various substituents.

Predicted ¹H NMR Analysis of this compound

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data Summary (in CDCl₃, referenced to TMS at 0.00 ppm):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.4 - 8.6d~2.0Significant downfield shift due to the ortho-nitro group. Appears as a doublet due to coupling with H6.
H6~8.2 - 8.4ddJ(H6,H7) ≈ 9.0, J(H6,H4) ≈ 2.0Downfield shift due to the para-nitro group. Appears as a doublet of doublets due to coupling with H7 and H4.
H7~7.8 - 8.0d~9.0Less affected by the nitro group compared to H4 and H6. Appears as a doublet due to coupling with H6.
Boc (9H)~1.7s-Singlet for the nine equivalent protons of the tert-butyl group.

Causality behind the Predictions: The electron-withdrawing nitro group at C5 will deshield the protons on the benzene ring, causing them to resonate at a lower field (higher ppm value) compared to the unsubstituted analog.[4][5] The effect is most pronounced for the proton at C4 (ortho) and C6 (para), with a lesser effect on the proton at C7 (meta). The coupling constants are predicted based on typical aromatic proton-proton interactions.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. Below is a comparison of ¹H NMR with other common analytical techniques for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Detailed structural information, proton connectivity, stereochemistry, and purity.Non-destructive, highly reproducible, quantitative.[6]Relatively low sensitivity, requires soluble samples.[7]
¹³C NMR Number and types of carbon atoms, information about the carbon skeleton.Complements ¹H NMR, provides information on non-protonated carbons.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample amount required.[1]Provides limited structural information on its own, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of components in a mixture.High separation efficiency, quantitative.Does not provide structural information for unknown compounds.[9]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of Boc, NO₂).Fast, simple sample preparation.Provides limited information on the overall molecular structure.

Integrated Analytical Workflow:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purification->HPLC Final_Structure Confirmed Structure NMR->Final_Structure Structural Confirmation MS->Final_Structure Molecular Weight Confirmation IR->Final_Structure Functional Group Confirmation Final_Purity Confirmed Purity HPLC->Final_Purity Purity Confirmation

Caption: An integrated workflow for the comprehensive characterization of a synthesized compound.

Experimental Protocol for ¹H NMR Acquisition

The following is a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Pulse Angle: Use a 30-45° pulse angle for routine spectra to allow for a shorter relaxation delay.[8][10]

  • Acquisition Time: Set the acquisition time to 2-4 seconds to ensure good digital resolution.[8]

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.[8]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. This can be done automatically followed by manual fine-tuning.[11]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Analysis:

G A Sample Preparation (Dissolve in CDCl₃ with TMS) B Spectrometer Setup (Lock & Shim) A->B C Data Acquisition (Set Parameters & Acquire FID) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E F Structural Elucidation E->F

Caption: Step-by-step workflow for ¹H NMR analysis.

Conclusion

The structural verification of this compound is most effectively achieved through ¹H NMR spectroscopy. By understanding the influence of the iodo and nitro substituents on the chemical shifts of the indazole protons, a detailed and accurate interpretation of the spectrum is possible. While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on an integrated approach with other analytical techniques such as ¹³C NMR, mass spectrometry, and HPLC to confirm molecular weight, the carbon skeleton, and purity. The provided experimental protocol offers a reliable method for obtaining high-quality ¹H NMR data, ensuring the integrity of this important synthetic intermediate in the pursuit of novel therapeutics.

References

A Head-to-Head Battle of Halogens: A Comparative Guide to the Reactivity of 3-Iodoindazoles vs. 3-Bromoindazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the C-3 Functionalization Challenge

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of approved pharmaceuticals and clinical candidates. Its unique bicyclic aromatic structure allows it to act as a versatile bioisostere for other heterocycles, engaging in critical hydrogen bonding and π-stacking interactions with biological targets. The functionalization of the C-3 position is a particularly critical strategy for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and reliable method for achieving this.

However, a crucial decision faces the synthetic chemist at the outset: which halogen should be installed at the C-3 position to serve as the synthetic handle? The choice between a 3-bromo- and a 3-iodoindazole is not merely one of convenience; it is a strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic cost. This in-depth guide provides a direct, evidence-based comparison of the reactivity of these two key intermediates, empowering researchers to make informed decisions grounded in both chemical principles and practical outcomes.

The Underlying Principle: Why Halogen Identity Dictates Reactivity

The enhanced reactivity of aryl iodides over bromides in cross-coupling reactions is a foundational concept in organometallic chemistry. This reactivity trend (I > Br > Cl >> F) is primarily dictated by the rate-determining step in most palladium-catalyzed cycles: oxidative addition . During this step, the C-X bond of the aryl halide adds across the low-valent palladium(0) catalyst to form a Pd(II) intermediate.

Two key factors govern the kinetics of this step:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and more easily cleaved than the C-Br bond. The average BDE for a C-I bond on an aromatic ring is approximately 283 kJ/mol, whereas for a C-Br bond, it is around 338 kJ/mol. This lower energy barrier for the C-I bond results in a faster rate of oxidative addition.

  • Polarizability and Electronegativity: Iodine is less electronegative and more polarizable than bromine. This makes the carbon atom of the C-I bond more electrophilic and susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

This fundamental difference in reactivity is the primary driver for the experimental observations that follow.

pd0 Pd(0)L2 (Active Catalyst) ts_oa Oxidative Addition pd0->ts_oa Slower for X=Br Faster for X=I arx Ar-X (3-Haloindazole) arx->ts_oa pdiia Ar-Pd(II)-X (Oxidative Adduct) ts_oa->pdiia ts_tm Transmetalation pdiia->ts_tm partner Coupling Partner (e.g., R-B(OH)2) partner->ts_tm pdiib Ar-Pd(II)-R ts_tm->pdiib ts_re Reductive Elimination pdiib->ts_re ts_re->pd0 Catalyst Regeneration product Ar-R (Product) ts_re->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling, highlighting the critical Oxidative Addition step where the C-I vs. C-Br bond strength dictates the reaction rate.

Experimental Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery. A comparison of typical conditions reveals the practical implications of the C-X bond strength.

Feature3-Iodoindazole3-BromoindazoleAnalysis
Substrate 1-Boc-3-iodoindazole1-Boc-3-bromoindazoleN-protection is often used to prevent side reactions.
Coupling Partner 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acidIdentical partner for direct comparison.
Catalyst System Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ (5-10 mol%) or requires specialized phosphine ligands (e.g., SPhos, XPhos)3-Iodoindazoles often react with simpler, less expensive catalysts. 3-Bromoindazoles frequently require more sophisticated, electron-rich ligands to facilitate oxidative addition.
Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases are often needed for the less reactive bromide to promote the transmetalation step and catalyst turnover.
Temperature 60-80 °C90-110 °CThe higher reactivity of the iodide allows for significantly lower reaction temperatures, preserving sensitive functional groups.
Reaction Time 1-4 hours6-24 hoursReactions with 3-iodoindazoles are typically much faster, leading to higher throughput.
Typical Yield >90%75-90%While high yields are achievable with both, it is often easier and more robust with the iodo-substrate.

Insight: The data clearly shows that 3-iodoindazoles offer a significant advantage in reactivity, enabling milder conditions (lower temperature, weaker base) and faster transformations with simpler catalytic systems. While 3-bromoindazoles are competent substrates, achieving comparable efficiency often necessitates more forceful conditions and investment in more advanced, and costly, catalyst systems.

Experimental Comparison: Sonogashira Coupling

The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, further illustrates this reactivity gap.

Feature3-Iodoindazole3-BromoindazoleAnalysis
Substrate 1-PMB-3-iodoindazole1-PMB-3-bromoindazoleProtecting group strategy remains important.
Coupling Partner PhenylacetylenePhenylacetyleneIdentical partner for direct comparison.
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)The classic copper-cocatalyzed Sonogashira works exceptionally well for iodides. For bromides, higher catalyst loadings are common, and copper-free conditions using advanced ligands are sometimes required to prevent side reactions like Glaser coupling.
Base Et₃N or DIPEAEt₃N or DBUA strong, non-nucleophilic base is standard for both.
Temperature Room Temperature - 40 °C60-100 °CThe ability to run the reaction for 3-iodoindazoles at or near room temperature is a major operational advantage.
Reaction Time 2-6 hours12-24 hoursA significant difference in reaction time is again observed.
Typical Yield >95%70-85%Yields are consistently higher and more reproducible with 3-iodoindazoles in Sonogashira couplings.

Insight: The difference in reactivity is even more pronounced in the Sonogashira coupling. The mild conditions required for 3-iodoindazoles make them the superior choice, especially when working with thermally sensitive alkynes or other functional groups within the molecule.

Protocol Example: A Validated Suzuki-Miyaura Coupling of 1-Boc-3-iodoindazole

This protocol is representative of the efficiency gained when using a 3-iodoindazole substrate.

Reagents & Equipment:

  • 1-Boc-3-iodoindazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard purification supplies (Silica gel, solvents)

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask, add 1-Boc-3-iodoindazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-indazole product.

Making the Right Choice: A Practical Decision Framework

The selection between 3-iodo- and 3-bromoindazole is a balance of reactivity, cost, and availability.

start Start: Need to functionalize C-3 of Indazole q1 Is maximizing reactivity and using mild conditions the top priority? start->q1 use_iodo Choose 3-Iodoindazole q1->use_iodo Yes q2 Are cost, starting material stability, and large-scale viability key factors? q1->q2 No iodo_pros Benefits: • Faster reactions • Lower temperatures • Simpler catalysts • Higher yields use_iodo->iodo_pros use_bromo Choose 3-Bromoindazole q2->use_bromo Yes bromo_pros Considerations: • Requires catalyst screening • Higher temperatures • Longer reaction times use_bromo->bromo_pros end_i Proceed with synthesis iodo_pros->end_i end_b Optimize coupling conditions bromo_pros->end_b

Caption: Decision framework for selecting between 3-iodo- and 3-bromoindazole based on project priorities.

  • Choose 3-Iodoindazole when:

    • Speed is critical: You are in lead optimization and need to generate analogs quickly.

    • Your molecule is sensitive: The substrate or coupling partner contains delicate functional groups that cannot withstand high temperatures or harsh bases.

    • You are performing a difficult coupling: The coupling partner is sterically hindered or electronically deactivated. The extra "reactivity boost" from the iodide can be the key to success.

  • Choose 3-Bromoindazole when:

    • Cost is a major constraint: 3-Bromoindazoles and the reagents to make them are generally less expensive than their iodo- counterparts, a crucial factor for large-scale synthesis.

    • Long-term stability is needed: Aryl bromides are typically more stable to light and long-term storage than the more light-sensitive aryl iodides.

    • The coupling is known to be robust: For simple, unhindered coupling partners, the reactivity of the bromide is often sufficient, and the reaction can be optimized to give high yields.

Conclusion

The evidence is unequivocal: 3-iodoindazoles are demonstrably more reactive than 3-bromoindazoles in palladium-catalyzed cross-coupling reactions. This superior reactivity translates into tangible laboratory benefits, including faster reaction times, milder conditions, and often higher and more consistent yields. This makes the 3-iodoindazole the substrate of choice for rapid analog synthesis and for complex molecules requiring delicate handling.

However, this reactivity comes at a premium. 3-Bromoindazoles represent a pragmatic and cost-effective alternative, offering a good balance of reactivity, stability, and affordability. While they may require more rigorous optimization of catalyst systems and reaction conditions, they remain a highly viable and often preferred synthetic handle, particularly in process development and scale-up campaigns. The astute medicinal chemist will weigh the demands of their specific synthetic challenge—be it speed, molecular complexity, or cost—to select the halogen that best paves the path to their target molecule.

A Comparative Guide to Alternative Protecting Groups for 3-Iodo-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. The 3-iodo-5-nitro-1H-indazole core is a key pharmacophore in numerous developmental therapeutics, and its efficient functionalization often hinges on the judicious selection of a nitrogen protecting group. The electron-withdrawing nature of the nitro group at the 5-position significantly modulates the nucleophilicity of the indazole nitrogens, presenting unique challenges and considerations for protection and deprotection strategies.

This guide provides an in-depth technical comparison of four common protecting groups for 3-iodo-5-nitro-1H-indazole: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), tetrahydropyran-2-yl (THP), and p-methoxybenzyl (PMB). We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of their performance to empower you with the knowledge to make informed decisions in your synthetic endeavors.

The Critical Role of N-Protection on the Indazole Scaffold

The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. Uncontrolled alkylation or acylation can lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. Furthermore, the acidic N-H proton can interfere with various organometallic and basic reagents commonly employed in cross-coupling and other C-C bond-forming reactions. A suitable protecting group masks the N-H functionality, directing the regioselectivity of subsequent reactions and enhancing the stability of the indazole core to a broader range of chemical transformations. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease and selectivity of its removal.

tert-Butoxycarbonyl (Boc) Group: The Robust and Readily Cleaved Workhorse

The Boc group is a widely used protecting group for nitrogen heterocycles due to its general stability to a range of non-acidic reagents and its facile removal under acidic conditions. For 3-iodo-5-nitro-1H-indazole, the Boc group offers a reliable and high-yielding protection strategy.

Experimental Protocol: Boc Protection of 3-Iodo-5-Nitro-1H-Indazole

Materials:

  • 3-iodo-5-nitro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate as a pale yellow solid.[1] This procedure has been reported to yield the product in quantitative amounts.[1]

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an ethereal or alcoholic solvent.[2][3]

Mechanistic Rationale

The protection reaction proceeds via nucleophilic attack of the indazole nitrogen onto the electrophilic carbonyl carbon of Boc₂O. Triethylamine acts as a base to deprotonate the indazole, increasing its nucleophilicity. The electron-withdrawing nitro group decreases the overall nucleophilicity of the indazole nitrogens, but the reaction proceeds efficiently under these standard conditions. Due to the thermodynamic stability of the 1H-tautomer of indazoles, protection generally favors the N1 position, especially under basic conditions.[4]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Orthogonal Stability and Directed Lithiation

The SEM group is a versatile protecting group that offers stability to a wide range of conditions and can be removed under specific, mild conditions using fluoride ions or strong acid, providing an orthogonal deprotection strategy.[5] A key advantage of the SEM group is its ability to direct lithiation at the adjacent C3 position, although this is less relevant for the already 3-substituted target molecule.[6]

Experimental Protocol: SEM Protection of 3-Iodo-5-Nitro-1H-Indazole (Adapted)

Materials:

  • 3-iodo-5-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purify the residue by flash column chromatography to separate the N1 and N2 isomers.

Deprotection: The SEM group can be cleaved using tetrabutylammonium fluoride (TBAF) in THF, often at elevated temperatures, or with a strong acid like HCl in ethanol.[6][7]

Mechanistic Rationale and Regioselectivity

The use of a strong base like NaH generates the indazolide anion, which can be alkylated by SEM-Cl. On unsubstituted or less sterically hindered indazoles, this can lead to a mixture of N1 and N2 isomers.[6] For indazoles with substituents at the 7-position, steric hindrance can favor N2 protection.[6] In the case of 3-iodo-5-nitro-1H-indazole, a mixture of isomers is expected, with the N1 isomer likely being the major product due to thermodynamic preference. The electron-withdrawing nitro group may influence the N1/N2 ratio.

Tetrahydropyran-2-yl (THP) Group: Acid-Labile and Economical

The THP group is an economical and acid-labile protecting group. Its introduction creates a new stereocenter, which can lead to diastereomeric mixtures, potentially complicating NMR analysis and purification.

Experimental Protocol: THP Protection of 3-Iodo-5-Nitro-1H-Indazole (Adapted)

Materials:

  • 3-iodo-5-nitro-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or methanesulfonic acid (MsOH)[8][9]

  • Dichloromethane (DCM) or N,N-dimethylformamide (DMF)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in DCM or DMF, add 3,4-dihydro-2H-pyran (1.5 eq).[8]

  • Add a catalytic amount of p-TsOH·H₂O or MsOH (0.1 eq).[8]

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection: The THP group is readily removed under acidic conditions, such as with p-TsOH in methanol or aqueous acetic acid.[10]

Mechanistic Rationale and Regioselectivity

Under mildly acidic conditions, DHP is protonated to form a resonance-stabilized carbocation. This electrophile is then attacked by the indazole nitrogen. For indazoles, kinetically controlled protection under mildly acidic conditions tends to favor the more accessible N2 position, while thermodynamically controlled conditions (longer reaction times or stronger acid) can lead to the more stable N1 isomer.[6] The electron-withdrawing nitro group is expected to decrease the rate of this acid-catalyzed reaction.

p-Methoxybenzyl (PMB) Group: Versatile Deprotection Options

The PMB group is another benzyl-type protecting group that offers the advantage of being removable not only by hydrogenolysis or strong acid but also under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][9][11] This provides an additional layer of orthogonality in complex synthetic sequences.

Experimental Protocol: PMB Protection of 3-Iodo-5-Nitro-1H-Indazole (Adapted)

Materials:

  • 3-iodo-5-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in DMF.

  • Stir the mixture at 0 °C for 30 minutes, then add PMB-Cl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to separate the N1 and N2 isomers.

Deprotection: The PMB group can be removed with strong acid (e.g., TFA)[12][13], by hydrogenolysis, or oxidatively with DDQ.[6][11]

Mechanistic Rationale and Regioselectivity

Similar to SEM protection under basic conditions, PMB protection with NaH and PMB-Cl will proceed through the indazolide anion, likely yielding a mixture of N1 and N2 isomers. The electron-withdrawing nitro group will deactivate the indazole ring, potentially requiring slightly harsher conditions or longer reaction times compared to an unsubstituted indazole.

Comparative Analysis of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, Et₃N, DCM, rtTFA/DCM or HCl/etherHigh yield for the target substrate, stable to many reagents, readily available reagents.Labile to strong acids.
SEM NaH, SEM-Cl, DMFTBAF/THF or HCl/EtOHOrthogonal deprotection with fluoride, stable to a wide pH range.Can be difficult to remove, may require harsh conditions, potential for regioisomeric mixtures.
THP DHP, cat. acid, DCM or DMFAcidic hydrolysis (e.g., p-TsOH/MeOH)Economical, stable to basic and nucleophilic reagents.Creates a new stereocenter (diastereomers), labile to acid.
PMB NaH, PMB-Cl, DMFTFA, DDQ, or HydrogenolysisMultiple orthogonal deprotection options (acidic, oxidative, reductive).Can be cleaved under some acidic conditions intended for Boc removal, potential for regioisomeric mixtures.

Visualizing the Protection Strategies

Protection_Deprotection cluster_Boc Boc Protection/Deprotection cluster_SEM SEM Protection/Deprotection cluster_THP THP Protection/Deprotection cluster_PMB PMB Protection/Deprotection Indazole_Boc 3-Iodo-5-Nitro-1H-Indazole Boc_Protected N-Boc-3-Iodo-5-Nitro-1H-Indazole Indazole_Boc->Boc_Protected Boc₂O, Et₃N Boc_Protected->Indazole_Boc TFA or HCl Indazole_SEM 3-Iodo-5-Nitro-1H-Indazole SEM_Protected N-SEM-3-Iodo-5-Nitro-1H-Indazole Indazole_SEM->SEM_Protected NaH, SEM-Cl SEM_Protected->Indazole_SEM TBAF or HCl Indazole_THP 3-Iodo-5-Nitro-1H-Indazole THP_Protected N-THP-3-Iodo-5-Nitro-1H-Indazole Indazole_THP->THP_Protected DHP, cat. Acid THP_Protected->Indazole_THP Acidic Hydrolysis Indazole_PMB 3-Iodo-5-Nitro-1H-Indazole PMB_Protected N-PMB-3-Iodo-5-Nitro-1H-Indazole Indazole_PMB->PMB_Protected NaH, PMB-Cl PMB_Protected->Indazole_PMB TFA, DDQ, or H₂

Caption: Reaction schemes for the protection and deprotection of 3-iodo-5-nitro-1H-indazole.

Conclusion and Recommendations

The choice of an optimal protecting group for 3-iodo-5-nitro-1H-indazole is highly dependent on the planned synthetic route.

  • For straightforward syntheses where acid lability is not a concern in subsequent steps, the Boc group is an excellent first choice due to its high-yielding and well-established protection protocol for this specific substrate.

  • When orthogonality is critical, particularly when acid-labile groups are present elsewhere in the molecule, the SEM group offers a robust alternative with its fluoride-mediated deprotection. However, researchers should be prepared to optimize the separation of regioisomers.

  • The THP group is a cost-effective option for large-scale syntheses, provided that the introduction of a new stereocenter is not problematic and subsequent reactions are not performed under acidic conditions.

  • The PMB group provides the greatest flexibility in deprotection strategies. Its removal under oxidative conditions with DDQ is particularly valuable when both acid- and base-labile functionalities are present in the molecule.

Ultimately, the selection of a protecting group is a strategic decision that should be made after careful consideration of the entire synthetic sequence. This guide provides the foundational knowledge and experimental starting points to navigate these choices effectively for the successful synthesis of novel 3-iodo-5-nitro-1H-indazole derivatives.

References

The Analytical Challenge: Properties of 1-Boc-3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to HPLC Method Development for the Analysis of 1-Boc-3-iodo-5-nitro-1H-indazole and its Reaction Mixtures

In the synthesis of complex pharmaceutical intermediates, robust analytical methods are paramount for ensuring reaction efficiency, product purity, and process control. This compound is a key building block whose chemical transformations require precise monitoring. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods tailored for this purpose, grounded in first-principles of chromatography and supported by established literature.

The structure of this compound presents several key features that dictate the HPLC method development strategy:

  • High Hydrophobicity: The presence of the tert-Butoxycarbonyl (Boc) protecting group and the iodo-substituent imparts significant non-polar character, suggesting that reversed-phase chromatography will be the most effective separation mode.

  • Strong UV Chromophore: The nitro-aromatic system provides a strong chromophore, making UV-Vis detection highly sensitive and specific. The maximum absorbance (λmax) for similar nitroaromatic compounds typically falls in the 254 nm to 350 nm range.

  • Complex Reaction Mixtures: Synthetic reactions, such as Suzuki or Sonogashira couplings at the 3-iodo position, can result in a complex mixture of the starting material, reagents, intermediates, the final product, and potential byproducts (e.g., de-iodinated or de-Boc protected species). An effective HPLC method must be able to resolve all these components.

Foundational HPLC Parameter Selection

The development of a robust HPLC method begins with logical choices for the stationary phase, mobile phase, and detection wavelength.

Column (Stationary Phase) Selection

The workhorse of reversed-phase chromatography, a C18 (octadecylsilane) column, is the logical starting point due to its versatility and wide availability. However, for complex separations involving structurally similar compounds, alternative stationary phases can offer unique selectivity.

  • C18 Columns: Offer excellent hydrophobic retention. Best for general-purpose separation of non-polar to moderately polar analytes.

  • Phenyl-Hexyl Columns: Provide alternative selectivity through π-π interactions with the aromatic indazole ring system. This can be particularly effective for separating molecules with subtle differences in their aromatic moieties.

Mobile Phase Optimization

A combination of an aqueous phase and an organic modifier is used to elute the analytes.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase: Water, typically acidified with a small amount of an agent like formic acid or trifluoroacetic acid (TFA) (0.05-0.1% v/v), is used. The acid serves to protonate any residual silanols on the stationary phase, which sharpens analyte peaks and ensures consistent retention times.

  • Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is essential. This allows for the elution of weakly retained impurities at the beginning of the run and the strongly retained, hydrophobic starting material and products at the end, all within a reasonable timeframe and with good peak shape.

Detector Settings

Given the nitro-aromatic structure, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. This allows for simultaneous monitoring at multiple wavelengths to ensure all components are detected and to assess peak purity. A primary wavelength of 254 nm is a robust starting point, as most aromatic compounds show significant absorbance at this wavelength. A secondary wavelength, targeting the specific λmax of the nitro-indazole (e.g., ~340 nm), can enhance sensitivity for the key analytes.

Comparative Guide: Two HPLC Methods for Reaction Monitoring

Here we compare two distinct methods: a rapid, general-purpose screening method and a high-resolution method optimized for impurity profiling.

Method A: Rapid Reaction Screening (C18 Column)

This method is designed for high-throughput analysis to quickly assess the progress of a reaction by monitoring the consumption of the starting material and the formation of the main product.

Rationale: A standard C18 column provides reliable, hydrophobic-based separation. The fast gradient allows for a short run time (<10 minutes), ideal for analyzing multiple time points from a reaction.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm and 340 nm.

  • Gradient Program:

    Time (min) %B
    0.0 40
    5.0 95
    7.0 95
    7.1 40

    | 9.0 | 40 |

Method B: High-Resolution Impurity Profiling (Phenyl-Hexyl Column)

This method is optimized to separate the main components from closely eluting process-related impurities, which is critical for final product purity analysis.

Rationale: The Phenyl-Hexyl column introduces an alternative separation mechanism (π-π interactions) which can resolve compounds that co-elute on a C18 column. A shallower, longer gradient provides more time for these subtle interactions to take effect, enhancing resolution.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm and 340 nm.

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 85
    20.0 85
    20.1 40

    | 25.0 | 40 |

Performance Data Comparison

The following table summarizes the expected performance of each method for a hypothetical reaction mixture containing the starting material (SM), the product (P), and a common de-iodinated byproduct (Impurity 1).

ParameterMethod A (Rapid Screening)Method B (High-Resolution)
Run Time 9 minutes25 minutes
Typical Retention Time (SM) ~5.8 min~16.5 min
Typical Retention Time (P) ~4.5 min~12.0 min
Resolution (P / Impurity 1) 1.6> 2.5
Resolution (P / SM) > 3.0> 5.0
Primary Application In-process control, reaction kineticsFinal product purity, impurity identification

Workflow and Logic Visualization

A systematic approach is crucial for developing and validating an HPLC method.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Goal (Screening vs. Purity) Dev2 Select Column & Mobile Phase (C18, ACN/H2O) Dev1->Dev2 Dev3 Optimize Gradient & Flow Rate Dev2->Dev3 Dev4 Set Detection Wavelength (254 nm / 340 nm) Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Final Final Validated Method Val4->Final Implement for Routine Use

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Parameter_Relationships MP % Organic (Mobile Phase) RT Retention Time MP->RT Strongly Influences (Inverse Relationship) Res Resolution RT->Res Affects Col Column Chemistry (e.g., C18 vs. Phenyl) Sel Selectivity Col->Sel Directly Determines Sel->Res Directly Influences

Caption: Key Relationships Between HPLC Separation Parameters.

Method Validation and Trustworthiness

For use in a regulated environment, any chosen HPLC method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by achieving baseline resolution between all relevant peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of >0.999.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 unit in mobile phase pH), providing an indication of its reliability during normal usage.

By rigorously validating the chosen method, researchers and drug development professionals can trust the data generated for critical decision-making in the development pipeline.

A Comparative Guide to the Mass Spectrometry of 1-Boc-3-iodo-5-nitro-1H-indazole and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-Boc-3-iodo-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a comparative perspective by examining its fragmentation patterns alongside key structural analogs. The discussion is grounded in established principles of mass spectrometry, supported by predictive data and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction

In the landscape of pharmaceutical research, the structural elucidation of novel chemical entities is a cornerstone of the development pipeline. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. The compound this compound (MW: 389.15 g/mol , Formula: C₁₂H₁₂IN₃O₄) incorporates several functional groups that dictate a rich and predictable fragmentation pattern under mass spectrometric analysis.[1][2] Understanding this fragmentation is critical for its unambiguous identification in complex reaction mixtures and for quality control.

This guide will dissect the expected fragmentation pathways of the title compound, leveraging the known mass spectrometric behavior of its constituent parts: the N-Boc protecting group, the iodo-substituent, the nitroaromatic system, and the indazole core.[3][4][5][6] To provide a comprehensive analytical framework, we will compare its behavior with three logical alternatives:

  • Alternative A: The Deprotected Core (3-iodo-5-nitro-1H-indazole) : To isolate the fragmentation of the core heterocycle.

  • Alternative B: The Bromo-Analog (1-Boc-3-bromo-5-nitro-1H-indazole) : To highlight the influence of the halogen substituent.

  • Alternative C: The Denitrated Analog (1-Boc-3-iodo-1H-indazole) : To understand the specific contribution of the nitro group to the fragmentation cascade.

Principles of Ionization and Fragmentation

Electrospray Ionization (ESI) is the preferred method for analyzing moderately polar, thermally labile molecules like N-Boc protected indazoles.[7][8] ESI is a "soft ionization" technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7] Subsequent fragmentation for structural analysis is achieved through tandem mass spectrometry (MS/MS) using techniques like Collision-Induced Dissociation (CID). The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.

The Key Players in Fragmentation:
  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in the gas phase.[4] It undergoes characteristic neutral losses of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group radical (101 Da).[4][9][10] The loss of isobutylene is often a dominant pathway.[10]

  • Nitroaromatic Group: Nitroaromatic compounds exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[3][11][12] These fragmentations are diagnostic for the presence of the nitro moiety.

  • Iodo-Substituent: Iodine is monoisotopic (¹²⁷I), simplifying spectral interpretation compared to chlorine or bromine.[5] The C-I bond is often the weakest, leading to the loss of an iodine radical (127 Da) or neutral HI (128 Da), although the latter is less common in CID.[5] In-source deiodination can sometimes be observed, particularly with certain mobile phase additives like formic acid.[13][14]

  • Indazole Core: The fused heterocyclic indazole ring system is relatively stable.[6][15] Fragmentation often involves ring-opening or cleavage of the pyrazole ring, though this typically requires higher collision energies.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be a multi-step process initiated by the lability of the Boc group.

M [M+H]⁺ m/z 390.0 F1 [M+H - C₄H₈]⁺ m/z 334.0 M->F1 - 56 Da (isobutylene) F2 [M+H - Boc]⁺ m/z 289.9 M->F2 - 100 Da (Boc) F1a [F1 - NO₂]⁺ m/z 288.0 F1->F1a - 46 Da (NO₂) F1b [F1 - I]⁺ m/z 207.0 F1->F1b - 127 Da (I•) F2a [F2 - NO₂]⁺ m/z 243.9 F2->F2a - 46 Da (NO₂)

Predicted primary fragmentation of this compound.

The initial fragmentation is dominated by the loss of isobutylene from the Boc group to form a key intermediate ion at m/z 334. This is followed by subsequent losses of the nitro group or the iodine radical. An alternative initial step is the loss of the entire Boc group.

Comparative Fragmentation Analysis

To illustrate the diagnostic value of these fragmentation pathways, we compare the predicted mass spectra of the title compound with its structural analogs.

Compound NameMolecular Weight (Da)Predicted [M+H]⁺ (m/z)Key Diagnostic Fragments (m/z) and Neutral Losses
This compound 389.15390.0334.0 (-56), 289.9 (-100), 288.0 (-56, -46), 207.0 (-56, -127)
Alternative A: 3-iodo-5-nitro-1H-indazole[16]288.98289.9243.9 (-46, -NO₂), 162.9 (-127, -I•)
Alternative B: 1-Boc-3-bromo-5-nitro-1H-indazole342.15341.0 / 343.0285.0 / 287.0 (-56), 241.9 / 243.9 (-100), 239.0 / 241.0 (-56, -46)
Alternative C: 1-Boc-3-iodo-1H-indazole344.16345.0289.0 (-56), 245.0 (-100), 162.0 (-56, -127)

Analysis of Comparative Data:

  • Alternative A lacks the characteristic Boc fragmentation (-56 Da, -100 Da), and its spectrum is dominated by losses from the indazole core itself, namely the nitro group (-46 Da) and iodine radical (-127 Da).

  • Alternative B will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio), resulting in doublet peaks for the molecular ion and all bromine-containing fragments, separated by 2 m/z units. This provides an unambiguous distinction from the iodo-analog.

  • Alternative C , lacking the nitro group, will not exhibit the neutral loss of 46 Da. Its fragmentation will be a simpler cascade involving the loss of the Boc group followed by the loss of the iodine radical.

Experimental Protocols

To achieve reliable and reproducible data, the following experimental setup is recommended.

I. Sample and Mobile Phase Preparation
  • Sample Preparation : Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 10 µg/mL.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile. Rationale: Formic acid is used as a mobile phase additive to promote protonation and enhance ionization efficiency in positive ESI mode.[4] Caution is advised as high concentrations of formic acid can sometimes induce in-source dehalogenation.[14]

II. Liquid Chromatography - Mass Spectrometry (LC-MS) Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Gradient Gradient Elution (5-95% B) Column->Gradient ESI ESI Source (+3.5 kV) Gradient->ESI MS1 MS1 Scan (m/z 100-500) ESI->MS1 CID Collision Cell (CID, 15-40 eV) MS1->CID MS2 MS2 Product Ion Scan CID->MS2

LC-MS/MS experimental workflow for indazole analysis.
  • LC System : A standard HPLC or UHPLC system.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 2-5 µL.

III. Mass Spectrometry Parameters
  • Ionization Mode : Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage : 3500 V.

  • Capillary Temperature : 300 °C.[15]

  • MS1 Scan Range : m/z 100–500.

  • MS/MS Activation : Collision-Induced Dissociation (CID).

  • Collision Energy : A stepped or ramped collision energy (e.g., 15-40 eV) is recommended to capture both the initial labile losses and subsequent fragmentation of the core structure.[4]

Trustworthiness and Validation

The protocols described are designed to be self-validating. The presence of the predicted molecular ion [M+H]⁺ in the MS1 spectrum confirms the identity and integrity of the analyte. The MS/MS spectrum serves as a structural fingerprint. The observation of the expected characteristic neutral losses (-56, -46, -127 Da) in the MS/MS spectrum of this compound, and the absence of these in the respective analytical alternatives, provides a robust system for validation and confirmation of identity.

Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern dominated by the characteristic losses of its functional groups. By employing ESI-MS/MS, researchers can readily confirm the structure of this molecule. Furthermore, a comparative analysis with rationally chosen structural analogs demonstrates how specific changes in the molecular architecture are reflected in the mass spectrum, providing a powerful tool for distinguishing between closely related compounds. The methodologies and predictive data presented in this guide offer a reliable framework for the confident identification and characterization of this and similar indazole derivatives, thereby supporting accelerated and accurate drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the indazole moiety is of paramount importance, appearing in a multitude of bioactive molecules. The ability to forge carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with precision at various positions on the indazole ring is crucial for generating molecular diversity and accessing novel chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose.

This guide provides an in-depth, objective comparison of different palladium catalyst systems for the N-arylation and direct C-H arylation of indazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors. Every piece of data and every protocol is grounded in authoritative literature to ensure scientific integrity.

The Two Pillars of Indazole Functionalization: N-Arylation and C-H Arylation

The strategic functionalization of indazoles via palladium catalysis primarily follows two major pathways: the N-arylation of the pyrazole nitrogen and the direct arylation of a C-H bond on the carbocyclic or heterocyclic ring. The choice of strategy depends on the desired final structure and the available starting materials.

  • N-Arylation (Buchwald-Hartwig Amination): This reaction forms a bond between one of the nitrogen atoms of the indazole ring and an aryl group, typically from an aryl halide or triflate. This is a powerful method for introducing diversity at the N-1 or N-2 position. The regioselectivity of N-arylation can be a challenge due to the presence of two reactive nitrogen atoms.

  • Direct C-H Arylation: This increasingly popular strategy involves the direct coupling of an aryl halide with a C-H bond on the indazole ring, avoiding the need for pre-functionalization (e.g., halogenation or boronation) of the indazole. This atom-economical approach can be directed to various positions (C3, C5, C7, etc.) depending on the reaction conditions and the inherent reactivity of the indazole substrate.

Comparing the Arsenal: Palladium Precursors and Ligands

The success of any palladium-catalyzed coupling reaction hinges on the judicious selection of the palladium precursor and, most critically, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

Palladium Precursors: Pd(OAc)₂ vs. Pd₂(dba)₃

The two most common palladium precursors for in situ catalyst generation are palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

FeaturePd(OAc)₂ (Palladium(II) Acetate)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Oxidation State Pd(II)Pd(0)
Activation Requires in situ reduction to the active Pd(0) species. This can be effected by phosphine ligands, amines, or other reagents in the reaction mixture.Already in the active Pd(0) oxidation state, but the dba ligands need to be displaced by the desired phosphine ligand.
Stability Generally more air- and moisture-stable than Pd₂(dba)₃.Can be sensitive to air and light, though it is generally bench-stable for reasonable periods.
Common Applications Widely used in a vast array of cross-coupling reactions, including Buchwald-Hartwig amination and C-H activation.A very common and effective precursor for generating Pd(0) catalysts for various cross-coupling reactions.
Considerations The reduction step can sometimes be complex and lead to the formation of inactive palladium species. The acetate ligands can also play a role in the catalytic cycle.The dba ligands can sometimes influence the reaction, and their dissociation is a key step in catalyst activation.

A study comparing Pd(dba)₂ and Pd₂(dba)₃ in C-N and C-S coupling reactions demonstrated that both precursors can exhibit similar catalytic performance and proceed through analogous mechanisms, suggesting that the choice between them may often come down to practical considerations like cost and stability.[1]

The Heart of the Catalyst: A Comparative Look at Ligand Classes

The ligand is the primary determinant of a palladium catalyst's efficacy. Different classes of ligands have been developed, each with its own strengths and weaknesses.

The Buchwald Biaryl Phosphine Ligands: A Revolution in Cross-Coupling

Developed by Stephen L. Buchwald and his group, these bulky, electron-rich monodentate phosphine ligands have revolutionized palladium-catalyzed C-N and C-C bond formation. Their steric bulk promotes the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalysis.

LigandKey FeaturesTypical Applications in Heterocyclic Coupling
XPhos Highly effective for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with aryl chlorides.[2]N-arylation of a variety of N-containing heterocycles.
SPhos Excellent for Suzuki-Miyaura couplings of heteroaryl chlorides and hindered substrates. Also used in C-N couplings.[2]Suzuki-Miyaura and C-N couplings involving heterocyclic partners.[2]
RuPhos Often the ligand of choice for the amination of challenging substrates, including heteroaryl chlorides.N-arylation of indazoles and other azoles.
DavePhos One of the earliest and most versatile Buchwald ligands, effective for a wide range of C-N and C-C couplings.[2]General C-N and C-C couplings of heterocyclic compounds.[2]
Xantphos: The Wide Bite-Angle Ligand

Xantphos is a bidentate phosphine ligand known for its large "bite angle," which is the P-Pd-P angle. This geometric constraint can have a profound impact on the stability and reactivity of the catalytic intermediates.

LigandKey FeaturesTypical Applications in Indazole Coupling
Xantphos The wide and flexible bite angle can promote reductive elimination and stabilize the catalyst. It has been shown to be effective in a variety of cross-coupling reactions.[3]Buchwald-Hartwig amination of haloindazoles. In some cases, it can also be effective in C-H arylation.[3]

A comparative study of N-Xantphos (a derivative of Xantphos) and Buchwald ligands in the Buchwald-Hartwig amination of unactivated aryl chlorides showed that N-Xantphos can outperform many other ligands for this challenging transformation.[4] While not specifically on indazoles, this suggests that for difficult C-N couplings, exploring Xantphos-type ligands can be beneficial.

Other Important Ligands
Ligand ClassKey FeaturesTypical Applications in Indazole Coupling
Triphenylphosphine (PPh₃) A simple, inexpensive, and widely used monodentate phosphine ligand.Often used in Suzuki-Miyaura couplings and can be effective in some direct C-H arylations of indazoles, particularly in "on water" protocols.[5]
1,10-Phenanthroline A bidentate nitrogen-based ligand.Has been shown to be a very effective ligand for the direct C-H arylation of indazoles, particularly at the C3 and C7 positions.[6][7][8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ligands that form very stable complexes with palladium.Have been used in a variety of cross-coupling reactions and can be superior to phosphine ligands in some cases.[9]

Performance Data: A Synthesis of the Literature

While a single study directly comparing all these catalysts for indazole coupling under identical conditions is not available, we can synthesize data from the literature to provide a comparative overview. It is crucial to note that direct comparisons of yields between different studies should be made with caution, as reaction conditions (temperature, solvent, base, concentration) can significantly impact the outcome.

N-Arylation of Haloindazoles (Buchwald-Hartwig Type)
Indazole SubstrateAryl HalidePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
IndazoleAryl Iodide/BromideCuIDiamineK₃PO₄Dioxane110Good[10][11]
3-BromoindazoleAminePd₂(dba)₃XPhosNaOtBuToluene100High
Bromo-indazolesSecondary AminesRuPhos Precatalyst-LiHMDSTHFRT-80Good[12]

Note: The copper-catalyzed system is an important alternative to palladium-catalyzed N-arylation.

Direct C-H Arylation of Indazoles
Indazole SubstrateAryl HalidePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
1H-IndazoleAryl IodidePd(OAc)₂PPh₃Ag₂CO₃Water100Moderate-Good[5]
1H/2H-IndazoleHaloarenesPdCl₂1,10-PhenanthrolineK₃PO₄/Ag₂CO₃DMA165Good[13]
1-Methyl-4-nitro-1H-indazoleIodoarenesPd(OAc)₂1,10-PhenanthrolineK₂CO₃DMARefluxGood[6]
1H-IndazolesAryl Iodide/BromidePd(OAc)₂1,10-PhenanthrolineCs₂CO₃Toluene140High-Excellent[8]
2H-IndazolesAryl BromidesPd(dppf)Cl₂PPh₃-Water100High[14]

Mechanistic Insights: Understanding "Why"

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing a reaction. Below are simplified catalytic cycles for the two major types of indazole coupling.

The Buchwald-Hartwig Amination Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pdII_intermediate ligand_exchange Ligand Exchange pdII_intermediate->ligand_exchange HNR₂ Base amide_complex Ar-Pd(II)(NR₂)L_n ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product CH_Arylation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pdII_intermediate cmd_step Concerted Metalation- Deprotonation (CMD) pdII_intermediate->cmd_step Indazole-H Base palladacycle Palladacycle Intermediate cmd_step->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Indazole reductive_elimination->product

References

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Boc-3-iodo-5-nitro-1H-indazole: A Research Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-Boc-3-iodo-5-nitro-1H-indazole scaffold is a synthetically versatile, yet underexplored, starting material for the development of novel biologically active compounds. While direct derivatives are not extensively reported in publicly accessible literature, the constituent functional groups—a privileged indazole core, a synthetically tractable iodo group at the C3 position, and a modifiable nitro group at C5—present a compelling platform for generating diverse chemical libraries. This guide provides a comparative framework for a research program aimed at synthesizing and evaluating derivatives from this scaffold. It outlines potential biological targets, proposes synthetic strategies, details validated experimental protocols for biological screening, and presents benchmark data from established drugs to guide hit-to-lead optimization.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prominence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bond interactions with protein targets.[3] Several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, validating its utility in drug design.[1][4]

The subject of this guide, this compound, offers three key points for chemical diversification:

  • The 3-iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[5][6][7]

  • The 5-nitro Group: This electron-withdrawing group can be readily reduced to an amino group, which can then be further functionalized (e.g., via acylation, sulfonylation, or reductive amination) to probe the SAR of the C5 position. The nitro group itself is a key feature in compounds with antimicrobial and antiprotozoal activities.[8][9][10]

  • The 1-Boc Group: A standard protecting group that allows for regioselective functionalization at other positions before its clean removal or replacement with other substituents at the N1 position.[11]

Given the established role of indazole derivatives as potent kinase inhibitors, a primary focus for a research program utilizing this scaffold would be the discovery of novel anticancer agents targeting protein kinases.[1][12][13]

Proposed Synthetic Strategies and Target Compound Classes

The synthetic versatility of the this compound scaffold allows for the generation of several classes of compounds. The primary route of diversification would leverage the 3-iodo position for C-C and C-N bond formation.

Diagram: Proposed Synthetic Pathways from the Indazole Scaffold

The following diagram illustrates the key synthetic transformations that can be applied to the starting material to generate a library of diverse derivatives.

G cluster_coupling Palladium-Catalyzed Cross-Coupling at C3 cluster_derivatives Primary Derivative Classes cluster_modification Further Modification at C5 A This compound B Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) A->B Pd(PPh3)4, K2CO3 C Terminal Alkyne (Sonogashira Coupling) A->C PdCl2(PPh3)2, CuI, Et3N D Amine (Buchwald-Hartwig Coupling) A->D Pd2(dba)3, Xantphos, Cs2CO3 E 3-Aryl-5-nitro-indazole B->E F 3-Alkynyl-5-nitro-indazole C->F G 3-Amino-5-nitro-indazole D->G H Reduction of Nitro Group (e.g., SnCl2, H2/Pd) E->H F->H G->H I 3-Substituted-5-amino-indazole H->I Leads to second-generation compounds for SAR

Caption: Synthetic pathways from this compound.

Comparative Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently identify and characterize the biological activity of the synthesized compounds. The primary focus will be on anticancer activity, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) serving as a representative and highly relevant kinase target.[14][15]

Primary Screening: Antiproliferative Activity in Cancer Cell Lines

The initial screen should assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[16]

Experimental Protocol: MTT Cell Viability Assay [16][17]

  • Cell Plating: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Axitinib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Secondary Screening: Target-Based In Vitro Kinase Assay

Compounds showing significant antiproliferative activity (e.g., IC₅₀ < 10 µM) should be advanced to a target-based assay to determine if their mechanism of action involves direct kinase inhibition. A luminescence-based assay measuring ATP consumption is a common and reliable method.[14][19]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [14][20]

  • Reagent Preparation: Prepare a 1x Kinase Buffer. Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr)) to their working concentrations in the 1x Kinase Buffer.

  • Master Mix: Prepare a master mixture containing the 5x Kinase Buffer, ATP, and the substrate.[20]

  • Plate Setup: Add 25 µL of the master mixture to the wells of a white 96-well plate.

  • Inhibitor Addition: Add 5 µL of the serially diluted test compounds to the appropriate wells. For the positive control (no inhibitor), add 5 µL of buffer with DMSO. For the blank (no enzyme), add 5 µL of buffer.[14]

  • Enzyme Addition: Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® Max) to each well. Incubate at room temperature for 15 minutes to stabilize the signal.[20]

  • Luminescence Reading: Read the luminescence using a microplate reader. A higher signal indicates greater inhibition (less ATP consumed).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Diagram: Biological Evaluation Workflow

This diagram outlines the decision-making process for advancing compounds from initial screening to lead identification.

G A Synthesized Compound Library (from this compound) B Primary Screen: Antiproliferative MTT Assay (e.g., HCT116, A549 cells) A->B C Decision Point: IC50 < 10 µM? B->C D Secondary Screen: In Vitro VEGFR-2 Kinase Assay C->D Yes G Discard / De-prioritize C->G No E Decision Point: VEGFR-2 IC50 < 1 µM? D->E F Hit-to-Lead Optimization: - Synthesize Analogs - Develop Structure-Activity  Relationship (SAR) E->F Yes E->G No H Lead Candidate F->H

Caption: A tiered workflow for the biological evaluation of novel indazole derivatives.

Comparative Data and Benchmarking

To contextualize the results obtained for novel derivatives, it is crucial to compare their performance against established, FDA-approved drugs that share a similar mechanism of action. Axitinib and Pazopanib are excellent benchmarks for VEGFR-2 inhibition.

Table 1: Comparative In Vitro IC₅₀ Data for Benchmark VEGFR-2 Inhibitors

Compound/DrugTargetIC₅₀ (nM)Source
Axitinib VEGFR-20.2[18]
Pazopanib VEGFR-230[18][21]
Novel Derivative (Hypothetical Hit)VEGFR-2Target: < 100 nM-
Novel Derivative (Hypothetical Lead)VEGFR-2Target: < 10 nM-

Note: Data for benchmark drugs are compiled from various sources and should be used as a reference point. For direct comparison, these drugs should be run concurrently in the same assays as the novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel, biologically active compounds, particularly kinase inhibitors for oncology applications. By employing a systematic approach involving strategic synthesis via modern cross-coupling reactions and a tiered biological screening cascade, researchers can efficiently identify potent hits. Comparing these hits against established drugs like Axitinib provides the necessary context to guide structure-activity relationship studies and drive the optimization of lead candidates. Future work should focus on exploring a wide range of substituents at the C3 and C5 positions to build a comprehensive SAR profile and identify compounds with superior potency, selectivity, and drug-like properties.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Substituted Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted nitroindazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of pharmacologically active agents. The strategic placement of the nitro group and other substituents on the indazole ring profoundly influences the biological activity of these compounds. Consequently, the development of efficient, scalable, and economically viable synthetic routes to these vital building blocks is of paramount importance to the pharmaceutical and agrochemical industries.

This comprehensive guide offers a critical cost analysis of the most prevalent synthetic routes to substituted nitroindazoles. We will delve into the intricacies of each method, providing detailed, field-tested protocols, and objective comparisons of their performance. This analysis aims to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development objectives, balancing considerations of cost, yield, safety, and environmental impact.

At a Glance: A Comparative Overview of Synthetic Routes

Synthetic RouteStarting MaterialsKey AdvantagesKey DisadvantagesEstimated Cost per Gram*
Route 1: Diazotization of Substituted o-Toluidines Substituted 2-methylanilinesUtilizes readily available and often inexpensive starting materials. Well-established and robust methodology.Can involve the use of harsh acidic conditions and the generation of potentially explosive diazonium salts. Moderate to good yields.$ -
Route 2: Intramolecular Cyclization of Arylhydrazones Substituted 2-halobenzaldehydes or ketones and hydrazinesGenerally proceeds under milder conditions than diazotization. Offers good control over regioselectivity.Starting materials, particularly substituted 2-halobenzaldehydes, can be more expensive.
 - 
$
Route 3: The Davis-Beirut Reaction Substituted o-nitrobenzylamines or related precursorsA versatile method for the synthesis of 2H-indazoles. Can be a one-pot procedure.May require careful optimization of reaction conditions to achieve high yields.
 - 
$

*Cost estimates are relative and based on readily available pricing for starting materials and reagents. Actual costs may vary depending on supplier, purity, and scale.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental chemical transformations for each of the discussed synthetic routes.

Synthetic_Routes_to_Nitroindazoles cluster_0 Route 1: Diazotization of o-Toluidines cluster_1 Route 2: Cyclization of Arylhydrazones cluster_2 Route 3: Davis-Beirut Reaction A1 Substituted 2-Methylaniline A2 Diazonium Salt Intermediate A1->A2 NaNO₂, Acid A3 Substituted Nitroindazole A2->A3 Cyclization B1 Substituted 2-Halobenzaldehyde B2 Arylhydrazone Intermediate B1->B2 Hydrazine B3 Substituted Nitroindazole B2->B3 Base-mediated cyclization C1 Substituted o-Nitrobenzylamine C2 Nitroso Intermediate C1->C2 Base C3 Substituted 2H-Nitroindazole C2->C3 Intramolecular cyclization

Caption: Overview of the three major synthetic routes to substituted nitroindazoles.

In-Depth Analysis of Synthetic Routes

Route 1: Diazotization of Substituted o-Toluidines (A Sandmeyer-like Approach)

This classical and widely employed method involves the diazotization of a substituted 2-methylaniline (o-toluidine) followed by an intramolecular cyclization to form the indazole ring. This approach is particularly attractive due to the commercial availability and relatively low cost of a wide range of substituted anilines.

The choice of a substituted 2-methylaniline as the starting material directly dictates the substitution pattern on the final indazole product. The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt intermediate. The use of a strong acid, such as acetic acid or hydrochloric acid, is crucial for the in-situ generation of nitrous acid from sodium nitrite. The subsequent cyclization is often spontaneous upon warming the reaction mixture.

This protocol provides a detailed procedure for the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.

Materials:

  • 2-Amino-5-nitrotoluene (CAS: 99-52-5)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Sodium Nitrite (CAS: 7632-00-0)

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • In a separate beaker, prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

  • Add the sodium nitrite solution all at once to the stirred acetic acid solution. Ensure the temperature does not exceed 25°C during this addition.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure.

  • Add 200 ml of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C.

  • Recrystallize the crude product from boiling methanol to obtain pure 5-nitroindazole.

ReagentMolar Mass ( g/mol )Moles RequiredMass Required (g)Approx. Cost/kg (USD)Cost (USD)
2-Amino-5-nitrotoluene152.150.6192.8$18.50$1.72
Glacial Acetic Acid60.0543.72624$5.00$13.12
Sodium Nitrite69.000.6142.1$4.30$0.18
Total Estimated Cost $15.02

*Based on a theoretical 100% yield. Actual cost will be higher due to typical yields of 72-80%. Prices are estimates based on bulk chemical suppliers and are subject to change.

  • Scalability: This method is highly scalable and has been used for industrial production.[1] However, careful temperature control during the diazotization step is critical at larger scales to prevent runaway reactions.

  • Safety: Diazonium salts in their solid form are notoriously unstable and can be explosive.[2] Therefore, they are almost always generated and used in situ in solution. The use of nitroaromatic compounds also requires careful handling due to their potential toxicity.[3][4] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.

  • Environmental Impact: The use of large volumes of acetic acid and the generation of nitrogen oxides (NOx) are environmental concerns. Green chemistry approaches focusing on the use of alternative solvents and more environmentally benign diazotization agents are being explored.[5]

Route 2: Intramolecular Cyclization of Arylhydrazones

This route offers a milder alternative to the diazotization method. It typically involves the condensation of a substituted 2-halobenzaldehyde or ketone with a hydrazine to form an arylhydrazone intermediate, which then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to afford the indazole ring.

The choice of a 2-halobenzaldehyde with an electron-withdrawing group (like a nitro group) ortho or para to the halogen facilitates the SNAr reaction. The hydrazine component can be varied to introduce substituents at the N1 position of the indazole ring. The base, often a carbonate or hydroxide, is crucial for deprotonating the hydrazine nitrogen, initiating the cyclization.

This protocol describes the synthesis of 5-nitroindazole from 2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8)

  • Hydrazine Hydrate (CAS: 7803-57-8)

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in 5 mL of DMF at room temperature, add hydrazine hydrate (3.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the pure 5-nitroindazole.

ReagentMolar Mass ( g/mol )Moles RequiredMass Required (g)Approx. Cost/kg (USD)Cost (USD)
2-Fluoro-5-nitrobenzaldehyde169.110.61103.2$1750.00$180.60
Hydrazine Hydrate50.061.8391.6$50.00$4.58
N,N-Dimethylformamide (DMF)73.09-3065 mL$15.00/L$45.98
Total Estimated Cost $231.16

*Based on a theoretical 100% yield. Prices are estimates based on bulk chemical suppliers and are subject to change.

  • Scalability: This route is generally scalable, although the cost of the starting 2-halobenzaldehyde can be a limiting factor for large-scale production.

  • Safety: Hydrazine and its derivatives are toxic and potentially carcinogenic.[6] DMF is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Environmental Impact: The use of DMF as a solvent is a significant environmental concern due to its toxicity and high boiling point, which makes it difficult to remove and recycle. The development of more environmentally friendly solvent systems is an active area of research.

Route 3: The Davis-Beirut Reaction

The Davis-Beirut reaction provides a versatile and often high-yielding route to 2H-indazoles and their derivatives.[7][8] The reaction typically involves the base-mediated intramolecular cyclization of an o-nitrobenzylamine or a related precursor, proceeding through a transient nitroso intermediate.[9][10]

The reaction is initiated by a base, which facilitates the formation of a reactive nitroso intermediate from the o-nitrobenzylamine. This intermediate then undergoes a rapid intramolecular N-N bond-forming heterocyclization. The choice of the amine used to form the o-nitrobenzylamine allows for the introduction of various substituents at the N2 position of the resulting indazole.

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized Water

Procedure:

  • Dissolve the substituted o-nitrobenzylamine in a suitable alcohol (e.g., methanol).

  • Add an aqueous solution of a strong base (e.g., KOH) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

A direct cost analysis for this route is more complex as the cost of the starting substituted o-nitrobenzylamines can vary significantly depending on their synthesis. However, the reagents used in the cyclization step (base and alcohol) are generally inexpensive. The primary cost driver for this route is the synthesis of the o-nitrobenzylamine precursor.

  • Scalability: The Davis-Beirut reaction is scalable, but the efficiency can be sensitive to reaction conditions, including the concentration of the base and the presence of water.[8]

  • Safety: The reaction involves the use of strong bases, which are corrosive. The nitroaromatic starting materials and intermediates should be handled with care due to their potential toxicity.

  • Environmental Impact: The use of organic solvents and the generation of salt byproducts are the main environmental considerations. The development of catalytic and more atom-economical versions of this reaction is desirable.

Conclusion and Future Outlook

The choice of a synthetic route for substituted nitroindazoles is a multifaceted decision that requires a careful evaluation of cost, yield, scalability, safety, and environmental impact.

  • The diazotization of substituted o-toluidines remains a cost-effective and robust method for large-scale synthesis, particularly when the starting anilines are readily available. However, the inherent safety risks associated with diazonium salts necessitate stringent process controls.

  • The intramolecular cyclization of arylhydrazones offers a milder and often more regioselective alternative, but its economic viability on a large scale can be hampered by the higher cost of the starting materials.

  • The Davis-Beirut reaction provides a versatile and powerful tool for the synthesis of 2H-indazoles, with the potential for one-pot procedures. The primary cost consideration for this route lies in the preparation of the o-nitrobenzylamine precursors.

Future research in this field will likely focus on the development of greener and more sustainable synthetic methodologies. This includes the exploration of catalytic systems to replace stoichiometric reagents, the use of safer and more environmentally benign solvents, and the development of continuous flow processes to enhance safety and efficiency. As the demand for novel substituted nitroindazoles in drug discovery and other applications continues to grow, the development of innovative and cost-effective synthetic strategies will remain a critical area of research.

References

A Comparative Spectroscopic Analysis: 1-Boc-3-iodo-5-nitro-1H-indazole vs. 3-iodo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

In the landscape of medicinal chemistry and drug development, substituted indazoles are a cornerstone scaffold, present in numerous pharmacologically active compounds.[1][2] The strategic functionalization of the indazole ring is paramount for tuning molecular properties and biological activity. This often necessitates the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a ubiquitous choice for its stability and facile cleavage.

This guide provides a detailed, head-to-head spectroscopic comparison of 3-iodo-5-nitro-1H-indazole and its N1-protected form, 1-Boc-3-iodo-5-nitro-1H-indazole. Understanding the distinct spectroscopic signatures imparted by the Boc group is critical for chemists to unambiguously identify these molecules, monitor reaction progress during synthesis and deprotection, and confirm the regioselectivity of their reactions.[3] We will delve into the causality behind the observed spectral differences across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), grounded in fundamental chemical principles.

Molecular Structures and the Impact of N-Boc Protection

The introduction of a Boc group at the N1 position of the indazole ring fundamentally alters the molecule's electronic and steric environment. This bulky, electron-withdrawing group replaces the acidic N-H proton, leading to predictable and diagnostic changes in its spectroscopic profile. The standard numbering convention for the indazole ring is used for all spectral assignments.

cluster_0 3-iodo-5-nitro-1H-indazole cluster_1 This compound unprotected protected

Caption: Molecular structures of the N-unprotected and N1-Boc-protected indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between these two compounds. The presence of the Boc group introduces unique signals and induces significant shifts in the existing protons and carbons of the indazole core.

Causality of Spectral Differences
  • ¹H NMR: The most obvious difference is the appearance of a strong singlet corresponding to the nine equivalent protons of the tert-butyl group in the protected compound. Conversely, the N-unprotected indazole will exhibit a broad, exchangeable singlet for the N-H proton, typically at a very low field (>10 ppm), especially in solvents like DMSO-d₆.[4][5] The electron-withdrawing nature of the Boc-carbonyl will also influence the chemical shifts of the aromatic protons on the indazole ring, generally causing them to shift downfield compared to the unprotected analogue.

  • ¹³C NMR: The Boc-protected compound will show three additional signals: one for the quaternary carbonyl carbon (~148 ppm), one for the quaternary tert-butyl carbon (~85 ppm), and one for the methyl carbons (~28 ppm).[6] These signals are absent in the N-unprotected version. Furthermore, the chemical shifts of the indazole ring carbons will be modulated by the electronic effects of the N1-substituent.

Comparative NMR Data Summary
Assignment 3-iodo-5-nitro-1H-indazole (Predicted) This compound (Predicted/Reference) Key Differentiator
¹H NMR (ppm)
N-H~13.5-14.5 (br s, 1H)AbsentPresence of broad N-H signal
Aromatic-H~7.5-9.0~8.0-9.5 (generally downfield shifted)Relative shifts of aromatic protons
C(CH₃)₃Absent~1.7 (s, 9H)[6]Strong singlet for 9 protons
¹³C NMR (ppm)
C=OAbsent~148[6]Presence of carbonyl carbon signal
C (CH₃)₃Absent~85[6]Presence of quaternary Boc carbon
C(C H₃)₃Absent~28[6]Presence of methyl carbon signal
C3 (C-I)~90~92-100 (shifted)Shift due to N1-substitution

Note: Predicted shifts are based on data from analogous substituted indazoles and general substituent effects.[4][5][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive method to confirm the presence or absence of the Boc protecting group by identifying characteristic vibrational modes.

Causality of Spectral Differences

The primary distinction lies in two regions of the spectrum. The N-unprotected indazole possesses an N-H bond, which gives rise to a characteristic stretching vibration. In the Boc-protected compound, this is replaced by a strong carbonyl (C=O) stretch from the carbamate functional group.

Comparative IR Data Summary
Functional Group Vibrational Mode 3-iodo-5-nitro-1H-indazole (cm⁻¹) This compound (cm⁻¹) Key Differentiator
AmineN-H Stretch~3300-3400 (broad)[7]AbsentDisappearance of N-H stretch
CarbamateC=O StretchAbsent~1744 [6]Appearance of strong C=O band
NitroNO₂ Asymmetric Stretch~1520-1530~1528 [6]Present in both, confirms nitro group

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the molecules.

Causality of Spectral Differences

The fundamental chromophore in both molecules is the 5-nitro-1H-indazole core. The nitro group, being a strong chromophore, dominates the absorption spectrum.[8][9] The addition of the N-Boc group can cause a slight shift in the absorption maxima (λ_max), known as a hypsochromic (blue) or bathochromic (red) shift, due to its electronic influence on the conjugated system. However, the overall spectral profiles are expected to be similar.

Expected UV-Vis Absorption Data
Compound Expected λ_max (nm) Rationale
3-iodo-5-nitro-1H-indazole~240-270 and ~300-350Absorption due to the π → π* transitions of the nitro-aromatic system.[10]
This compoundSimilar to above, with potential minor shiftsThe core chromophore remains the same. The Boc group is not a primary chromophore in this range but can subtly perturb the electronic structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering conclusive evidence of the molecular formula.

Causality of Spectral Differences

The most direct difference is the molecular weight. The Boc group adds 100.0524 g/mol (C₅H₈O₂) to the parent molecule. The presence of iodine is also easily identified due to its single stable isotope at m/z 127.

Comparative MS Data Summary
Parameter 3-iodo-5-nitro-1H-indazole This compound Key Differentiator
Molecular Formula C₇H₄IN₃O₂[11]C₁₂H₁₂IN₃O₄[12]Different elemental composition
Monoisotopic Mass 288.9348 u388.9872 uMass difference of 100.0524 u
[M+H]⁺ 289.9421 m/z389.9945 m/zDirect confirmation of MW
Key Fragments Loss of I, NO₂Loss of t-butyl (-57), isobutene (-56), CO₂ (-44), or entire Boc group (-101)Characteristic fragmentation of the Boc group

Experimental Methodologies

The following protocols represent standardized procedures for acquiring the spectroscopic data discussed. Adherence to these methods ensures data reproducibility and integrity.

cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Weighing, Dissolving) NMR_Acq NMR Data Acquisition (¹H, ¹³C, DEPT) Sample->NMR_Acq FTIR_Acq FT-IR Data Acquisition (KBr Pellet / ATR) Sample->FTIR_Acq UV_Acq UV-Vis Data Acquisition (Solvent Scan) Sample->UV_Acq MS_Acq HRMS Data Acquisition (ESI-TOF) Sample->MS_Acq Proc Data Processing (FT, Baseline Correction, Referencing) NMR_Acq->Proc FTIR_Acq->Proc UV_Acq->Proc MS_Acq->Proc Analysis Spectral Analysis & Interpretation (Peak Assignment, Structural Confirmation) Proc->Analysis

Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[4] DMSO-d₆ is often preferred for N-unprotected indazoles to clearly observe the exchangeable N-H proton.

  • Internal Standard: Use tetramethylsilane (TMS) or the residual solvent peak for chemical shift referencing (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

  • ¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.[4] DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[4]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[13]

  • Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Protocol 3: Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).[13] Acquire the spectrum in positive or negative ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The N1-Boc protection of 3-iodo-5-nitro-1H-indazole induces a cascade of clear and predictable spectroscopic changes. These differences serve as robust diagnostic markers for researchers in the field.

Summary of Key Spectroscopic Differentiators:

  • ¹H NMR: The presence of a ~1.7 ppm singlet (9H) for the Boc group vs. a broad, low-field N-H proton signal for the unprotected compound.

  • ¹³C NMR: The appearance of three distinct signals for the Boc group (C=O, quaternary C, and CH₃) in the protected molecule.

  • IR: A strong C=O stretch at ~1744 cm⁻¹ for the Boc-protected version vs. a broad N-H stretch (~3300-3400 cm⁻¹) for the unprotected form.

  • MS: A mass difference of 100.0524 u and characteristic fragmentation patterns (loss of t-butyl) confirm the presence of the Boc group.

By leveraging this comparative data, scientists can confidently characterize their materials, ensuring the integrity of their synthetic routes and the purity of their final compounds destined for further biological evaluation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Boc-3-Iodo-5-nitro-1H-indazole: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, field-proven safety and handling information for 1-Boc-3-Iodo-5-nitro-1H-indazole (CAS No. 459133-69-8), a compound characterized by its halogenated and nitroaromatic functionalities. The procedures outlined here are designed to ensure operator safety, experimental integrity, and environmental responsibility.

Hazard Analysis: Understanding the Compound's Profile

This compound is a solid substance that presents several key hazards that must be managed through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).[1] The primary risks are associated with direct contact and inhalation.

According to supplier safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this chemical is GHS07, indicating it is a harmful irritant.[1] The presence of both an iodine atom and a nitro group on an aromatic system necessitates a cautious approach, as halogenated nitroaromatic compounds require specific disposal procedures to prevent environmental contamination.[3][4]

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is selected, foundational safety measures must be in place. PPE should always be considered the final barrier of protection.

  • Engineering Controls: All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to mitigate the risk of inhaling dust or vapors, directly addressing the H335 respiratory irritation hazard. The fume hood's airflow protects the operator from airborne particles.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated area within the lab should be established for its use to prevent cross-contamination. Always have the Safety Data Sheet (SDS) readily available for reference.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is critical for preventing skin, eye, and respiratory exposure. The following table outlines the required equipment, specifications, and the scientific rationale for each choice.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a significant splash risk.[5][6]Protects against accidental splashes of the compound or solvents, directly mitigating the "serious eye irritation" (H319) hazard.[2]
Hand Protection Chemical-resistant nitrile gloves.[3][7] For extended procedures, consider double-gloving.Nitrile gloves offer broad protection against incidental splashes of a wide range of chemicals and are effective for handling solids.[8] This is the primary defense against the "skin irritation" (H315) hazard.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with closed cuffs.[8] Long pants and closed-toe, closed-heel shoes are mandatory.[5]Protects skin on the arms and body from contact with the chemical. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[8]
Respiratory Protection Not typically required if all handling of the solid is performed within a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and P100 particulate filter is necessary.[9]Addresses the "may cause respiratory irritation" (H335) hazard by preventing inhalation of airborne powder.[2] The primary control (fume hood) is strongly preferred.

Operational Protocol: A Step-by-Step Handling Procedure

Adherence to a strict workflow minimizes risk and ensures procedural consistency.

  • Preparation: Before bringing the chemical into the workspace, inspect all PPE for integrity. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weighing paper or in a suitable container within the fume hood.

    • Use non-sparking tools.[5]

    • To avoid generating dust, handle the solid gently. Do not crush or grind the material outside of a controlled environment.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

    • Carefully dispose of any contaminated weighing paper or other single-use items in the designated halogenated solid waste container.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Response: Spill and Exposure Plan

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][2]

In Case of a Spill:

  • For minor spills within a fume hood, use an inert absorbent material to gently sweep up the solid, avoiding dust generation.[4] Place the material and all cleanup items into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing Halogenated Nitroaromatic Waste

Due to its classification as a halogenated nitroaromatic compound, this chemical waste must not be mixed with non-halogenated waste streams.[10]

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated solid waste and halogenated liquid waste.

  • Solid Waste: All contaminated disposables, including gloves, weighing papers, and absorbent pads, must be placed in the designated "Halogenated Solid Waste" container.[4][10]

  • Liquid Waste: Any solutions containing this compound must be collected in a compatible, sealed "Halogenated Liquid Waste" container.[10] Do not overfill waste containers; fill to a maximum of 90% capacity.[11]

  • Disposal Request: When the container is full, complete a hazardous waste disposal tag and request a pickup from your institution's EHS department.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical steps in the safe handling lifecycle for this compound.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase cluster_emergency Emergency Contingency A 1. Conduct Hazard Assessment (Review SDS) B 2. Inspect & Don Appropriate PPE A->B C 3. Prepare & Verify Fume Hood B->C D 4. Handle Chemical (Weighing & Transfer) C->D E 5. Decontaminate Work Area & Equipment D->E Spill Spill Occurs D->Spill If Incident Occurs Exposure Exposure Occurs D->Exposure If Incident Occurs F 6. Segregate & Contain Hazardous Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H EmergencyProc Execute Emergency Response Plan Spill->EmergencyProc Exposure->EmergencyProc

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.